5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNXYJNWNZZECV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624466 | |
| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448193-94-0 | |
| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448193-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dichloro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive technical overview of the structural elucidation of 5,7-dichloro-2,3-dihydro-1H-inden-1-one (CAS Number: 448193-94-0), a halogenated indanone derivative of significant interest in organic synthesis and medicinal chemistry.[1][2] For researchers, scientists, and drug development professionals, a rigorous and unambiguous confirmation of molecular structure is the bedrock upon which all further investigation is built. This document outlines the critical analytical techniques and interpretive logic required to fully characterize this molecule, ensuring both scientific integrity and the advancement of research objectives.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[3][4] The specific dichlorination pattern at the 5 and 7 positions of this particular indanone creates a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic agents, particularly in the realm of neurodegenerative disease research.[1][4] This guide will detail a multi-technique approach, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy are synergistically employed for definitive structural confirmation.
Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties are essential for handling, purification, and designing subsequent reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O | |
| Molecular Weight | 201.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 102-106 °C | |
| Solubility | Slightly soluble in water | [1] |
The Synthetic Foundation: Securing the Analyte
The structural analysis is predicated on the successful synthesis and purification of the target compound. While various synthetic routes to substituted indanones exist, a common and effective method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[5]
The general workflow for obtaining a pure sample ready for analysis is a critical, self-validating process.
Caption: Synthetic and purification workflow for obtaining analytical-grade 5,7-dichloro-1-indanone.
The causality behind this workflow is straightforward: the Friedel-Crafts reaction generates the indanone ring system, but often with side products. The aqueous workup removes inorganic reagents, while chromatography separates the target compound from organic impurities based on polarity. Finally, recrystallization provides a highly pure, crystalline solid, which is crucial for obtaining sharp, unambiguous signals in spectroscopic analyses, particularly NMR and X-ray crystallography.
Integrated Structural Elucidation: A Multi-Technique Approach
No single technique provides a complete structural picture. True confidence is achieved by integrating data from multiple orthogonal methods. Each analysis validates the others, creating a robust and irrefutable structural assignment.
Caption: Logical workflow for the structural elucidation of 5,7-dichloro-1-indanone.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition. For halogenated compounds, the isotopic distribution provides a distinct and confirmatory signature. Electron Ionization (EI) is a common and effective method for analyzing small, relatively stable molecules like indanones.[6]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a small quantity of the purified solid into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This fragments the molecule and creates a positively charged molecular ion (M⁺•).[6]
-
Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or TOF) to generate a spectrum of mass-to-charge ratio (m/z) versus relative abundance.
Interpreting the Spectrum:
-
Molecular Ion (M⁺•) Cluster: The most critical feature for 5,7-dichloro-1-indanone is the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[7] A molecule with two chlorine atoms will therefore exhibit a characteristic pattern of three peaks:
-
M⁺•: The peak corresponding to the molecule containing two ³⁵Cl atoms (C₉H₆³⁵Cl₂O).
-
(M+2)⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl atom.
-
(M+4)⁺•: The peak for molecules with two ³⁷Cl atoms.
-
-
Isotopic Ratio: The relative intensities of these peaks should be approximately 9:6:1 (derived from (3:1)²), which is a definitive indicator of the presence of two chlorine atoms.[8][9] For a molecular weight of 201.05, we expect to see peaks at m/z 200, 202, and 204.
-
Fragmentation: Common fragmentation patterns for aromatic ketones include the loss of CO (a neutral loss of 28 Da) and cleavage of the aliphatic ring, which can further validate the indanone core structure.[10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The principle is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the quick confirmation of key structural features.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.[6]
Interpreting the Spectrum: For 5,7-dichloro-1-indanone, two peaks are of primary diagnostic importance:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . The conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂-CH₂- group) will appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the exact connectivity and spatial relationships of atoms. For a molecule like 5,7-dichloro-1-indanone, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous structural proof.[11]
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]
-
1D ¹H NMR: Acquire a standard proton spectrum to identify the number of unique proton environments, their integration (ratio), and their coupling (neighboring protons).
-
1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish correlations between protons and carbons, confirming the connectivity of the molecular skeleton.
Expected NMR Data and Interpretation:
¹H NMR Analysis: The structure predicts four distinct proton signals.
-
Two Aromatic Protons: The two protons on the aromatic ring (H-4 and H-6) are not equivalent. They will appear as two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (J ≈ 1-3 Hz).
-
Two Aliphatic Methylene (-CH₂-) Groups: The protons at C-2 and C-3 form an A₂B₂ spin system. They will appear as two distinct triplets in the aliphatic region (typically δ 2.5-3.5 ppm), each integrating to 2H. The triplet at C-3 will be coupled to the protons at C-2, and vice-versa.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~3.2 | Triplet (t) | 2H | ~6-7 |
| H-2 | ~2.7 | Triplet (t) | 2H | ~6-7 |
| H-6 | ~7.4 | Doublet (d) | 1H | ~1-2 |
| H-4 | ~7.6 | Doublet (d) | 1H | ~1-2 |
¹³C NMR Analysis: The molecule has 9 carbon atoms, all of which are unique, so 9 distinct signals are expected.
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically > δ 190 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). Two of these will be quaternary carbons bonded to chlorine (C-5, C-7), and two will be quaternary carbons part of the fused ring system. The remaining two will be carbons bearing protons (C-4, C-6).
-
Aliphatic Carbons: Two signals will appear in the upfield region (δ 25-45 ppm) corresponding to the two -CH₂- groups (C-2, C-3).
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~204 |
| C-7a | ~152 |
| C-3a | ~145 |
| C-5 | ~138 |
| C-7 | ~135 |
| C-4 | ~128 |
| C-6 | ~125 |
| C-3 | ~36 |
| C-2 | ~26 |
2D NMR for Final Confirmation:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A crucial cross-peak will be observed between the signals for H-2 and H-3, confirming the ethylene bridge of the indanone system.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It will definitively link the proton signals (H-2, H-3, H-4, H-6) to their corresponding carbon signals (C-2, C-3, C-4, C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key correlations would include:
-
The aliphatic protons (H-2, H-3) correlating to the carbonyl carbon (C-1).
-
The aromatic proton H-4 correlating to the carbonyl carbon (C-1) and the chlorine-bearing carbon (C-5).
-
The aromatic proton H-6 correlating to the chlorine-bearing carbon (C-5 and C-7).
-
These HMBC correlations unequivocally piece together the entire molecular framework, leaving no doubt as to the structure.
Applications in Drug Discovery
The indanone core is a key pharmacophore in drugs targeting neurodegenerative diseases, such as donepezil for Alzheimer's disease.[4] The 5,7-dichloro substitution pattern provides a unique scaffold for several reasons:
-
Modulation of Physicochemical Properties: The chlorine atoms increase lipophilicity, which can affect cell membrane permeability and target engagement.
-
Metabolic Blocking: Halogen atoms can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.
-
Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with protein targets, potentially increasing binding affinity and selectivity.[12]
This makes this compound a valuable starting material or intermediate for the synthesis of novel kinase inhibitors, central nervous system agents, and other potential therapeutics.[12][13][14]
Conclusion
The structural analysis of this compound is a clear example of the necessity of a rigorous, multi-faceted analytical approach in chemical and pharmaceutical research. By systematically integrating data from mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be made. This foundational characterization is the essential first step that enables the confident use of this molecule as a building block for the discovery and development of new medicines.
References
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Ahmedova, A., et al. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. Available at: [Link]
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ResearchGate. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. Available at: [Link]
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American Molecules. (n.d.). Ferrous Orotate or Iron Orotate SDS Safety Data Sheet of Supplier. American Molecules. Available at: [Link]
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2024). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
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PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of substituted 3-aryl-indanones 1. ResearchGate. Available at: [Link]
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PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. Available at: [Link]
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]
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National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. Available at: [Link]
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MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PubMed Central. Available at: [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
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A Technical Guide to the Biological Activity of 5,7-Dichloro-1-Indanone Derivatives and Related Analogues
Introduction: The 1-Indanone Scaffold as a Privileged Structure in Drug Discovery
The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a five-membered ring with a ketone, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This framework provides a rigid and synthetically tractable foundation for the development of a wide array of therapeutic agents.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][4]
While extensive research exists for the broader 1-indanone class, specific data on 5,7-dichloro-1-indanone derivatives are not widely available in public-domain literature. Therefore, this guide will focus on the well-established biological activities of the 1-indanone scaffold, drawing key insights from structurally related analogues, particularly other halogenated derivatives. This approach allows us to build a predictive framework for the potential therapeutic applications of 5,7-dichloro-1-indanone compounds and to provide robust, validated protocols for their future investigation. We will explore the key mechanisms of action, present structure-activity relationship (SAR) insights, and detail the self-validating experimental systems required to rigorously evaluate these promising molecules.
Part 1: Anticancer Activity of 1-Indanone Derivatives
The most extensively documented therapeutic potential of 1-indanone derivatives lies in their anticancer activity.[2][3] These compounds have been shown to exert cytotoxic effects against a multitude of cancer cell lines through diverse mechanisms of action.[5][6]
Primary Mechanism: Inhibition of Tubulin Polymerization
A primary and clinically validated mechanism for many anticancer agents is the disruption of microtubule dynamics.[7] Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[7] Compounds that interfere with the polymerization of α- and β-tubulin heterodimers into microtubules can induce a mitotic catastrophe, leading to cell cycle arrest and apoptosis.[8]
Several classes of 1-indanone derivatives, notably 2-benzylidene-1-indanones, have been identified as potent inhibitors of tubulin polymerization.[9] They are thought to bind to the colchicine binding site on β-tublin, preventing its assembly into microtubules.[10] This disruption leads to an arrest of the cell cycle in the G2/M phase, a hallmark of anti-mitotic agents.[9]
Experimental Workflow: From Cytotoxicity Screening to Mechanistic Validation
A logical and resource-efficient workflow is crucial for evaluating novel compounds. We begin with a broad screen for cytotoxicity to identify active compounds and then proceed to more complex, hypothesis-driven mechanistic studies.
Secondary Mechanism: Induction of Apoptosis via NF-κB and Mitochondrial Pathways
Beyond mitotic arrest, certain indanone derivatives can directly trigger apoptosis (programmed cell death). One key mechanism is the inhibition of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[5] NF-κB is a transcription factor that, when activated, promotes the expression of pro-survival genes, including the anti-apoptotic protein Bcl-2.[11][12] By inhibiting this pathway, indanone derivatives can downregulate Bcl-2, shifting the cellular balance towards apoptosis.[11]
This downregulation of Bcl-2 sensitizes the mitochondria to pro-apoptotic signals, leading to the release of cytochrome c.[13] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.[13][14]
Quantitative Data: Cytotoxicity of Representative 1-Indanone Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 1-indanone derivatives against human cancer cell lines. This data illustrates the potential of the scaffold, although specific data for 5,7-dichloro derivatives is needed.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.41 - 0.44 | [5][6][11] |
| ITH-6 | COLO 205 (Colon) | 0.98 - 6.85 | [5][6][11] | |
| ITH-6 | KM 12 (Colon) | 0.41 | [5][6] | |
| 2-Benzylidene-1-indanone | Various | MCF-7 (Breast) | 0.01 - 0.88 | [15] |
| Various | HCT (Colon) | 0.01 - 0.88 | [15] | |
| Various | THP-1 (Leukemia) | 0.01 - 0.88 | [15] | |
| Various | A549 (Lung) | 0.01 - 0.88 | [15] | |
| Gallic Acid-based Indanone | Compound 1 | Ehrlich Ascites (in vivo) | 54.3% tumor inhibition | [9] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a first-pass, high-throughput method to assess a compound's effect on cell viability. It measures the metabolic activity of living cells, which is proportional to the cell number.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized 1-indanone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the indanone derivatives. Add 100 µL of medium containing the compounds to the wells (final DMSO concentration <0.5%). Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Read the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing definitive evidence of target engagement.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, general tubulin buffer, and a fluorescent reporter.[16]
-
Test compounds and controls (Paclitaxel as enhancer, Nocodazole as inhibitor).
-
Black 96-well microplate.
-
Temperature-controlled fluorescence plate reader (Excitation/Emission suitable for the reporter).
-
-
Procedure:
-
Preparation: Pre-warm the plate reader to 37°C. Prepare 10x stocks of test compounds and controls.
-
Reaction Setup: On ice, prepare a tubulin reaction mix (e.g., 2 mg/mL final concentration) in buffer supplemented with GTP and the fluorescent reporter, per the manufacturer's protocol.[16]
-
Assay Initiation: Add 5 µL of 10x test compound/control to the appropriate wells of the pre-warmed plate. To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.[16]
-
Measurement: Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity every 60 seconds for 60-90 minutes at 37°C.
-
Analysis: Plot fluorescence intensity versus time. Inhibitors will show a decreased rate and overall signal compared to the vehicle control. Enhancers will show an increased rate and signal. Calculate IC₅₀ values based on the inhibition of the polymerization plateau.[17]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), allowing for the identification of cell cycle arrest.
-
Materials:
-
Treated and control cancer cells.
-
Phosphate-buffered saline (PBS).
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Culture cells with various concentrations of the indanone derivative for 24 hours.
-
Harvesting: Harvest ~1x10⁶ cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.[18]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events.[19]
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[18] An accumulation of cells in the G2/M peak indicates mitotic arrest.
-
Part 2: Neuroprotective Activity of 1-Indanone Derivatives
The 1-indanone scaffold is also prominent in the field of neuropharmacology, primarily due to its ability to inhibit monoamine oxidase (MAO) enzymes.[20][21]
Mechanism: Inhibition of Monoamine Oxidase (MAO)
MAO-A and MAO-B are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine.[22] By breaking down these key signaling molecules, they terminate their action in the brain.[22] Inhibitors of MAO increase the synaptic concentration of these neurotransmitters and are effective in treating depression and neurodegenerative disorders like Parkinson's disease.[21][23] Studies have shown that substitutions on the indanone ring are critical for potency and selectivity, with C6-substituted indanones being particularly potent and selective MAO-B inhibitors.[20]
Quantitative Data: MAO Inhibition by Representative 1-Indanone Derivatives
| Compound Class | Substitution | Target | IC₅₀ (µM) | Reference |
| 1-Indanone | C6-substituted | MAO-B | 0.001 - 0.030 | [20] |
| 1-Indanone | C5-substituted | MAO-B | Weaker Inhibition | [20] |
Experimental Protocol
Protocol 4: MAO-Glo™ Assay
This is a homogeneous, luminescence-based assay for the rapid and sensitive measurement of MAO-A and MAO-B activity. It relies on an MAO substrate that is converted to luciferin, which then generates a light signal via luciferase.[24][25]
-
Materials:
-
MAO-Glo™ Assay Kit (Promega) containing MAO substrate, reaction buffers, and Luciferin Detection Reagent.[26]
-
Recombinant human MAO-A and MAO-B enzymes.
-
Test compounds and controls (e.g., Pargyline for MAO-B, Clorgyline for MAO-A).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's technical bulletin.[25]
-
Reaction Setup: In the plate, combine the appropriate MAO reaction buffer, MAO enzyme (A or B), and test compound at various concentrations.
-
Substrate Addition: Add the luminogenic MAO substrate to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[27]
-
Detection: Add the reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates the luminescent signal.[24]
-
Measurement: Incubate for 20 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.[27]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control. Determine IC₅₀ values using non-linear regression.
-
Conclusion and Future Directions
The 1-indanone scaffold is a cornerstone for the development of potent therapeutic agents, with robust, validated activities against cancer and neurodegenerative disorders. While this guide has leveraged data from the broader class of 1-indanone derivatives, the principles and protocols outlined provide a comprehensive and scientifically rigorous framework for the investigation of novel 5,7-dichloro-1-indanone derivatives .
The dichloro-substitution pattern on the aromatic ring is expected to significantly modulate the lipophilicity and electronic properties of the molecule, which could profoundly impact target binding affinity, cell permeability, and metabolic stability. Future research should prioritize the synthesis of a 5,7-dichloro-1-indanone library and its systematic evaluation using the workflows detailed herein. Such studies are essential to unlock the full therapeutic potential of this specific chemical class and to continue building upon the rich pharmacology of the indanone scaffold.
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An In-depth Technical Guide to 5,7-Dichloro-2,3-dihydro-1H-inden-1-one: A Privileged Scaffold for Drug Discovery
Abstract: The 1-indanone core is a recognized privileged structure in medicinal chemistry, forming the foundation of numerous compounds with diverse pharmacological activities. This technical guide focuses on 5,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 448193-94-0), a key synthetic intermediate whose specific dichlorination pattern offers unique opportunities for the development of novel therapeutics. This document provides a comprehensive overview of its physicochemical properties, a predictive analysis of its spectral characteristics, a robust protocol for its synthesis, an exploration of its chemical reactivity for derivative synthesis, and a discussion of its potential applications in modern drug discovery for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Dichlorinated Indanone
The indanone framework is a bicyclic aromatic ketone that serves as a rigid scaffold for presenting pharmacophoric features in three-dimensional space. This structural motif is present in compounds exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2] One of the most significant drugs containing this core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2][3]
This compound is a specific analogue that functions primarily as a versatile building block in organic synthesis.[4][5] The presence of two chlorine atoms on the aromatic ring significantly modulates the molecule's electronic properties and lipophilicity. These halogen atoms can serve as steric and electronic probes in structure-activity relationship (SAR) studies, potentially enhancing binding affinity to biological targets or improving pharmacokinetic profiles by blocking sites of metabolic degradation. This guide elucidates the chemical principles and practical methodologies required to effectively utilize this compound in a research and development setting.
Physicochemical and Predicted Spectroscopic Profile
Understanding the fundamental properties and spectral signatures of a synthetic intermediate is critical for reaction monitoring, quality control, and structural confirmation of its derivatives.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 448193-94-0 | [6] |
| Molecular Formula | C₉H₆Cl₂O | [6][7] |
| Molecular Weight | 201.05 g/mol | [4][6] |
| Appearance | White to light yellow solid | [6][8] |
| Melting Point | 102-106 °C | [6][8] |
| Solubility | Slightly soluble in water | [6][8] |
| Storage | Store at room temperature | [6][8] |
Predicted Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, a detailed prediction based on its structure provides a reliable guide for characterization.
The proton NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the aromatic and aliphatic protons.
-
δ ~7.5-7.7 ppm (d, 1H): This signal corresponds to the aromatic proton at the C4 position. It appears as a doublet due to coupling with the C6 proton (a small meta-coupling, J ≈ 2-3 Hz). Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and the aromatic ring current.
-
δ ~7.3-7.4 ppm (d, 1H): This signal represents the aromatic proton at the C6 position. It will also appear as a doublet due to meta-coupling with the C4 proton.
-
δ ~3.1-3.2 ppm (t, 2H): This triplet corresponds to the two protons on the C2 carbon (α- to the carbonyl). They are deshielded by the adjacent ketone and will be split by the two neighboring protons on C3 (J ≈ 7 Hz).
-
δ ~2.7-2.8 ppm (t, 2H): This triplet represents the two protons on the C3 carbon (benzylic position). They are deshielded by the aromatic ring and will be split by the two neighboring protons on C2 (J ≈ 7 Hz).
The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton.
-
δ ~195-200 ppm: The carbonyl carbon (C1) will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
δ ~145-150 ppm & ~135-140 ppm: Two quaternary carbon signals from the aromatic ring at the junction with the five-membered ring (C3a and C7a).
-
δ ~130-138 ppm: Two signals for the chlorine-bearing aromatic carbons (C5 and C7).
-
δ ~125-130 ppm & ~120-125 ppm: Two signals for the proton-bearing aromatic carbons (C4 and C6).
-
δ ~35-40 ppm: The methylene carbon adjacent to the carbonyl (C2).
-
δ ~25-30 ppm: The benzylic methylene carbon (C3).
In an electron ionization mass spectrum, the following key fragments would be expected:
-
m/z 200/202/204 (M⁺): The molecular ion peak, showing a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).
-
m/z 172/174/176: Loss of a carbonyl group (CO, 28 Da) from the molecular ion.
-
m/z 137/139: Further loss of a chlorine atom from the [M-CO]⁺ fragment.
Synthesis and Purification Workflow
The most logical and efficient synthesis of this compound is via an intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(3,5-dichlorophenyl)propanoic acid.[9][10][11] This approach ensures the correct regiochemistry of the cyclization.
Caption: Plausible two-stage synthesis workflow for the target compound.
Representative Synthesis Protocol
Causality: This protocol employs a classic two-step sequence. First, a malonic ester synthesis is used to form the carbon skeleton of the propanoic acid precursor.[5] Second, an intramolecular Friedel-Crafts acylation, a robust and widely used method for forming cyclic ketones, is performed.[9] Using a strong acid like polyphosphoric acid (PPA) or converting the acid to an acyl chloride followed by treatment with a Lewis acid like AlCl₃ facilitates the electrophilic aromatic substitution to close the five-membered ring.[10][12]
Step 1: Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid (Precursor) [5][13]
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add diethyl malonate dropwise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add 3,5-dichlorobenzyl chloride dropwise. Allow the mixture to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates consumption of the starting materials.
-
Workup: Cool the reaction, remove ethanol under reduced pressure, and add water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield crude diethyl 2-(3,5-dichlorobenzyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude malonate, add an aqueous solution of sodium hydroxide and ethanol. Reflux the mixture for 2-4 hours to hydrolyze the esters.
-
Acidification: Cool the mixture and remove the ethanol. Acidify the remaining aqueous solution carefully with concentrated HCl at 0 °C until the pH is ~1-2, which will precipitate the dicarboxylic acid intermediate.
-
Decarboxylation: Heat the mixture to reflux for 1-2 hours to effect decarboxylation. Cool the solution to allow the product, 3-(3,5-dichlorophenyl)propanoic acid, to crystallize.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) and heat to ~80-90 °C.
-
Cyclization: Slowly add solid 3-(3,5-dichlorophenyl)propanoic acid to the hot PPA with vigorous stirring.
-
Reaction Monitoring: Heat the reaction mixture to ~100-120 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quenching: Cool the reaction mixture to about 60 °C and carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude solid product.
Purification Protocol
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to isolate the pure compound.[14]
Chemical Reactivity and Derivative Synthesis
The utility of this compound lies in its reactivity, providing access to a diverse range of derivatives. The primary sites of reactivity are the carbonyl group and the adjacent α-methylene (C2) protons.[1][15]
Caption: Key reaction pathways for derivatizing the indanone core.
Knoevenagel Condensation Protocol
Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7][16] The protons on the C2-methylene of the indanone are sufficiently acidic to be removed by a mild base like piperidine, forming an enolate. This enolate then attacks an aldehyde, leading to the formation of a highly conjugated 2-benzylidene-1-indanone derivative, a scaffold known for potent biological activity.[6][8]
-
Reaction Setup: To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or benzene), add a catalytic amount of piperidine (0.1-0.2 eq).
-
Reaction: Reflux the mixture for 4-12 hours, monitoring by TLC. For less reactive aldehydes, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
While this compound is primarily an intermediate, its derivatives are of significant interest in drug discovery. The indanone scaffold is a versatile starting point for targeting several disease areas.
-
Anticancer Agents: Many indanone derivatives, particularly 2-benzylidene-1-indanones, exhibit potent anticancer activity. Their mechanism often involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[17][18] The 5,7-dichloro substitution pattern can be used to probe halogen-binding pockets or enhance lipophilicity, potentially improving cell permeability and potency.
-
Neurodegenerative Diseases: The indanone core is central to acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[2][3] Furthermore, derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[16] The electron-withdrawing nature of the chlorine atoms on the aromatic ring can influence the pKa of potential binding moieties and alter the molecule's interaction with key residues in an enzyme's active site.
-
Anti-inflammatory and Antimicrobial Agents: Various fused-heterocyclic systems derived from indanones have demonstrated significant anti-inflammatory and antimicrobial activities.[1][19] The title compound provides a direct route to these more complex molecular architectures.
Conclusion
This compound is a strategically valuable, yet under-documented, synthetic building block. Its preparation via a robust intramolecular Friedel-Crafts acylation makes it readily accessible. The true potential of this compound is realized through the diverse chemical transformations of its carbonyl and α-methylene groups, which provide a gateway to a wide range of pharmacologically relevant indanone derivatives. The specific dichlorination pattern offers a unique handle for medicinal chemists to fine-tune compound properties, making it a powerful tool for developing next-generation therapeutics for oncology, neurodegeneration, and infectious diseases. This guide provides the foundational knowledge and practical protocols necessary to unlock the potential of this versatile intermediate.
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Navigating the Solubility Landscape of 5,7-Dichloro-1-indanone: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability. This in-depth technical guide focuses on 5,7-Dichloro-1-indanone, a halogenated indanone derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound in a range of organic solvents remains largely uncharacterized in public literature, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for approaching this critical parameter. We will delve into the theoretical underpinnings of solubility, extrapolate expected trends based on the parent compound 1-indanone, and, most critically, provide detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. This guide is designed to empower researchers with the practical knowledge to navigate the solubility challenges of 5,7-Dichloro-1-indanone and similar drug candidates, ensuring robust and reliable data for informed decision-making in the drug development pipeline.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from initial discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this property profile.[1] For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption and subsequent systemic availability.[2] However, the journey through the body and the complexities of formulation often necessitate a deep understanding of a compound's behavior in a variety of solvent systems, both aqueous and organic.
5,7-Dichloro-1-indanone (CAS No: 448193-94-0, Molecular Formula: C₉H₆Cl₂O, Molecular Weight: 201.05 g/mol ) is a solid compound with a melting point between 102-106 °C.[3] Its structure, featuring a bicyclic indanone core with two chlorine substituents, presents a unique set of physicochemical characteristics that influence its solubility. The presence of the polar ketone group suggests the potential for interactions with polar solvents, while the chlorinated aromatic ring introduces a degree of lipophilicity.
This guide will provide a comprehensive overview of the critical aspects of determining the solubility of 5,7-Dichloro-1-indanone, equipping researchers with the necessary tools and knowledge to generate high-quality, reproducible data.
Theoretical Framework: Understanding the Drivers of Solubility
The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[4] This concept is rooted in the nature of intermolecular forces between the solute (5,7-Dichloro-1-indanone) and the solvent.
Several factors govern the solubility of a solid compound in a liquid solvent:
-
Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.
-
Polarity: The polarity of both the solute and the solvent is a key determinant. Polar solvents, such as alcohols and water, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hydrocarbons, favor the dissolution of nonpolar solutes through van der Waals forces.
-
Hydrogen Bonding: The carbonyl group in 5,7-Dichloro-1-indanone can act as a hydrogen bond acceptor, potentially enhancing its solubility in protic solvents (e.g., alcohols).
-
Temperature: The solubility of most solid compounds increases with temperature, as the increased kinetic energy helps to overcome the lattice energy of the solid.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[5] It is crucial to characterize the solid form being used in solubility studies.
Based on the structure of the parent compound, 1-indanone, which is reported to be more soluble in organic solvents than in water, we can anticipate a similar trend for 5,7-Dichloro-1-indanone.[6] The addition of two chlorine atoms is expected to increase the compound's lipophilicity and molecular weight, which may decrease its solubility in polar solvents like water but could enhance it in certain non-polar organic solvents.
A Practical Void: The Absence of Publicly Available Quantitative Data
A thorough search of scientific literature and chemical databases reveals a significant gap: the lack of publicly available quantitative solubility data for 5,7-Dichloro-1-indanone in common organic solvents. While some sources indicate it is "slightly soluble in water," this qualitative descriptor is insufficient for the rigorous demands of drug development.
This data gap underscores the importance for researchers working with this compound to perform their own solubility determinations. The following sections provide detailed, step-by-step protocols for achieving this.
Experimental Determination of Solubility: A Step-by-Step Guide
The choice of method for solubility determination depends on the specific needs of the study, including the required accuracy, throughput, and the stage of drug development. Here, we present protocols for two key types of solubility measurements: thermodynamic solubility and kinetic solubility .
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[2][3] The shake-flask method is the most widely accepted technique for this determination.[7][8]
An excess amount of the solid compound is equilibrated with the solvent of interest until the concentration of the dissolved compound in the solution reaches a constant value. This saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.
Materials:
-
5,7-Dichloro-1-indanone (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO, DMF)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 5,7-Dichloro-1-indanone to a vial (e.g., 5-10 mg to 1-2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant.
-
Quantification:
-
HPLC Method: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration of 5,7-Dichloro-1-indanone.[7]
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at the λmax of the compound and using a calibration curve.[10]
-
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. It is recommended to perform the experiment in triplicate to ensure reproducibility.[11]
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of a large number of compounds.[12] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[13]
A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous or organic solvent. The mixture is incubated for a shorter period than in the thermodynamic assay, and the amount of compound that remains in solution is quantified.
Materials:
-
5,7-Dichloro-1-indanone stock solution in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microtiter plates
-
Plate shaker
-
Filtration plate or centrifugation setup for 96-well plates
-
Plate reader (UV-Vis) or LC-MS system
Procedure:
-
Preparation: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution of 5,7-Dichloro-1-indanone to the wells of a 96-well plate.
-
Solvent Addition: Add the desired organic solvent to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[12]
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Phase Separation: Separate the precipitated compound from the solution by either centrifugation of the plate or by passing the solution through a filter plate.
-
Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a plate reader (for UV-Vis) or by LC-MS. A calibration curve prepared in the same solvent system is used for quantification.[13]
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The Emerging Therapeutic Potential of Dichlorinated Indanones: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold
The indanone core, a bicyclic ketone, represents what medicinal chemists refer to as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility has positioned indanone derivatives at the forefront of drug discovery, leading to the development of therapeutics for a wide array of diseases, from neurodegenerative disorders to cancer.[1][2][3] This guide delves into a specific and promising subclass: dichlorinated indanones. The strategic placement of chlorine atoms on the indanone scaffold can significantly modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and target specificity. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this intriguing class of compounds.
The Indanone Scaffold: A Foundation for Diverse Biological Activity
The 1-indanone skeleton, consisting of a benzene ring fused to a five-membered cyclopentanone ring, is a common motif in numerous natural products and synthetic bioactive molecules.[1] Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets. The chemical reactivity of the ketone group and the aromatic ring allows for a wide range of structural modifications, making it an ideal starting point for the synthesis of diverse chemical libraries.
Indanone derivatives have demonstrated a remarkable spectrum of pharmacological activities, including:
-
Anticancer: Inhibition of cancer cell proliferation and induction of apoptosis.[1]
-
Anti-inflammatory: Modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Neuroprotective: Protection of neuronal cells from damage in models of neurodegenerative diseases.[2][4]
-
Antiviral and Antimicrobial: Activity against various viral and bacterial pathogens.[1]
The proven success of the indanone scaffold, exemplified by drugs like the Alzheimer's medication Donepezil, underscores its significance in medicinal chemistry.[2][3]
The Influence of Dichlorination: Enhancing Potency and Specificity
The introduction of chlorine atoms into a drug molecule can have profound effects on its biological activity. Halogenation can alter a compound's lipophilicity, which affects its ability to cross cell membranes and the blood-brain barrier. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the indanone ring system, potentially leading to stronger interactions with target proteins.
While research specifically focused on dichlorinated indanones is still emerging, studies on related halogenated compounds provide valuable insights. For instance, the presence of chlorine atoms on flavanone and indenoisoquinoline scaffolds has been shown to enhance their cytotoxic activity against cancer cells.[5] This suggests that dichlorination of the indanone core is a promising strategy for developing potent therapeutic agents.
Synthetic Pathways to Dichlorinated Indanones
The primary route for synthesizing 1-indanones is through intramolecular Friedel-Crafts acylation.[1][6][7] This powerful reaction allows for the formation of the characteristic five-membered ring.
General Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The synthesis of a dichlorinated indanone typically begins with a dichlorinated phenylpropionic acid derivative. This precursor undergoes cyclization in the presence of a strong acid catalyst to yield the corresponding dichlorinated 1-indanone.
Caption: General synthetic route to dichlorinated 1-indanones.
Detailed Experimental Protocol: Synthesis of a Dichlorinated Indanone (Illustrative)
The following protocol is a generalized procedure based on established methods for Friedel-Crafts acylation and can be adapted for the synthesis of specific dichlorinated indanone derivatives.[6][8]
Step 1: Acid Chloride Formation
-
To a solution of the desired dichlorophenylpropionic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude dichlorophenylpropionyl chloride.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or hexafluoro-2-propanol).[8]
-
Cool the solution in an ice bath and slowly add a Lewis acid catalyst (e.g., aluminum chloride) in portions.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure dichlorinated 1-indanone.
Therapeutic Applications and Mechanisms of Action
The therapeutic potential of dichlorinated indanones is being explored in several key areas, primarily oncology and neurodegenerative diseases. The proposed mechanisms of action are often inferred from studies on the broader indanone class, with the dichlorination expected to enhance these effects.
Anticancer Activity: Targeting the Cytoskeleton
A significant body of evidence points to the inhibition of tubulin polymerization as a key mechanism of the anticancer activity of indanone derivatives.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and cell shape maintenance.[9]
Mechanism of Action: Tubulin Polymerization Inhibition
Dichlorinated indanones are hypothesized to bind to the colchicine-binding site on β-tubulin.[10][11] This binding event disrupts the assembly of microtubules, leading to:
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[10]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.
Caption: Proposed mechanism of anticancer action for dichlorinated indanones.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dichlorinated indanone compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Illustrative Cytotoxicity Data for Halogenated Indanone Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3',6-dichloroflavanone | MDA-MB-231 | 2.9 ± 0.9 | [5] |
| 2-benzylidene-1-indanones | Various | 0.01 - 0.88 | [1] |
| Spiroisoxazoline indanone (9f) | MCF-7 | 0.03 ± 0.01 | [13] |
Note: This table presents data for related halogenated compounds to illustrate the potential potency of dichlorinated indanones. Specific data for dichlorinated indanones is an active area of research.
Neuroprotective Effects: A Multi-pronged Approach
The indanone scaffold is the basis for several compounds investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] The neuroprotective effects of indanone derivatives are thought to arise from a combination of mechanisms.
Potential Mechanisms of Neuroprotection:
-
Monoamine Oxidase (MAO) Inhibition: Indanone derivatives can inhibit MAO-A and MAO-B, enzymes that break down neurotransmitters like dopamine, serotonin, and norepinephrine.[2] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which may have therapeutic benefits in neurodegenerative diseases.
-
Acetylcholinesterase (AChE) Inhibition: Some indanone derivatives are potent inhibitors of AChE, the enzyme that degrades the neurotransmitter acetylcholine.[2] This is the mechanism of action of the Alzheimer's drug Donepezil.
-
Anti-inflammatory Activity: Chronic neuroinflammation is a key feature of many neurodegenerative diseases.[14][15] Indanone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of COX-2.[13][16] Selective COX-2 inhibitors are believed to offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][15]
Caption: Multifaceted neuroprotective mechanisms of dichlorinated indanones.
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)
The oxygen-glucose deprivation/reperfusion (OGD/R) model is an in vitro model of ischemic stroke, used to evaluate the neuroprotective potential of test compounds.[4]
-
Culture primary neurons or a neuronal cell line (e.g., PC12) in appropriate media.
-
To induce OGD, replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specific duration.
-
For reperfusion, return the cells to normal culture medium and incubate under normoxic conditions.
-
Treat the cells with the dichlorinated indanone compound at different concentrations before, during, or after OGD.
-
Assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH).
Future Directions and Conclusion
Dichlorinated indanones represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The strategic incorporation of chlorine atoms onto the privileged indanone scaffold offers a compelling avenue for the development of potent and selective agents for the treatment of cancer and neurodegenerative diseases.
Future research should focus on:
-
Synthesis of diverse libraries of dichlorinated indanones: Exploring different substitution patterns of the chlorine atoms on the indanone ring to establish clear structure-activity relationships (SAR).
-
In-depth biological evaluation: Conducting comprehensive in vitro and in vivo studies to determine the efficacy and safety of lead compounds. This should include testing against a wider range of cancer cell lines and in various animal models of neurodegeneration.
-
Elucidation of specific molecular targets and signaling pathways: Moving beyond inferential mechanisms to pinpoint the precise molecular interactions and downstream effects of dichlorinated indanones.
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Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. PubMed Central. [Link]
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ChemInform Abstract: One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone.. ResearchGate. [Link]
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Introduction: The Strategic Importance of the 1-Indanone Scaffold
An In-depth Technical Guide to the Synthesis of Substituted 1-Indanones for Researchers and Drug Development Professionals
The 1-indanone core is a privileged structural motif in medicinal chemistry and natural product synthesis.[1] Its rigid bicyclic framework serves as a versatile scaffold for developing therapeutic agents targeting a wide range of biological pathways. Compounds bearing the 1-indanone moiety have demonstrated significant antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notable examples include the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, and the HIV protease inhibitor Indinavir, highlighting the scaffold's profound impact on modern medicine.[4][5]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive review of the principal synthetic strategies for constructing substituted 1-indanones. It moves beyond a mere listing of reactions to offer insights into the causality behind methodological choices, ensuring a deep, practical understanding of this critical synthetic field.
Part 1: The Cornerstone of 1-Indanone Synthesis: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is the most classical and robust method for constructing the 1-indanone ring system.[1] The reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto an aromatic ring.[1] The core of this transformation is the generation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular fashion, followed by deprotonation to restore aromaticity and yield the cyclized ketone.[1][2]
This strategy can be broadly divided into two primary pathways, the choice of which depends on the substrate's reactivity, desired reaction conditions, and tolerance for byproducts.
Workflow for Friedel-Crafts Acylation Strategies
Caption: Decision workflow for intramolecular Friedel-Crafts acylation.
Pathway A: Direct Dehydrative Cyclization of 3-Arylpropanoic Acids
This one-step approach is environmentally favorable as it generates water as the sole byproduct.[2][4] However, the direct cyclization of a carboxylic acid is more challenging than that of its more reactive acyl chloride counterpart and often necessitates harsh reaction conditions, including strong superacids and elevated temperatures.[4]
Causality Behind Experimental Choices:
-
Catalyst: Strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH) are required to protonate the carboxylic acid sufficiently to generate the acylium ion electrophile. The choice of a "superacid" like triflic acid can often enable the reaction at lower temperatures compared to PPA.[2]
-
Temperature: High temperatures (50-100 °C or higher) are typically needed to overcome the activation energy for the direct cyclization of the less reactive carboxylic acid.[2]
Experimental Protocol: Direct Cyclization using Triflic Acid [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and dropwise, add triflic acid (3.0-5.0 eq) via a syringe. Caution: Triflic acid is highly corrosive.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the strong acid.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Pathway B: Cyclization of 3-Arylpropionyl Chlorides
This two-step method involves the initial conversion of the carboxylic acid to the more reactive 3-arylpropionyl chloride, which subsequently undergoes cyclization under much milder conditions, typically using a Lewis acid catalyst.[2] While generally more efficient and higher-yielding, this route generates corrosive byproducts like HCl gas.[4]
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used because they react readily with carboxylic acids to form the highly electrophilic acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this conversion via the Vilsmeier-Haack mechanism.[2]
-
Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a powerful and common Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, facilitating the formation of the acylium ion for the intramolecular cyclization.[3] Other Lewis acids like niobium pentachloride (NbCl₅) can also be used, sometimes under milder conditions.[6] Strictly anhydrous conditions are critical, as these catalysts react violently with water.
Experimental Protocol: Two-Step Cyclization via Acyl Chloride [2]
Step 1: Formation of 3-Arylpropionyl Chloride
-
In a round-bottom flask, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C and slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq). Note: The addition is exothermic.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl to decompose the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent, concentrate the solvent, and purify the crude product by column chromatography.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Precursor | Typical Conditions | Advantages | Disadvantages | Yield Range |
| PPA | 3-Arylpropanoic Acid | 80-120 °C | One-step, inexpensive | High temp, viscous medium, difficult workup | 60-90% |
| TfOH | 3-Arylpropanoic Acid | 25-80 °C | One-step, lower temp | Expensive, corrosive | 70-95% |
| AlCl₃ | 3-Arylpropionyl Chloride | 0 °C to RT | High yields, mild temp | Two-steps, stoichiometric, moisture sensitive | 85-95%[3] |
| NbCl₅ | 3-Arylpropanoic Acid | Room Temp | One-step, mild conditions | Stoichiometric use | 70-85%[6] |
| Nafion-H | 3-Arylpropionyl Chloride | Refluxing Benzene | Heterogeneous, reusable | Two-steps, requires higher temp | ~90%[3] |
Part 2: Modern Synthetic Approaches to 1-Indanones
While Friedel-Crafts acylation remains a workhorse, modern organic synthesis has introduced a variety of powerful alternatives that offer different reactivity patterns, milder conditions, and access to unique substitution patterns.
Nazarov Cyclization
The Nazarov cyclization is a 4π-electrocyclization of divinyl ketones, typically catalyzed by a Brønsted or Lewis acid, to form cyclopentenones.[7] For 1-indanone synthesis, chalcones (1,3-diaryl-2-propen-1-ones) serve as excellent precursors where one of the "vinyl" groups is part of an aromatic ring.[8]
Mechanistic Rationale: The reaction is initiated by the acid catalyst coordinating to the ketone, which generates a pentadienyl cation. This intermediate undergoes a conrotatory 4π-electrocyclization to form a stabilized oxyallyl cation, which, after deprotonation and tautomerization, yields the 1-indanone product.[7] The choice of catalyst, from strong Brønsted acids like TfOH to Lewis acids like Cu(OTf)₂, can influence reaction efficiency and scope.[7][8]
Transition-Metal-Catalyzed Annulations
In recent years, transition-metal catalysis has emerged as a powerful tool for constructing the 1-indanone core, often through novel bond formations and under mild conditions.[9][10]
Key Strategies:
-
Palladium-Catalyzed C-H Annulation: These methods can forge the indanone skeleton directly by activating a C-H bond. For instance, o-bromobenzaldehydes can react with norbornene derivatives in a palladium-catalyzed annulation, establishing the indanone core via activation of the aldehyde C-H bond.[11]
-
Rhodium-Catalyzed C-H Activation: Sulfoxonium ylides can serve as traceless directing groups, reacting with acrylates in the presence of a Rh(III) catalyst to form indanone derivatives via a formal [4+1] cycloaddition.[9] This approach avoids the need for pre-functionalized starting materials.
-
Carbonylative Cyclization: Transition metals can catalyze the cyclization of substrates with the incorporation of carbon monoxide (CO). For example, certain carboxylic acid esters can undergo carbonylative cyclization in the presence of nickel and palladium catalysts to yield 1-indanones.[3]
Logical Diagram for a Generalized C-H Activation Cycle
Caption: A simplified catalytic cycle for C-H activation/annulation.
Conclusion
The synthesis of substituted 1-indanones is a mature yet continuously evolving field. The classical intramolecular Friedel-Crafts acylation remains a highly reliable and versatile method, with well-established protocols that can be adapted for a wide range of substrates. The choice between the direct acid cyclization and the two-step acyl chloride pathway is a strategic decision based on balancing factors of efficiency, reaction conditions, and environmental impact.
Concurrently, modern methodologies, particularly transition-metal-catalyzed annulations and electrocyclizations like the Nazarov reaction, have opened new avenues for constructing this valuable scaffold. These advanced techniques often provide access to complex substitution patterns under milder conditions and with greater functional group tolerance, complementing the classical approaches. For the medicinal or materials chemist, a thorough understanding of this diverse synthetic toolbox is essential for the efficient and strategic development of novel 1-indanone-based molecules.
References
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Cravotto, G., Garella, D., Calcio Gaudino, E., & Carnaroglio, D. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(9), 14906–14918. [Link]
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ResearchGate. (2021). Halo-Prins/halo-Nazarov cyclization for the construction of 1-indanone scaffold. [Link]
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Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33872-33898. [Link]
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Das, S., & Dutta, A. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. New Journal of Chemistry. [Link]
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Das, S., & Dutta, A. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry, 45(12), 5426-5448. [Link]
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Ma, G., & G. W. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053–3056. [Link]
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Xiao, J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]
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Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]
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Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 56(36), 5144-5147. [Link]
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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Organic Syntheses Procedure. (n.d.). Preparation of 1-Indanone Oxime. [Link]
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Das, S., & Dutta, A. (2021). Transition-Metal-Free Synthesis of 1-Indanone Skeleton: A Brief Update. ChemistrySelect, 6(19), 4735-4753. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]
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Laronze-Cochard, M., et al. (2020). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 25(21), 5169. [Link]
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Lu, W.-X., et al. (2023). Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes. The Journal of Organic Chemistry, 88(24), 17614–17622. [Link]
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33872-33898. [Link]
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ACS Publications. (n.d.). The Synthesis of Derivatives of 1-Indanone and Indenone. [Link]
-
ResearchGate. (n.d.). Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0.3 mmol), Ni(OAc)2·4H2O (10 mol %), dppe (20 mol %), Zn (0.3 mmol) in NMP (0.75 mL) and HFIP (0.25 mL) in a sealed tube at 100 °C for 36 h. [Link]
-
Saito, A., Umakoshi, M., Yagyu, N., & Hanzawa, Y. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783-1785. [Link]
-
ResearchGate. (n.d.). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. [Link]
-
Fengchen Group. (n.d.). The Versatile Applications of 1-Indanone in Chemical Synthesis. [Link]
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33872-33898. [Link]
-
Chen, J., Shi, Z., & Lu, P. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters, 23(18), 7178–7183. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5,7-dichloro-1-indanone
Molecular Structure and its Spectroscopic Implications
5,7-dichloro-1-indanone possesses a rigid bicyclic structure comprising a benzene ring fused to a five-membered ring containing a ketone and two methylene groups. The two chlorine atoms on the aromatic ring are key features that will significantly influence the spectroscopic output.
-
Molecular Formula : C₉H₆Cl₂O[1]
-
Molecular Weight : 201.05 g/mol [1]
-
Structure : A planar aromatic ring fused to a nearly planar five-membered ring. The chlorine atoms at positions 5 and 7 will induce significant electronic effects, influencing the chemical shifts of nearby protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 5,7-dichloro-1-indanone, both ¹H and ¹³C NMR will provide a wealth of information. The predicted spectra are based on established chemical shift theory and data from analogous compounds such as 1-indanone.[2][3][4][5]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5,7-dichloro-1-indanone is expected to be relatively simple, exhibiting signals for four distinct proton environments.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5,7-dichloro-1-indanone (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~ 3.2 | Triplet | 2H | Methylene protons adjacent to a carbonyl group and a CH₂ group. |
| H-3 | ~ 2.8 | Triplet | 2H | Methylene protons adjacent to an aromatic ring and a CH₂ group. |
| H-4 | ~ 7.6 | Doublet | 1H | Aromatic proton ortho to the carbonyl group. |
| H-6 | ~ 7.4 | Doublet | 1H | Aromatic proton between two chlorine atoms. |
Causality behind Predictions:
-
Aliphatic Protons (H-2 and H-3): The protons on the five-membered ring form an A₂B₂ system. The H-2 protons, being alpha to the electron-withdrawing carbonyl group, are expected to be deshielded and appear at a lower field (~3.2 ppm) compared to the H-3 protons (~2.8 ppm). Both signals are predicted to be triplets due to coupling with their respective neighboring methylene groups.
-
Aromatic Protons (H-4 and H-6): The two aromatic protons are in different electronic environments. H-4 is ortho to the carbonyl group and is expected to be the most downfield of the aromatic protons (~7.6 ppm). H-6 is situated between the two chlorine atoms and is also expected to be significantly deshielded (~7.4 ppm). The small coupling constant between these two meta protons will result in both signals appearing as doublets.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 5,7-dichloro-1-indanone (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C-1) | ~ 205 | Carbonyl carbon of a conjugated ketone. |
| C-2 | ~ 37 | Methylene carbon alpha to a carbonyl group. |
| C-3 | ~ 26 | Methylene carbon adjacent to an aromatic ring. |
| C-3a | ~ 153 | Aromatic quaternary carbon adjacent to the carbonyl group. |
| C-4 | ~ 125 | Aromatic CH carbon. |
| C-5 | ~ 138 | Aromatic quaternary carbon bearing a chlorine atom. |
| C-6 | ~ 128 | Aromatic CH carbon between two chlorine atoms. |
| C-7 | ~ 135 | Aromatic quaternary carbon bearing a chlorine atom. |
| C-7a | ~ 133 | Aromatic quaternary carbon at the ring junction. |
Causality behind Predictions:
-
Carbonyl Carbon (C-1): The carbonyl carbon of a conjugated ketone typically appears in the range of 190-210 ppm.
-
Aliphatic Carbons (C-2 and C-3): Similar to the protons, the C-2 carbon is deshielded by the adjacent carbonyl group.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the carbonyl group and the two chlorine atoms. The carbons directly attached to the electronegative chlorine atoms (C-5 and C-7) are expected to be significantly downfield.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5,7-dichloro-1-indanone.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H NMR spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Collect at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ signal to 77.16 ppm.
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of 5,7-dichloro-1-indanone will be dominated by the characteristic absorption of the carbonyl group.
Table 3: Predicted IR Absorption Frequencies for 5,7-dichloro-1-indanone
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| C=O (Ketone) | ~ 1710 - 1690 | Strong | The carbonyl stretch of an α,β-unsaturated ketone is typically at a lower frequency than a saturated ketone due to conjugation.[6][7] |
| C=C (Aromatic) | ~ 1600 - 1450 | Medium to Weak | Stretching vibrations of the aromatic ring. |
| C-H (Aromatic) | ~ 3100 - 3000 | Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H (Aliphatic) | ~ 3000 - 2850 | Medium | Stretching vibrations of the methylene C-H bonds. |
| C-Cl | ~ 800 - 600 | Strong | Stretching vibrations of the carbon-chlorine bonds. |
Causality behind Predictions:
The most diagnostic peak will be the strong C=O stretch. Its position being slightly lower than a typical saturated ketone (~1715 cm⁻¹) is indicative of conjugation with the aromatic ring, which imparts more single-bond character to the C=O bond.[6][8]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 5,7-dichloro-1-indanone sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5,7-dichloro-1-indanone, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.
Table 4: Predicted Key Fragments in the Mass Spectrum of 5,7-dichloro-1-indanone
| m/z (mass-to-charge ratio) | Ion | Isotopic Pattern | Rationale |
| 200, 202, 204 | [M]⁺ | 9:6:1 ratio | Molecular ion peak. The pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[9][10] |
| 172, 174, 176 | [M-CO]⁺ | 9:6:1 ratio | Loss of a neutral carbon monoxide molecule. |
| 137, 139 | [M-CO-Cl]⁺ | 3:1 ratio | Subsequent loss of a chlorine radical. |
Causality behind Predictions:
The most telling feature in the mass spectrum will be the isotopic cluster of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule with two chlorine atoms will therefore exhibit three molecular ion peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[9][10] This pattern is a definitive indicator of the presence of two chlorine atoms in the molecule.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
-
Ionization:
-
Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
-
Mass Analysis:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak cluster and analyze the fragmentation pattern.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5,7-dichloro-1-indanone.
Caption: Workflow for the spectroscopic identification of 5,7-dichloro-1-indanone.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5,7-dichloro-1-indanone. By leveraging fundamental principles and comparative data, we have established a detailed expected profile for its NMR, IR, and MS spectra. This information is invaluable for researchers working with this compound, enabling them to confirm its identity, assess its purity, and understand its electronic structure. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the self-validation of experimental results. As a Senior Application Scientist, I am confident that this guide will serve as a critical resource for the scientific community, bridging the gap between theoretical structure and empirical data.
References
-
ResearchGate. ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. [Link]
-
PubChem. 1-Indanone. [Link]
-
Chemistry LibreTexts. Ketone Infrared Spectra. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
Berkeley Learning Hub. Ketone IR Spectroscopy Analysis. [Link]
-
LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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Methodological & Application
synthesis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one from 2,3-dichlorobenzoic acid
An Application Note and Protocol for the Synthesis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in synthetic chemistry. We present a robust, multi-step protocol designed for researchers in organic synthesis and drug development. This guide emphasizes the strategic rationale behind the chosen synthetic route, detailing the causality of experimental choices, and provides validated, step-by-step procedures for each transformation. The core of this synthesis is a highly efficient intramolecular Friedel-Crafts acylation to construct the target indanone ring system.
Strategic Rationale and Retrosynthetic Analysis
The synthesis of substituted 1-indanones is a well-established field, frequently relying on the intramolecular cyclization of a 3-arylpropanoic acid derivative.[1] The specific substitution pattern of the final product dictates the required substitution of the starting aromatic precursor.
For the target molecule, This compound , a retrosynthetic analysis reveals that the most logical precursor is 3-(3,5-dichlorophenyl)propanoic acid . During the key intramolecular Friedel-Crafts acylation step, the electrophilic acylium ion will add to the aromatic ring. The cyclization is directed by the activating alkyl chain to an ortho position, which is sterically accessible and electronically favorable, thus yielding the desired 5,7-disubstituted pattern.
It is crucial to note that starting from 2,3-dichlorobenzoic acid, as specified in the topic, would not yield the desired 5,7-dichloro isomer under standard Friedel-Crafts conditions. The cyclization of a 3-(2,3-dichlorophenyl)propanoic acid derivative would preferentially form the 4,5-dichloro-1-indanone isomer due to the directing effects of the substituents. Therefore, to ensure the unambiguous synthesis of the target compound, this protocol commences with the correctly substituted precursor, 3,5-dichlorobenzoic acid .
Overall Synthetic Pathway
The chosen synthetic route is a robust and scalable five-step process designed to build the necessary 3-arylpropanoic acid intermediate from the commercially available 3,5-dichlorobenzoic acid, followed by the key cyclization reaction.
Figure 1: Overall synthetic route from 3,5-dichlorobenzoic acid.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for each synthetic transformation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 3,5-Dichlorobenzyl Alcohol (Reduction)
-
Rationale: The initial step reduces the carboxylic acid to a primary alcohol. While various reducing agents can be used, Borane-tetrahydrofuran complex (BH₃·THF) is chosen for its high selectivity for carboxylic acids, offering a safer and often cleaner alternative to lithium aluminum hydride (LiAlH₄).
-
Materials:
-
3,5-Dichlorobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dichlorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (1.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) affords pure 3,5-dichlorobenzyl alcohol.
-
Protocol 2: Synthesis of 3,5-Dichlorobenzyl Chloride (Chlorination)
-
Rationale: The primary alcohol is converted to the more reactive benzyl chloride, an excellent electrophile for the subsequent malonic ester synthesis. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[2]
-
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3,5-dichlorobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 3,5-dichlorobenzyl chloride is often used directly in the next step without further purification.
-
Protocol 3 & 4: Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid
-
Rationale: This two-part sequence employs a classic malonic ester synthesis for carbon chain extension, followed by hydrolysis and decarboxylation to yield the required propanoic acid derivative. This is a reliable method for adding a two-carbon acetic acid unit to an alkyl halide.
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
3,5-Dichlorobenzyl chloride (from Protocol 2)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
-
-
Procedure (Part A: Malonic Ester Synthesis):
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol or use a commercial solution.
-
To this solution at 0 °C, add diethyl malonate (1.1 eq) dropwise to form the enolate.
-
Add the crude 3,5-dichlorobenzyl chloride (1.0 eq) from the previous step, dissolved in a small amount of anhydrous ethanol.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and ether.
-
Extract the aqueous layer with ether, combine the organic layers, dry over MgSO₄, and concentrate to yield crude diethyl (3,5-dichlorobenzyl)malonate.
-
-
Procedure (Part B: Hydrolysis and Decarboxylation):
-
To the crude diester from Part A, add an aqueous solution of NaOH (3.0 eq).
-
Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of both ester groups.
-
Cool the solution to room temperature and carefully acidify to pH 1-2 with concentrated HCl.
-
Gently heat the acidified mixture to 80-100 °C. Vigorous evolution of CO₂ will occur. Continue heating until gas evolution ceases (approx. 1-2 hours).
-
Cool the mixture, which should contain the precipitated product. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-(3,5-dichlorophenyl)propanoic acid.
-
Protocol 5: Synthesis of this compound (Cyclization)
-
Rationale: This is the key ring-forming step. An intramolecular Friedel-Crafts acylation is employed. Polyphosphoric acid (PPA) is an excellent reagent for this type of cyclization, acting as both the acid catalyst and the solvent.[3] It promotes the formation of the acylium ion electrophile, which is then attacked by the aromatic ring.
-
Materials:
-
3-(3,5-Dichlorophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
-
Procedure:
-
Place PPA (10-20 times the weight of the acid) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80-90 °C with stirring.
-
Add the 3-(3,5-dichlorophenyl)propanoic acid (1.0 eq) in one portion.
-
Continue to stir at this temperature for 1-2 hours. The mixture will become a thick, homogenous solution. Monitor by TLC (dissolve a small aliquot in water, extract with ethyl acetate).
-
Once the reaction is complete, cool the mixture slightly and then pour it carefully onto a large beaker of crushed ice with vigorous stirring.
-
Allow the ice to melt completely. The product will precipitate as a solid.
-
Extract the aqueous slurry with DCM (3x volumes).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) to afford the final product, This compound , as a crystalline solid.
-
Data Summary and Workflow
Table 1: Summary of Reagents and Expected Yields
| Step | Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | 3,5-Dichlorobenzyl Alcohol | BH₃·THF | THF | 0 to RT | 4-6 | 90-95 |
| 2 | 3,5-Dichlorobenzyl Chloride | SOCl₂, DMF (cat.) | DCM | 0 to RT | 2-3 | >95 (crude) |
| 3/4 | 3-(3,5-Dichlorophenyl)propanoic Acid | NaOEt, Diethyl Malonate, NaOH, HCl | Ethanol/Water | Reflux | 8-12 | 75-85 (over 2 steps) |
| 5 | Target Indanone | Polyphosphoric Acid (PPA) | PPA | 80-90 | 1-2 | 85-95 |
Experimental Workflow
Figure 2: Step-by-step experimental and purification workflow.
References
- Google Patents.
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018). [Link]
-
Kiełbasiński, P., et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 434-473 (2017). [Link]
Sources
Application Notes and Protocols: Experimental Protocol for Friedel-Crafts Acylation to Form Indanones
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Indanone Core
The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry and natural product synthesis.[1] Its rigid, bicyclic framework is a key constituent in a multitude of biologically active molecules, including therapeutic agents for neurodegenerative diseases such as Alzheimer's.[1][2] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive derivatives stands as a classical and highly effective method for constructing this valuable five-membered ring system.[1][3] This electrophilic aromatic substitution reaction involves the cyclization of a tethered acyl group onto an aromatic ring, a transformation typically facilitated by a potent Lewis or Brønsted acid.[3]
This document provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the successful execution of this reaction. Beyond a mere recitation of steps, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible protocol.
Mechanistic Underpinnings and Workflow Logic
The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.[4] The reaction is initiated by the activation of a carboxylic acid or, more commonly, an acyl chloride by a strong acid catalyst. This activation generates a highly electrophilic acylium ion intermediate.[5] The electron-rich aromatic ring then acts as a nucleophile, attacking this tethered electrophile in an intramolecular fashion.[1] The final step involves deprotonation of the resulting intermediate to restore the aromaticity of the system, yielding the desired 1-indanone product.[1]
A successful experimental outcome hinges on a logical and meticulously executed workflow. This ensures not only the efficiency of the synthesis but also the safety of the practitioner.
Figure 1: Experimental workflow for indanone synthesis.
Key Experimental Parameters: A Causal Analysis
The success of a Friedel-Crafts acylation is critically dependent on the careful control of several experimental parameters. Understanding the "why" behind these choices is paramount for troubleshooting and optimization.
-
Choice of Starting Material: The reaction can be initiated from either a 3-arylpropanoic acid or its corresponding acyl chloride.[3]
-
3-Arylpropanoic Acids: Direct cyclization is possible but often necessitates harsh conditions, such as high temperatures and the use of superacids like triflic acid or polyphosphoric acid, due to the poorer leaving group nature of the hydroxyl group.[2][6] This "one-step" approach is atom-economical, with water being the only byproduct.[3]
-
3-Arylpropionyl Chlorides: This "two-step" method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The subsequent cyclization can then be achieved under milder conditions with common Lewis acids like aluminum chloride (AlCl₃).[3] While generally more efficient, this route generates corrosive byproducts.[3]
-
-
The Role of the Catalyst: A strong Lewis acid is typically required to generate the acylium ion electrophile.
-
Aluminum Chloride (AlCl₃): This is the most common and cost-effective Lewis acid for this transformation. It is highly reactive but also extremely sensitive to moisture.[7] Any water present in the reaction will hydrolyze the AlCl₃, rendering it inactive.[8] Therefore, strictly anhydrous conditions are essential.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid.[9] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[9]
-
-
Solvent Selection: The choice of solvent is crucial and must be inert to the highly reactive species present.
-
Chlorinated Solvents: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are commonly used as they are relatively unreactive and effectively solvate the reactants and intermediates.[3]
-
Nitro-containing Solvents: In some cases, more polar solvents like nitromethane or nitrobenzene can influence regioselectivity, though this is less of a concern in intramolecular reactions.[10]
-
-
Temperature Control: The reaction temperature significantly impacts both the reaction rate and the formation of byproducts.[7]
-
Initial Cooling: The initial addition of the Lewis acid and the acyl chloride is often performed at 0 °C to control the initial exothermic reaction.[3][11]
-
Reaction Temperature: The reaction is typically allowed to warm to room temperature or gently heated to drive the cyclization to completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 1-indanone from 3-phenylpropanoic acid.
Protocol 1: Two-Step Synthesis via 3-Phenylpropionyl Chloride
Step A: Synthesis of 3-Phenylpropionyl Chloride
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite).
-
Reagent Addition: To the flask, add 3-phenylpropanoic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq).
-
Reaction: Gently heat the mixture to reflux (approximately 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator. The crude 3-phenylpropionyl chloride is typically used directly in the next step without further purification.
Step B: Intramolecular Friedel-Crafts Acylation
-
Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is flame-dried or oven-dried before use.[12]
-
Solvent and Catalyst: Add anhydrous dichloromethane (CH₂Cl₂) to the flask, followed by cooling to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 - 1.5 eq) to the stirred solvent.[3]
-
Substrate Addition: Dissolve the crude 3-phenylpropionyl chloride from Step A in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.[11]
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature.[3] Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7][11]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[3]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.[7]
-
Purification: Purify the crude 1-indanone by flash column chromatography on silica gel or by recrystallization to obtain the final product.[7]
Protocol 2: One-Step Synthesis from 3-Phenylpropanoic Acid using a Superacid
-
Reaction Setup: In a fume hood, add 3-phenylpropanoic acid (1.0 eq) to a round-bottom flask containing a magnetic stir bar and equipped with a reflux condenser.
-
Solvent and Catalyst: Add an anhydrous solvent such as 1,2-dichloroethane. Cool the solution to 0 °C in an ice bath.
-
Superacid Addition: Slowly and dropwise, add triflic acid (trifluoromethanesulfonic acid, 3.0 - 5.0 eq) via a syringe.[3]
-
Heating: Allow the reaction mixture to warm to room temperature, and then heat to a temperature between 50-80 °C.[3] Monitor the reaction by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to neutralize the strong acid.[3]
-
Extraction and Purification: Extract the aqueous layer three times with dichloromethane.[3] Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.
Data Presentation and Expected Outcomes
The choice of protocol will influence the overall yield and purity. The two-step method generally provides higher yields under milder conditions.
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Step) |
| Starting Material | 3-Phenylpropanoic Acid | 3-Phenylpropanoic Acid |
| Key Reagents | SOCl₂, AlCl₃ | Triflic Acid |
| Typical Conditions | 0 °C to RT | 50-80 °C |
| Complexity | Higher (two steps) | Lower (one pot) |
| Typical Yield | 70-90% | 50-70% |
| Byproducts | SO₂, HCl, Al salts | Triflic acid salts |
Troubleshooting and Self-Validation
A robust protocol includes measures for self-validation and troubleshooting.
-
Low Yield:
-
Catalyst Inactivity: The most common issue is the deactivation of the Lewis acid by moisture.[7] Ensure all reagents, solvents, and glassware are scrupulously dry.[8] Use a fresh, unopened container of AlCl₃ if possible.
-
Insufficient Catalyst: As the product complexes with the catalyst, ensure at least a stoichiometric amount is used.[7]
-
Deactivated Ring: If the aromatic ring of the starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the reaction may be sluggish or fail entirely.[7]
-
-
Formation of Multiple Products:
-
While less common in intramolecular reactions, intermolecular acylation can occur at high concentrations. Ensure the reaction is run at an appropriate dilution.
-
For substituted arylpropanoic acids, the regioselectivity of the cyclization can be an issue. The choice of solvent and catalyst can sometimes influence the outcome.[10]
-
Figure 2: Mechanism of intramolecular Friedel-Crafts acylation.
Safety Precautions
-
Lewis Acids: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with care in a fume hood.[7]
-
Acylating Agents: Thionyl chloride and acyl chlorides are corrosive and lachrymatory. Use in a well-ventilated fume hood.[7]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.[7]
-
Quenching: The quenching of the reaction is highly exothermic. Perform this step slowly and with vigorous stirring in an ice bath.
References
-
Cravotto, G., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(9), 1175. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Lou, T., et al. (2011). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 88, 109-122. Retrieved from [Link]
-
Reddy, T. S., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(65), 34621-34625. Retrieved from [Link]
-
Reddy, T. S., et al. (2016). Superacid Mediated Intramolecular Condensation: Facile Synthesis of Indenones and Indanones. RSC Advances, 6(10), 8349-8353. Retrieved from [Link]
-
Ashenhurst, J. (2025, January 29). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. Chemistry – An Asian Journal, 15(15), 2378-2382. Retrieved from [Link]
-
Procopio, A., et al. (2016). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Molecules, 21(9), 1175. Retrieved from [Link]
-
Li, C., et al. (2021). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 57(58), 7139-7142. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
-
M Zeeshan ali. (n.d.). Friedel Crafts Acylation. Scribd. Retrieved from [Link]
-
Professor Dave Explains. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]
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using 5,7-Dichloro-1-indanone as an intermediate in organic synthesis
An In-Depth Technical Guide to 5,7-Dichloro-1-indanone: A Privileged Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of the Dichloro-Indanone Scaffold
5,7-Dichloro-1-indanone is a halogenated aromatic ketone that has emerged as a highly strategic intermediate in the field of medicinal chemistry. Its rigid, bicyclic indanone core serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The specific 5,7-dichloro substitution pattern is not arbitrary; it critically modulates the electronic properties, lipophilicity, and metabolic stability of the molecule. These chlorine atoms can engage in specific halogen bonding interactions within enzyme active sites and alter the pKa of adjacent functional groups, making this intermediate particularly valuable for designing potent and selective therapeutic agents.
This guide provides a detailed exploration of 5,7-Dichloro-1-indanone, moving from its synthesis to its primary applications as a precursor for advanced pharmaceutical candidates, particularly in the development of novel arginase and monoamine oxidase B (MAO-B) inhibitors. The protocols and discussions herein are designed for researchers and drug development professionals, emphasizing the causal logic behind key experimental steps and providing a framework for practical application.
Physicochemical and Safety Data
A thorough understanding of the starting material's properties is fundamental to its safe and effective use.
| Property | Value | Reference(s) |
| CAS Number | 448193-94-0 | [1] |
| Molecular Formula | C₉H₆Cl₂O | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 102-106 °C | [1] |
| Solubility | Slightly soluble in water | [2] |
Safety Profile:
| Hazard Statement | GHS Classification | Precautionary Codes | Reference(s) |
| Toxic if swallowed | Acute Toxicity 4 (Oral) | P264, P280, P301+P312, P501 | [1] |
| Causes serious eye irritation | Eye Irritation 2A | P305+P351+P338, P337+P313 | [1] |
Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Part 1: Synthesis of 5,7-Dichloro-1-indanone
The most direct and industrially relevant method for synthesizing substituted indanones is the intramolecular Friedel-Crafts acylation.[3] This reaction involves the cyclization of an acyl chloride precursor in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Causality and Mechanistic Insight
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine of the acyl chloride, making it a better leaving group and facilitating the formation of the R-C≡O⁺ species. This powerful electrophile then attacks the electron-rich aromatic ring. The reaction's success hinges on several factors:
-
Anhydrous Conditions: AlCl₃ reacts vigorously with water. The presence of moisture would consume the catalyst, preventing the formation of the acylium ion and halting the reaction.
-
Stoichiometry of Catalyst: The reaction requires at least one equivalent of AlCl₃ because the catalyst complexes with the product ketone's carbonyl oxygen. This complexation deactivates the ring towards further acylation and must be broken during the aqueous workup. Often, a slight excess is used to drive the reaction to completion.
-
Solvent Choice: A non-polar, inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used as it does not react with the catalyst or intermediates.
Caption: Friedel-Crafts synthesis of 5,7-Dichloro-1-indanone.
Detailed Experimental Protocol: Friedel-Crafts Cyclization
This protocol is adapted from established procedures for the synthesis of similar halo-indanones.[4][5]
-
Reaction Setup:
-
Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to vent HCl gas produced during the reaction. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
-
Addition of Reactant:
-
Dissolve 3-(3,5-dichlorophenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C. The causality here is to control the initial exothermic reaction and prevent side reactions.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes. Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield pure 5,7-dichloro-1-indanone as a solid.[6]
-
Part 2: Application in the Synthesis of Chiral Aminoindanes for Arginase Inhibitors
The primary value of 5,7-dichloro-1-indanone is its role as a precursor to 5,7-dichloro-1-aminoindan. This transformation from a ketone to a primary amine is a critical step in building molecules targeted at enzymes like arginase. Arginase is a key enzyme in the urea cycle and its inhibition has therapeutic potential in cardiovascular diseases and immuno-oncology.[7][8][9][10] The aminoindan scaffold provides a constrained, amino acid-like structure that can effectively mimic the natural substrate (L-arginine) and bind within the enzyme's active site.
Causality and Mechanistic Insight: Reductive Amination
Reductive amination is a robust method to convert ketones into amines. The process involves two key stages:
-
Imine Formation: The ketone reacts with an ammonia source (like ammonium acetate or hydroxylamine followed by reduction) to form an imine or oxime intermediate. This step is typically acid-catalyzed and reversible.
-
Reduction: The C=N double bond of the imine/oxime is then reduced to a C-N single bond. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are mild enough to not reduce the starting ketone but are effective at reducing the protonated imine intermediate. A more classical approach involves forming the oxime and then reducing it with a stronger agent like catalytic hydrogenation (e.g., H₂/Raney Nickel).[11]
References
- 1. 5,7-Dichloro-1-indanone 97 448193-94-0 [sigmaaldrich.com]
- 2. 5,7-Dichloro-1-indanone, 97% | Fisher Scientific [fishersci.ca]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 6. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arginase Inhibitors: A Rational Approach Over One Century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
The Strategic Application of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of "privileged structures" — molecular scaffolds that can bind to multiple, diverse biological targets — is a cornerstone of efficient medicinal chemistry.[1] The indanone framework is a prominent member of this class, forming the core of numerous bioactive compounds with applications ranging from neurodegenerative diseases to oncology and inflammatory conditions.[1][2] The well-known acetylcholinesterase inhibitor, Donepezil, used in the management of Alzheimer's disease, is a testament to the therapeutic potential of the indanone core.[1] This guide focuses on a specific, halogenated derivative: 5,7-Dichloro-2,3-dihydro-1H-inden-1-one . We will explore its strategic application in medicinal chemistry, moving beyond theoretical concepts to provide detailed, actionable protocols for its use in the synthesis and evaluation of novel therapeutic candidates. The presence of chlorine atoms on the aromatic ring is not merely an incidental modification; it offers distinct advantages in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules, including the potential for enhanced binding affinity through halogen bonding.[3]
Physicochemical Properties of this compound
A thorough understanding of the starting material is fundamental to its effective application. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | CAS Number |
| Molecular Formula | C₉H₆Cl₂O | 448193-94-0 |
| Molecular Weight | 201.05 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 102-106 °C | |
| Boiling Point | ~340.3 °C (Predicted) | |
| Density | ~1.447 g/cm³ (Predicted) | |
| Water Solubility | Slightly soluble |
Data sourced from commercial supplier information.
Core Rationale for Application: The Dichlorsubstituted Indanone in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug development.[4] The ATP-binding site of many kinases contains residues that can form favorable interactions with halogenated aromatic ligands. The chlorine atoms of the 5,7-dichloroindanone scaffold can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich atoms (such as oxygen or sulfur) in the kinase active site. This can lead to a significant increase in binding affinity and selectivity for the target kinase.
This section will detail the application of this compound in the synthesis of a novel, hypothetical kinase inhibitor. The proposed synthetic route leverages the reactivity of the indanone's α-carbon in a Claisen-Schmidt condensation, a robust and widely used reaction in medicinal chemistry.
Workflow for the Development of an Indanone-Based Kinase Inhibitor
Caption: Workflow for kinase inhibitor development.
Protocols
Protocol 1: Synthesis of a 2-Benzylidene-5,7-dichloro-2,3-dihydro-1H-inden-1-one Derivative
This protocol describes a Claisen-Schmidt condensation between this compound and a representative heterocyclic aldehyde, 4-pyridinecarboxaldehyde. This reaction introduces a key pharmacophore for potential interaction with kinase targets.
Materials:
-
This compound
-
4-Pyridinecarboxaldehyde
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of absolute ethanol. Stir until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add a stoichiometric equivalent of 4-pyridinecarboxaldehyde.
-
Initiation of Condensation: Prepare a 10% (w/v) solution of potassium hydroxide in ethanol. Add this solution dropwise to the reaction mixture at room temperature. A color change and the formation of a precipitate are typically observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 7.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure 2-(pyridin-4-ylmethylene)-5,7-dichloro-2,3-dihydro-1H-inden-1-one.
Causality Behind Experimental Choices:
-
Base Catalyst (KOH): The hydroxide ion deprotonates the α-carbon of the indanone, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Ethanol as Solvent: It is a good solvent for both reactants and the base, and its protic nature facilitates the proton exchange steps in the mechanism.
-
Neutralization: This step is crucial to quench the reaction and precipitate the product, which is typically less soluble in the neutral aqueous-ethanolic mixture.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized indanone derivative against a target protein kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Synthesized 2-benzylidene-5,7-dichloro-2,3-dihydro-1H-inden-1-one derivative
-
Target protein kinase (e.g., a commercially available recombinant kinase)
-
Kinase substrate (a peptide or protein that is a known substrate for the kinase)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains a buffer like HEPES, MgCl₂, and a reducing agent like DTT)
-
A commercial kinase-glo® luminescent assay kit
-
Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)
-
DMSO (for dissolving compounds)
-
White, opaque 96-well or 384-well plates
-
A luminometer for plate reading
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized indanone derivative (e.g., 10 mM in DMSO). Create a serial dilution of the compound in DMSO to test a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Mixture Preparation: In each well of the microplate, prepare the kinase reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Addition of Inhibitor: Add a small volume (e.g., 1 µL) of the diluted compound or control (DMSO for negative control, staurosporine for positive control) to the wells.
-
Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final concentration of ATP should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection:
-
Add the kinase-glo® reagent to each well. This reagent lyses the cells (if applicable) and contains luciferase and luciferin.
-
The luciferase enzyme uses the remaining ATP to produce a luminescent signal that is proportional to the ATP concentration. .
-
-
Data Analysis:
-
Measure the luminescence in each well using a luminometer.
-
The inhibitory activity is calculated as the percentage decrease in the signal relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Self-Validating System:
-
The inclusion of a positive control (staurosporine) with a known IC₅₀ value validates the assay's performance.
-
The negative control (DMSO) establishes the baseline for 100% kinase activity.
-
Running the assay in triplicate for each concentration point ensures the reproducibility of the results.
Visualization of the Synthetic Pathway
Caption: Claisen-Schmidt condensation reaction.
Conclusion and Future Perspectives
This compound represents a valuable and strategically important building block in medicinal chemistry. Its rigid, privileged indanone core, combined with the presence of two chlorine atoms that can engage in halogen bonding, makes it an attractive starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols provided in this guide offer a practical framework for researchers to begin exploring the potential of this compound in their own drug discovery programs. Future work should focus on the synthesis of a diverse library of derivatives by varying the aldehyde component in the Claisen-Schmidt condensation and evaluating their activity against a panel of kinases implicated in different diseases. This systematic approach will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]
- Patel, V., Bhatt, N. D., Bhatt, P., & Joshi, H. (2014). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Medicinal Chemistry Research, 23(8), 3747-3755.
- Singh, A., Fatima, K., Singh, A., & Negi, A. S. (2015). Anticancer activity and toxicity profiles of 2-Benzylidene indanone lead molecule. European Journal of Medicinal Chemistry, 92, 56-63.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. Available from: [Link]
-
Lin, S. X., & Tice, C. M. (2019). The five reactions on every organic chemist's wish list. Chemistry World. Available from: [Link]
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available from: [Link]
- Giles, D., et al. (2012). Synthesis and evaluation of isoxazole fused 1-indanones as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5086-5089.
-
Request PDF. (n.d.). Recent developments in biological activities of indanones. Available from: [Link]
-
Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. Available from: [Link]
-
Furukawa, H., et al. (2011). Structural insights into competitive antagonism in NMDA receptors. Neuron, 69(4), 689-700. Available from: [Link]
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Jane, D. E., et al. (2000). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 43(13), 2565-2575. Available from: [Link]
-
Liu, X., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 114, 28-39. Available from: [Link]
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Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1-8. Available from: [Link]
-
Chen, G., Wu, Y., & Gu, X. (2011). Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction. Chinese Journal of Chemistry, 29(12), 2684-2688. Available from: [Link]
- Rani, M., & Mohanty, P. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1222, 128883.
-
El-Sawy, E. R., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8888. Available from: [Link]
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2023). Journal of Natural Products, 86(11), 2655-2663. Available from: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. Available from: [Link]
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- 4. researchgate.net [researchgate.net]
purification of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one by column chromatography
An Application Note for the Chromatographic Purification of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Authored by a Senior Application Scientist
Introduction: The Rationale for Purity
This compound (CAS No. 448193-94-0) is a halogenated indanone derivative.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecular architectures.[2] The successful synthesis of these intermediates is invariably followed by a critical purification step. Impurities, such as unreacted starting materials, by-products, or reagents, can interfere with subsequent reactions, compromise biological assay results, and create challenges in structural elucidation.
Column chromatography is a cornerstone technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.[3] For a moderately polar ketone like this compound, silica gel chromatography provides a robust and scalable method to achieve high purity. This document provides a comprehensive, field-tested protocol for this purification, emphasizing the causal relationships between procedural steps and successful outcomes.
Physicochemical & Safety Profile
A thorough understanding of the target compound's properties is a prerequisite for developing a purification strategy. All handling should occur in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
| Property | Value | Source |
| CAS Number | 448193-94-0 | [1] |
| Molecular Formula | C₉H₆Cl₂O | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 102-106 °C | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [5] |
| Precautionary Codes | P264, P270, P280, P301+P312, P305+P351+P338 | [5] |
Principle of Separation: Polarity and Elution
The separation mechanism relies on the polarity differences between the target compound and its impurities. Silica gel (SiO₂) is a highly polar stationary phase.[3] Compounds with greater polarity will adhere more strongly to the silica gel and thus travel more slowly down the column. Non-polar compounds will have a weaker affinity for the silica gel and will be carried along more readily by the mobile phase (eluent), eluting from the column first.
This compound, containing a ketone functional group, is moderately polar. The selection of a mobile phase with the appropriate polarity is therefore critical. A solvent system that is too polar will cause all compounds, including the target, to elute quickly with poor separation. Conversely, a system that is not polar enough will result in excessively long retention times or complete retention of the compound on the column.
Part 1: Pre-Chromatography - System Development with TLC
Thin-Layer Chromatography (TLC) is an indispensable pilot technique for optimizing the mobile phase before committing to a large-scale column.[6][7] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4, ensuring a clear separation from impurities.[8]
Protocol: TLC Solvent System Screening
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a reference standard (if available).
-
Spotting: Using a capillary tube, spot the crude mixture and the standard onto a silica gel TLC plate approximately 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing a candidate solvent system (e.g., start with 10% Ethyl Acetate in Hexane). Ensure the chamber is saturated with solvent vapors for reproducible results.[9]
-
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for the target spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity to achieve the target Rf of ~0.3.
-
If Rf is too low (<0.2): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If Rf is too high (>0.4): Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
-
Part 2: The Purification Protocol
This protocol assumes a standard laboratory scale purification (100 mg - 5 g of crude material). The amount of silica gel should be approximately 30-50 times the weight of the crude material for good separation.[3]
Recommended Materials & Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | High surface area provides excellent resolving power for complex mixtures.[8] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture | A versatile, common solvent system. The ratio is determined by preliminary TLC analysis. |
| Column Dimensions | Select a column diameter that allows for a silica bed height of ~15-20 cm. | A proper aspect ratio is crucial for preventing band broadening and ensuring efficient separation. |
| Loading Method | Dry Loading (recommended) or Wet Loading | Dry loading is superior for compounds with limited solubility in the eluent, preventing band distortion at the origin.[8][10] |
Workflow for Purification
Caption: Purification workflow from optimization to final product.
Step-by-Step Methodology
1. Column Preparation (Slurry Packing)
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[11] Add a ~1 cm layer of sand over the plug.
-
In a beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluting solvent (e.g., 10% EtOAc/Hexane).[8][11]
-
Quickly pour the slurry into the column. Open the stopcock to allow solvent to drain, continuously tapping the column gently to ensure an even, compact bed and to dislodge air bubbles.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from disturbance during solvent and sample addition.[8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column must not run dry.
2. Sample Loading (Dry Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand in the prepared column.
3. Elution and Fraction Collection
-
Gently add the mobile phase to the top of the column, taking care not to disturb the sample layer.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant head of solvent above the silica bed throughout the process.
-
The flow rate can be increased by applying gentle positive pressure to the top of the column (flash chromatography).
-
If impurities are far apart in polarity, you may use a single solvent mixture (isocratic elution). For more complex mixtures, you can gradually increase the solvent polarity during the run (gradient elution) to speed up the elution of more strongly adsorbed compounds.[10]
4. Fraction Analysis and Product Isolation
-
Systematically analyze the collected fractions using TLC. Spot several fractions per plate to quickly identify which ones contain the desired compound.
-
Fractions containing only the pure target compound (as determined by a single spot on TLC at the correct Rf) should be combined in a larger flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.
Part 3: Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. A systematic approach to troubleshooting is key to resolving these issues.
Caption: A decision tree for troubleshooting common chromatography issues.
References
-
Photochemical bromination of substituted indan-1-one derivatives ; TÜBİTAK Academic Journals. [Link]
-
Column chromatography ; University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]
- A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one; Google P
-
How to run column chromatography ; University of Rochester, Department of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography ; Organic Syntheses. [Link]
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Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Organic Compounds
Introduction: The Dual Nature of Chlorinated Organic Compounds
Chlorinated organic compounds, also known as organochlorines, are a class of chemicals characterized by the presence of at least one covalently bonded chlorine atom.[1] Their unique properties have made them indispensable in various applications, from the synthesis of pharmaceuticals and plastics to their use as industrial solvents and cleaning agents.[2][3] However, the very chemical characteristics that make them effective also render them hazardous if not handled with the appropriate respect and caution.
Many chlorinated solvents are volatile organic compounds (VOCs) that can evaporate quickly at room temperature, leading to significant inhalation risks.[1] Chronic exposure to these compounds is associated with a range of severe health effects, including damage to the central nervous system, liver, and kidneys, as well as an increased risk of cancer.[4][5] Acute exposure can cause dizziness, headaches, and irritation of the skin, eyes, and respiratory system.[4][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for chlorinated organic compounds. Adherence to these protocols is critical not only for personal safety but also for ensuring the integrity of experimental work and compliance with environmental regulations.
Foundational Safety Principles: A Proactive Approach
A proactive safety culture is the bedrock of any laboratory or research facility. Before any work with chlorinated organic compounds begins, a thorough risk assessment must be conducted. This involves identifying the specific compounds to be used, understanding their toxicological properties, and evaluating the potential for exposure during planned procedures.
The Hierarchy of Controls
The most effective way to mitigate risks is to follow the hierarchy of controls, a systematic approach to hazard reduction.
Caption: Chemical Spill Response Workflow.
Spill Response
-
Minor Spills: For small spills that you are trained and equipped to handle:
-
Alert personnel in the immediate area. [7] 2. Don appropriate PPE. [8] 3. Contain the spill using a chemical spill kit with appropriate absorbent materials. [9]Do not use combustible materials to absorb flammable solvents.
-
Clean the area from the outside in to avoid spreading the spill.
-
Place all contaminated materials in a sealed, labeled container for hazardous waste disposal. [1][8]* Major Spills: For large spills, or any spill that you are not comfortable handling:
-
Immediately alert everyone in the area to evacuate. [1][9] 2. If the substance is volatile or flammable, turn off all ignition sources if it is safe to do so. [9] 3. Close the doors to the affected area. [9] 4. From a safe location, call emergency personnel. [1][9] 5. Do not re-enter the area until it has been cleared by safety professionals.
-
Personnel Exposure
-
Skin Exposure: Immediately flush the affected area with copious amounts of cool water for at least 15 minutes. [1][7]Remove any contaminated clothing while under the safety shower. [10][7]Seek medical attention. [10]* Eye Exposure: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. [7]Hold the eyelids open to ensure thorough rinsing. [7]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [1]If symptoms such as coughing, wheezing, or shortness of breath develop, seek immediate medical attention. [1]
Waste Disposal
Waste containing chlorinated solvents is typically classified as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA). [11]
-
Collection: Collect all chlorinated organic waste in designated, clearly labeled, and sealed containers.
-
Segregation: Do not mix chlorinated waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS office or a licensed hazardous waste disposal company. High-temperature incineration is a common disposal method for these compounds. [2]
Conclusion
Chlorinated organic compounds are powerful tools in research and development, but they demand a high level of respect and care. By understanding their inherent hazards and rigorously applying the principles of the hierarchy of controls, researchers can create a safe working environment. The protocols outlined in this document provide a framework for the safe handling and storage of these materials. It is the responsibility of every individual working with these compounds to be knowledgeable of these procedures, to adhere to them strictly, and to foster a culture of safety within their organization.
References
- Guidance on Storage and Handling of Chlorinated Solvents.
- STANDARD OPERATING PROCEDURE FOR CHLORIN
- ECSA New Guidance on Storage and Handling for Chlorin
- Guidance on Storage and Handling of Chlorin
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
- Process for Disposal of Chlorinated Organic Residues.
- Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.
- CHLORIN
- What Is The Best Way To Store Chemical Solvents?
- What Regulations Apply to Chlorin
- Pool Chemical Spill Response Plan. Reed College.
- Avoiding Dangers from Solvents: OSHA Chemical Safety Toolbox Talk. YouTube.
- Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- OSHA Compliance for Cleaning Solvents. Midvale Industries.
- Chemical Exposure and Spill Response Procedures.
- Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.
- Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency (EPA).
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Application Notes and Protocols: Unraveling the Intramolecular Cyclization of Dichlorinated Phenylpropanoic Acid
For correspondence:
Abstract
This document provides a comprehensive guide to the reaction mechanism and experimental protocols for the intramolecular cyclization of dichlorinated phenylpropanoic acids, a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. Focusing on the conversion of 3-(2,5-dichlorophenyl)propanoic acid to 4,7-dichloro-1-indanone, we delve into the mechanistic intricacies of this Friedel-Crafts acylation reaction. Detailed, step-by-step protocols for both the initial acid chloride formation and the subsequent cyclization using a Lewis acid catalyst are provided, alongside best practices for reaction monitoring, product isolation, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this synthetic strategy in their work.
Introduction: The Significance of Dichlorinated Indanones
The cyclization of arylpropanoic acids is a cornerstone of organic synthesis, providing access to valuable indanone scaffolds. These bicyclic ketones are prevalent in a wide array of biologically active molecules and are key building blocks in medicinal chemistry. The intramolecular Friedel-Crafts acylation of phenylpropanoic acids, in particular, offers a direct route to these structures.[1][2] Dichlorinated indanones, the products of the cyclization of dichlorinated phenylpropanoic acids, are of particular interest due to the influence of halogen substituents on the electronic properties and biological activity of the final compounds. For instance, chlorinated indanones are precursors to potent antiviral, anti-inflammatory, and anticancer agents.[1][3]
This application note will focus on a representative example: the cyclization of 3-(2,5-dichlorophenyl)propanoic acid. This reaction is an excellent case study for understanding the principles of intramolecular electrophilic aromatic substitution on a deactivated aromatic ring. The presence of two electron-withdrawing chlorine atoms presents unique challenges and requires careful optimization of reaction conditions to achieve efficient cyclization.
Unraveling the Reaction Mechanism: An Intramolecular Friedel-Crafts Acylation
The conversion of a dichlorinated phenylpropanoic acid to its corresponding indanone proceeds via an intramolecular Friedel-Crafts acylation.[4] This reaction can be conceptually divided into two key stages: the formation of a highly reactive acylium ion and the subsequent electrophilic attack on the aromatic ring.
Stage 1: Generation of the Acylium Ion Electrophile
The carboxylic acid functional group of the starting material is not sufficiently electrophilic to directly acylate the aromatic ring. Therefore, it must first be activated. A common and effective method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the dichlorinated phenylpropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
The acyl chloride is then treated with a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[1] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[4] This highly electrophilic species is the key intermediate that drives the cyclization.
Stage 2: Intramolecular Electrophilic Aromatic Substitution
The generated acylium ion, being tethered to the dichlorinated phenyl ring, is perfectly positioned for an intramolecular electrophilic attack. The aromatic ring acts as the nucleophile, attacking the electrophilic carbon of the acylium ion.[2] The position of this attack is governed by the directing effects of the substituents on the ring. In the case of 3-(2,5-dichlorophenyl)propanoic acid, the cyclization occurs ortho to the propyl chain and meta to the chlorine atoms, leading to the formation of a new five-membered ring.
This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step, typically facilitated by the [AlCl₄]⁻ complex, restores the aromaticity of the ring and yields the final dichlorinated indanone product.[4] The catalyst, AlCl₃, is regenerated in this process.
Sources
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Application Notes & Protocols: 5,7-Dichloro-1-Indanone as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
5,7-Dichloro-1-indanone is a highly valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of fused heterocyclic systems. Its structure features a reactive ketone, an adjacent active methylene group, and a dichlorinated aromatic ring, providing multiple points for chemical modification. This guide provides an in-depth exploration of the utility of 5,7-dichloro-1-indanone for synthesizing a range of heterocyclic compounds, including indeno[1,2-c]pyrazoles, indeno[1,2-d]pyridazines, and indeno[1,2-b]thiophenes. We delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explain the underlying reaction mechanisms. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential as cores for novel therapeutic agents.[1][2][3]
Introduction: The Strategic Value of 5,7-Dichloro-1-Indanone
1-Indanones are privileged bicyclic ketones that serve as foundational building blocks for a multitude of complex molecules, including natural products and pharmaceuticals.[1][2] The strategic placement of functional groups in 5,7-dichloro-1-indanone makes it an exceptionally powerful synthon.
-
The Ketone Carbonyl (C1): This group is a primary site for nucleophilic attack and condensation reactions, readily forming imines, hydrazones, and enamines.
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The Active Methylene (C2): Flanked by the carbonyl and the aromatic ring, the protons at this position are acidic and can be easily removed by a base. This allows for a wide range of reactions, including alkylations, aldol condensations, and Knoevenagel condensations, enabling the introduction of diverse functionalities.
-
The Dichlorinated Aromatic Ring: The two chlorine atoms significantly influence the electronic properties of the molecule. They are electron-withdrawing, which can affect the reactivity of the carbonyl and methylene groups. Furthermore, these halogen atoms provide potential handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further elaborate the molecular scaffold. The presence of halogens can also enhance the biological activity of the final compounds, a common strategy in medicinal chemistry.[1]
This unique combination of reactive sites allows for the streamlined construction of fused polycyclic systems where the indanone core is annulated with another heterocyclic ring.
Synthesis of Fused Pyrazoles: The Indeno[1,2-c]pyrazole Core
Pyrazoles are a well-known class of nitrogen-containing heterocycles that form the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib.[4] The synthesis of fused pyrazoles from 1,3-dicarbonyls and their equivalents is a robust and widely used method.[4][5] In this context, 5,7-dichloro-1-indanone serves as a cyclic ketone, which upon reaction with hydrazine, undergoes a classical condensation-cyclization sequence.
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the indanone. This forms a hydrazone intermediate. The subsequent step is an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the C2 position, followed by dehydration (loss of a water molecule) to yield the aromatic and thermodynamically stable indeno[1,2-c]pyrazole system. The use of an acid catalyst (like acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.
Experimental Workflow: Synthesis of Indeno[1,2-c]pyrazoles
Caption: Workflow for the synthesis of indeno[1,2-c]pyrazoles.
Protocol 2.1: Synthesis of 6,8-dichloro-1,4-dihydroindeno[1,2-c]pyrazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,7-dichloro-1-indanone (1.0 eq, e.g., 2.01 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol, followed by 5 mL of glacial acetic acid to act as a catalyst.
-
Reactant Addition: To the stirred suspension, add hydrazine hydrate (1.2 eq, 12 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indanone spot disappears.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with distilled water (2 x 15 mL) to remove any residual acid and salts.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an appropriate solvent system, such as ethanol/water.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Table 1: Representative Data for Indeno[1,2-c]pyrazole Synthesis
| Compound | Hydrazine Used | Yield (%) | M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 6,8-dichloro-1,4-dihydroindeno[1,2-c]pyrazole | Hydrazine Hydrate | 85-95 | >250 | 12.5 (s, 1H, NH), 7.5-7.8 (m, 2H, Ar-H), 3.8 (s, 2H, CH₂) |
| 6,8-dichloro-1-phenyl-1,4-dihydroindeno[1,2-c]pyrazole | Phenylhydrazine | 80-90 | 210-215 | 7.2-7.9 (m, 7H, Ar-H), 4.0 (s, 2H, CH₂) |
Synthesis of Fused Thiophenes: The Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes from a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur.[6][7] This method is highly efficient for constructing the indeno[1,2-b]thiophene scaffold from 5,7-dichloro-1-indanone. Thiophene-containing molecules are important in both medicinal and materials chemistry.
Causality and Mechanism: The reaction is base-catalyzed (typically with a secondary amine like morpholine) and proceeds through three key stages.[7]
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Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone (5,7-dichloro-1-indanone) and the active methylene compound (e.g., malononitrile) to form a stable α,β-unsaturated dinitrile intermediate.
-
Sulfur Addition: Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the Knoevenagel adduct via a Michael-type addition.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, where the thiolate anion attacks one of the nitrile groups. A subsequent tautomerization leads to the formation of the stable, aromatic 2-aminothiophene ring.
Mechanism: The Gewald Reaction
Caption: Proposed mechanism for the Gewald synthesis of 2-aminothiophenes.
Protocol 3.1: Synthesis of 2-Amino-3-cyano-5,7-dichloro-4H-indeno[1,2-b]thiophene
-
Reagent Preparation: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add 5,7-dichloro-1-indanone (1.0 eq, 10 mmol), malononitrile (1.0 eq, 10 mmol), and elemental sulfur (1.1 eq, 11 mmol).
-
Solvent and Catalyst: Add 50 mL of ethanol, followed by the dropwise addition of morpholine (2.0 eq, 20 mmol) as the basic catalyst. A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction mixture typically turns dark and a precipitate may form.
-
Work-up: After cooling to room temperature, pour the reaction slurry into 100 mL of ice-cold water with vigorous stirring.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove the morpholine and then with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from dimethylformamide (DMF) or a similar high-boiling polar solvent.
-
Characterization: Analyze the final product by standard spectroscopic methods to confirm its structure.
Table 2: Scope of the Gewald Reaction with 5,7-Dichloro-1-Indanone
| Active Methylene Cmpd. | Product R Group | Yield (%) | M.P. (°C) | Key IR Bands (cm⁻¹) |
| Malononitrile | -CN | 88-96 | >300 | 3450, 3340 (NH₂), 2210 (CN) |
| Ethyl Cyanoacetate | -COOEt | 85-92 | 285-290 | 3430, 3325 (NH₂), 1680 (C=O) |
Synthesis of Fused Pyridazines: The Indeno[1,2-d]pyridazine System
Pyridazines are six-membered heterocycles containing two adjacent nitrogen atoms, a structural motif found in various biologically active molecules. Their synthesis often relies on the condensation of a 1,4-dicarbonyl compound with hydrazine.[8][9] To access this system from 5,7-dichloro-1-indanone, the indanone must first be converted into a suitable 1,4-dicarbonyl equivalent. A common strategy is to introduce a formyl group at the active C2 position via a Claisen-Schmidt or Vilsmeier-Haack type reaction, creating a 2-formyl-1-indanone derivative, which is a 1,4-dicarbonyl surrogate.
Causality and Mechanism: The synthesis is a two-step process. First, the 2-formyl derivative is prepared. A base-catalyzed reaction with an alkyl formate (e.g., ethyl formate) introduces the formyl group at C2. Second, this 1,4-dicarbonyl equivalent is reacted with hydrazine. The reaction proceeds via a double condensation, where the two nitrogen atoms of hydrazine react with the two carbonyl groups (the original C1 ketone and the new C2 aldehyde) to form a dihydropyridazine intermediate, which then aromatizes upon elimination of water to yield the fused indeno[1,2-d]pyridazine.
Synthetic Pathway: Fused Pyridazine Synthesis
Caption: Two-step strategy for the synthesis of indeno[1,2-d]pyridazines.
Protocol 4.1: Synthesis of 2,4-Dichloro-5H-indeno[1,2-d]pyridazine
Step A: Synthesis of 2-Formyl-5,7-dichloro-1-indanone
-
Setup: To a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the oil, then suspend it in 50 mL of dry diethyl ether.
-
Reactant Addition: Cool the suspension to 0 °C. Add a solution of 5,7-dichloro-1-indanone (1.0 eq, 10 mmol) and ethyl formate (1.5 eq, 15 mmol) in 20 mL of dry ether dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by adding ice-cold water. Separate the aqueous layer and acidify with dilute HCl to precipitate the product. Filter, wash with water, and dry.
Step B: Cyclization to the Pyridazine
-
Reagent Preparation: Dissolve the crude 2-formyl-5,7-dichloro-1-indanone (1.0 eq) from Step A in 40 mL of glacial acetic acid in a round-bottom flask.
-
Reactant Addition: Add hydrazine hydrate (1.1 eq) to the solution and attach a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours.
-
Isolation: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure indeno[1,2-d]pyridazine.
Conclusion and Future Outlook
5,7-Dichloro-1-indanone has proven to be a remarkably effective and adaptable precursor for the synthesis of diverse, fused heterocyclic compounds. The protocols detailed herein for the preparation of indeno[1,2-c]pyrazoles, indeno[1,2-b]thiophenes, and indeno[1,2-d]pyridazines are robust, high-yielding, and utilize well-established, reliable name reactions. The resulting molecular scaffolds are of high interest to the drug discovery community. The presence of the dichloro-substituents provides a foundation for further structural diversification and the potential for enhanced biological activity.[10] Future work could explore these compounds as cores for libraries aimed at screening for anticancer, anti-inflammatory, antimicrobial, or antiviral activities.[1][11][12]
References
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Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]
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El-Faham, A., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10191-10237. Available from: [Link]
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Grokipedia. Paal–Knorr synthesis. Available from: [Link]
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Organic Chemistry Portal. Thiophene synthesis. Available from: [Link]
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Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9597-9609. Available from: [Link]
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Kaur, N. (2024). Synthesis of pyrazoles. In Synthesis of 5-Membered Heterocycles (pp. 171-192). Available from: [Link]
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Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
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Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available from: [Link]
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ChemTube3D. Synthesis of Pyridazine. Available from: [Link]
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Lou, T., et al. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. Available from: [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Available from: [Link]
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Sadowska, K., & Różalski, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48. Available from: [Link]
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Kumar, A., & Kumar, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33863-33892. Available from: [Link]
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Honda, T., et al. (2005). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Synthetic Communications, 35(8), 1133-1139. Available from: [Link]
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Organic Chemistry Portal. Indanone synthesis. Available from: [Link]
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Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available from: [Link]
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Kumar, A., & Kumar, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. Available from: [Link]
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Al-Amiery, A. A., et al. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Materials Today: Proceedings, 60, 1613-1621. Available from: [Link]
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NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available from: [Link]
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Antimicrobial activities of heterocycles derived from thienylchalcones. Available from: [Link]
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Synthesis and Antitumor Activity of Heterocylic Aurone and Its Analogue Indanone Derivatives. ResearchGate. Available from: [Link]
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Popiołek, Ł., & Biernasiuk, A. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Molecules, 27(15), 4820. Available from: [Link]
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Paal-Knorr Furan Synthesis. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions in Indanone Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Indanones are a critical structural motif in a vast array of biologically active molecules and functional materials.[1][2][3] Their synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide, structured as a series of frequently asked questions (FAQs), provides a technical resource for troubleshooting common issues encountered during indanone synthesis. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you navigate these synthetic challenges.
Section 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is a cornerstone of indanone synthesis.[3][4][5] However, this electrophilic aromatic substitution is sensitive to catalyst choice, substrate reactivity, and reaction conditions.[6][7][8]
FAQ 1: My reaction is resulting in a low yield of the desired indanone, and I'm recovering a significant amount of my starting 3-arylpropanoic acid. What's going wrong?
This is a common issue often related to insufficient activation of the starting material or catalyst deactivation.
Possible Causes & Solutions:
-
Inadequate Catalyst Activity or Concentration: The choice and amount of the acid catalyst are critical. For direct cyclization of carboxylic acids, strong acids are often necessary.
-
Troubleshooting: If a standard Lewis acid like AlCl₃ is proving ineffective, consider screening more potent catalysts. Superacids such as triflic acid (TfOH) or polyphosphoric acid (PPA) often give superior results.[9] Ensure you are using a sufficient catalyst loading, as inadequate amounts can lead to incomplete conversion.[9]
-
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can hydrolyze and deactivate the catalyst, effectively quenching the reaction.[4]
-
Troubleshooting: It is imperative to use anhydrous solvents and thoroughly dried glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
-
-
Substrate Deactivation: If the aromatic ring of your 3-arylpropanoic acid possesses electron-withdrawing groups, the Friedel-Crafts acylation will be less favorable, leading to poor yields.[9]
-
Troubleshooting: For deactivated substrates, a more powerful catalytic system, such as a superacid, may be required.[4] In some cases, exploring an alternative synthetic route may be more efficient.
-
Comparative Data on Common Catalysts for Friedel-Crafts Acylation:
| Catalyst | Typical Substrate | Common Solvents | Temperature (°C) | Yield Range (%) | Reference(s) |
| AlCl₃ | 3-Phenylpropanoic acid chloride | Benzene, CS₂ | Reflux | ~90 | [2] |
| Polyphosphoric Acid (PPA) | 3-(4-methoxyphenyl)propanoic acid | Neat | 80-100 | >90 | [4] |
| Triflic Acid (TfOH) | 3-(4-methoxyphenyl)propanoic acid | CH₂Cl₂ | 80 (MW) | >98 (conv.) | [4] |
| NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | RT | Good | [4][10] |
FAQ 2: My reaction is producing a dark, tar-like substance, and purification of the indanone is proving difficult.
The formation of polymeric or degradation byproducts is a frequent challenge, often resulting from overly harsh reaction conditions.
Possible Causes & Solutions:
-
Intermolecular Reactions: The acylating agent can react with a second molecule of the aromatic substrate instead of cyclizing, leading to the formation of polymers, especially at high concentrations.[4]
-
Troubleshooting: Running the reaction at high dilution can favor the desired intramolecular pathway by reducing the likelihood of intermolecular collisions.[4]
-
-
Excessive Temperature or Reaction Time: High temperatures can lead to substrate and product degradation, resulting in the formation of intractable tars.[11]
-
Troubleshooting: Monitor the reaction closely using TLC or LC-MS and aim for the shortest reaction time necessary for complete conversion of the starting material. A systematic temperature optimization study is recommended.
-
Experimental Protocol: High-Dilution Technique for Friedel-Crafts Acylation
-
Set up a reaction vessel with a reflux condenser under an inert atmosphere.
-
Add the anhydrous solvent to the reaction vessel.
-
In a separate flask, dissolve the 3-arylpropanoic acid (or its acid chloride) and the Lewis acid in the anhydrous solvent.
-
Using a syringe pump, add the solution of the starting material and catalyst to the reaction vessel dropwise over several hours.
-
Maintain the reaction at the optimal temperature and monitor its progress.
Visualization of Competing Pathways:
Caption: High dilution favors intramolecular cyclization.
FAQ 3: I am obtaining a mixture of regioisomers. How can I improve the selectivity for my desired indanone?
Controlling regioselectivity is a significant challenge when multiple cyclization sites are available on the aromatic ring.[4]
Possible Causes & Solutions:
-
Electronic and Steric Effects: The electronic nature and position of substituents on the aromatic ring direct the electrophilic acylation. The inherent directing effects of these groups can lead to mixtures of products.
-
Troubleshooting:
-
Choice of Acid Catalyst: The type and concentration of the acid can influence the isomer ratio. For instance, with polyphosphoric acid (PPA), adjusting its P₂O₅ content can alter the regioselectivity.[12]
-
Solvent Effects: The choice of solvent can impact the product distribution. For example, nitromethane has been shown to provide optimal selectivity in certain cases.[4][12][13]
-
Temperature Control: Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[4]
-
-
Section 2: Nazarov Cyclization
The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a powerful method for synthesizing cyclopentenones, including indanones.[2][14] This reaction is typically catalyzed by strong Brønsted or Lewis acids.[15]
FAQ 4: My Nazarov cyclization is not going to completion, and I am isolating the divinyl ketone starting material. What can I do?
Incomplete cyclization is often a result of insufficient activation of the divinyl ketone.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Amount: The Nazarov cyclization requires a potent acid to promote the formation of the key pentadienyl cation intermediate.
-
Unfavorable Substrate Conformation: The divinyl ketone must adopt an s-trans/s-trans conformation for the electrocyclization to occur. Steric hindrance can disfavor this conformation.
-
Troubleshooting: Modifying the substrate to reduce steric clash near the vinyl groups can facilitate the adoption of the reactive conformation.
-
Visualization of the Nazarov Cyclization Pathway:
Caption: Key steps in the Nazarov cyclization.
Section 3: Intramolecular Aldol Condensation
The intramolecular aldol condensation is a classic method for forming cyclic enones, including indanones, from dicarbonyl precursors.
FAQ 5: I am isolating the aldol addition product (a β-hydroxy ketone) instead of the desired dehydrated indanone. How can I promote the condensation step?
The formation of the aldol adduct without subsequent dehydration is a common issue, particularly under mild conditions.
Possible Causes & Solutions:
-
Insufficient Temperature or Reaction Time: The elimination of water to form the α,β-unsaturated ketone often requires more forcing conditions than the initial aldol addition.
-
Troubleshooting: Increasing the reaction temperature and/or extending the reaction time can promote the dehydration step.
-
-
Inappropriate Base: The choice of base can influence the equilibrium between the aldol adduct and the enone product.
-
Troubleshooting: While weaker bases like NaOH or KOH are often used, a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be more effective at promoting elimination.
-
FAQ 6: My reaction is yielding a complex mixture of products, likely from intermolecular self-condensation of the starting dicarbonyl compound.
Intermolecular side reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
Possible Causes & Solutions:
-
High Concentration: At high concentrations, the probability of two different molecules reacting (intermolecularly) increases relative to the desired intramolecular reaction.
-
Troubleshooting: Employing high-dilution conditions, similar to those described for the Friedel-Crafts reaction, can significantly favor the formation of the cyclic indanone product.
-
Experimental Protocol: Intramolecular Aldol Condensation
-
Dissolve the dicarbonyl starting material in a suitable solvent (e.g., ethanol, THF).
-
Add the base (e.g., aqueous NaOH, solid KOH) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with acid (e.g., 10% HCl).[18]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[18]
Section 4: General Purification Challenges
FAQ 7: I am having difficulty purifying my indanone product. It is co-eluting with byproducts during column chromatography, or it appears to be degrading on the silica gel.
Purification of indanones can be challenging due to the presence of structurally similar impurities or the inherent instability of the product.
Possible Causes & Solutions:
-
Similar Polarity of Products and Byproducts: Regioisomers or other byproducts may have very similar polarities to the desired indanone, making separation by standard column chromatography difficult.[19]
-
Troubleshooting:
-
Recrystallization: This is a highly effective method for purifying solid indanones.[19]
-
Alternative Chromatographic Techniques: Consider using preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for difficult separations.
-
-
-
Product Instability: Indanones can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.
-
Troubleshooting:
-
Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using alumina or a bonded-phase silica gel for chromatography.
-
-
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Methyl-1-indanone.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization.
- Benchchem. (n.d.). Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis.
- ResearchGate. (n.d.). Photo-Nazarov cyclization of aryl vinyl ketones to access indanones core.
- Benchchem. (n.d.). Common impurities in 4-Methyl-1-indanone and their removal.
- Benchchem. (n.d.). Application Notes and Protocols: Nazarov Cyclization for Indanone Synthesis.
- PMC - NIH. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
- Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction.
- Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
- ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts....
- PMC - NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- PMC - NIH. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- PMC - NIH. (n.d.). Asymmetric Nazarov Cyclizations.
- Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation.
- Khan Academy. (n.d.). Intramolecular aldol condensation (video).
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- University of Liverpool. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.
- ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
- Wikipedia. (n.d.). Nazarov cyclization reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Reddit. (2020). In nazarov cyclisation why reaction pathway 1 is favoured and not pathway 2 while the intermediate carbocation formed by pathway 2 is tertiary carbocation which is more stable. Can anyone explain?
- Truman ChemLab. (2012). Solvent-Free Aldol.
- Synform. (2020). The Nazarov Cyclization.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- Science.gov. (n.d.). intramolecular aldol condensation: Topics by Science.gov.
- PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 19. benchchem.com [benchchem.com]
identifying and minimizing byproducts in the synthesis of 5,7-dichloro-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5,7-dichloro-1-indanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep understanding of the reaction mechanisms and the rationale behind troubleshooting and optimization strategies. By focusing on the causality of byproduct formation, we aim to empower you to achieve higher yields and purity in your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 5,7-dichloro-1-indanone, which is typically achieved via an intramolecular Friedel-Crafts acylation of a 3-(3,5-dichlorophenyl)propanoic acid precursor.
Q1: My final product is a mixture of isomers. What is the primary isomeric byproduct and why does it form?
A1: The most common byproduct is 4,6-dichloro-1-indanone.
The synthesis of 5,7-dichloro-1-indanone relies on an intramolecular Friedel-Crafts acylation. This reaction involves an electrophilic attack by an acylium ion on the dichlorinated aromatic ring. The two chlorine atoms on the precursor, 3-(3,5-dichlorophenyl)propanoic acid, are deactivating but ortho-, para-directing groups.[1]
-
Desired Pathway (Attack at C6): The acyl chain attacks the C6 position of the ring (ortho to one chlorine and para to the other). This is the sterically less hindered and electronically favored position, leading to the desired 5,7-dichloro-1-indanone .
-
Byproduct Pathway (Attack at C2): A competing reaction involves the acyl chain attacking the C2 position (ortho to both chlorine atoms). This leads to the formation of the isomeric byproduct 4,6-dichloro-1-indanone .
The formation of this isomer is a persistent challenge because the electronic directing effects of the chloro groups are not perfectly selective, allowing for cyclization at both possible ortho positions.
Q2: How can I reliably identify and quantify the 5,7-dichloro (desired) vs. 4,6-dichloro (isomeric byproduct) ratio in my crude product?
A2: A combination of chromatographic and spectroscopic methods is essential for accurate identification and quantification.
Due to their similar polarities and structures, separating and identifying these isomers requires careful analysis.
Step-by-Step Analytical Workflow
-
Thin-Layer Chromatography (TLC):
-
Purpose: Quick, qualitative assessment of the reaction's completion and complexity.
-
Method: Spot the crude reaction mixture on a silica gel plate. Use a solvent system like 4:1 Hexane:Ethyl Acetate.
-
Observation: The desired product and the isomeric byproduct will likely have very close Rf values, possibly appearing as a single elongated spot. This indicates the need for more powerful techniques.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To confirm the mass of the products and estimate their relative ratio.
-
Method: Inject a diluted sample of the crude product into the GC-MS.
-
Observation: Both 5,7-dichloro-1-indanone and 4,6-dichloro-1-indanone have the same molecular weight (202.04 g/mol ) and will show identical mass spectra. However, they will likely have slightly different retention times, allowing for their separation and relative quantification based on peak area.
-
-
Proton NMR (¹H NMR):
-
Purpose: Definitive structural identification and precise quantification. This is the most powerful tool for this specific problem.
-
Method: Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum.
-
Observation: The aromatic protons of the two isomers will have distinct chemical shifts and coupling patterns.
-
Data Summary for Isomer Identification
| Compound | Key ¹H NMR Signals (Aromatic Region) | Rationale |
| 5,7-dichloro-1-indanone | Two distinct doublets (d), each integrating to 1H. | The two aromatic protons are in different environments and couple to each other. |
| 4,6-dichloro-1-indanone | Two distinct singlets (s), each integrating to 1H. | The two aromatic protons are isolated from each other by the chlorine atoms and do not couple. |
By integrating the respective peaks in the ¹H NMR spectrum, you can accurately determine the molar ratio of the two isomers.
Q3: How can I adjust my reaction conditions to minimize the formation of the 4,6-dichloro-1-indanone byproduct?
A3: Optimizing the Lewis acid catalyst and controlling the reaction temperature are critical for improving regioselectivity.
The Friedel-Crafts acylation is sensitive to reaction conditions. Harsher conditions can overcome the activation energy barrier for the less-favored pathway, leading to more of the undesired isomer.[2][3]
Strategies for Minimizing the Isomeric Byproduct:
-
Choice of Lewis Acid:
-
Common Catalysts: Strong Lewis acids like aluminum chloride (AlCl₃) are often used but can lead to lower selectivity.
-
Optimization: Consider using milder Lewis acids such as zinc chloride (ZnCl₂) or solid acid catalysts.[4][5] Polyphosphoric acid (PPA) is another common choice for intramolecular cyclizations and can sometimes offer better selectivity. The key is to use a catalyst that is strong enough to promote cyclization but not so reactive that it eliminates selectivity.
-
-
Temperature Control:
-
Issue: Higher temperatures provide more energy for the reaction to overcome the barrier to forming the thermodynamically less stable but accessible 4,6-dichloro isomer.
-
Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction by TLC or GC-MS.[2]
-
-
Solvent Selection:
-
Impact: The choice of solvent can influence the solubility of intermediates and the activity of the catalyst.
-
Common Solvents: Dichloromethane or nitrobenzene are frequently used.
-
Optimization: Experiment with different non-polar and polar aprotic solvents to find the optimal balance for your specific catalyst system.
-
Troubleshooting Workflow for Byproduct Formation
Caption: Competing pathways in the synthesis of 5,7-dichloro-1-indanone.
References
- CN104910001A - Synthetic method of 5-chloro-1-indanone.
-
Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]
-
Serafin, K., & Bräse, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 442-469. [Link]
-
Xiao, J., & Li, C. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]
-
Organic Chemistry Portal. Indanone Synthesis. [Link]
-
Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 25(1), 555-556. [Link]
- CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
-
Reusch, W. (2013). Friedel-Crafts Acylation and Alkylation. Master Organic Chemistry. [Link]
-
Pourahmad, J., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41355-41398. [Link]
-
Klumpp, D. A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 442-469. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41355-41398. [Link]
-
ResearchGate. (2016). Optimization of Reaction Conditions for Friedel-Crafts alkylation. [Link]
-
BYJU'S. (2023). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation. YouTube. [Link]
- CN101993388A - Preparation method of 5-chloro-1-indanone.
Sources
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- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
Technical Support Center: Purification of Chlorinated Indanone Isomers
Welcome to the technical support center dedicated to navigating the complexities of purifying chlorinated indanone isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these structurally similar compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common purification hurdles. Our focus is on the "why" behind the "how," ensuring you can make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when dealing with chlorinated indanone isomer purification.
Q1: Why is the separation of chlorinated indanone isomers so challenging?
A1: The difficulty in separating chlorinated indanone isomers stems from their remarkably similar physicochemical properties.[1] Isomers, by definition, have the same molecular formula and molecular weight. In the case of chlorinated indanones, this similarity extends to:
-
Polarity and Hydrophobicity: The position of the chlorine atom(s) on the indanone scaffold can lead to subtle differences in dipole moment and logP values, but these are often insufficient for straightforward separation by standard chromatographic techniques.
-
Solubility: Regioisomers (isomers with different substitution patterns on the aromatic ring) and stereoisomers (enantiomers and diastereomers) often exhibit very similar solubilities in common organic solvents, making techniques like fractional crystallization challenging.[1]
-
Boiling and Melting Points: These physical constants are frequently very close for isomers, limiting the utility of distillation, especially for non-volatile compounds.[2]
Q2: What are the primary types of isomers I should be concerned with for chlorinated indanones?
A2: You will typically encounter two main classes of isomers:
-
Regioisomers: These isomers differ in the position of the chlorine atom(s) on the benzene ring of the indanone structure. For example, you might have 4-chloro-1-indanone, 5-chloro-1-indanone, 6-chloro-1-indanone, and 7-chloro-1-indanone. Their separation is a common challenge in synthetic chemistry.
-
Stereoisomers: If the chlorinated indanone has a chiral center, it will exist as a pair of enantiomers. If there are multiple chiral centers, diastereomers can also be present. The separation of enantiomers requires specialized chiral techniques.[3][4]
Q3: My chlorinated indanone sample is a dark, sticky oil. What could be the cause?
A3: A dark and oily appearance in your isolated product often points to the presence of impurities.[5] For chlorinated indanones, which are often synthesized via Friedel-Crafts reactions, potential culprits include:
-
Polymeric Byproducts: Strong acids used as catalysts can promote side reactions, leading to the formation of high-molecular-weight polymers.[5]
-
Degradation Products: The indanone core can be susceptible to degradation under harsh reaction or workup conditions.
-
Residual Solvents and Reagents: Incomplete removal of high-boiling solvents or starting materials can result in an oily consistency.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to identify the number of components.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of chlorinated indanone isomers.
Challenge 1: Poor Resolution of Regioisomers in Reversed-Phase HPLC
Symptom: You are using a standard C18 column for HPLC analysis or purification, but your chlorinated indanone regioisomers are co-eluting or showing very poor separation.
Root Cause Analysis and Solutions:
The inherent similarity in hydrophobicity of regioisomers often leads to poor separation on conventional C18 stationary phases. To improve resolution, you need to exploit the subtle differences in their electronic and steric properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
Detailed Protocols:
-
Mobile Phase Modification:
-
Solvent Swap: If using acetonitrile, switch to methanol or a combination of both. Methanol can offer different selectivity for aromatic compounds.
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of any acidic or basic functional groups and silanol groups on the stationary phase, thereby altering retention.[6]
-
-
Alternative Stationary Phases:
-
Phenyl-Hexyl Columns: These columns provide π-π interactions with the aromatic ring of the indanone, which can be sensitive to the position of the electron-withdrawing chlorine atom, thus enhancing selectivity between regioisomers.[7]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a unique selectivity mechanism involving dipole-dipole, π-π, and ion-exchange interactions, which can be particularly effective for separating halogenated isomers.
-
Data Summary: Stationary Phase Selection for Chlorinated Indanone Regioisomers
| Stationary Phase | Primary Interaction Mechanism | Ideal for Separating Isomers Based On |
| C18 (ODS) | Hydrophobic interactions | Differences in overall hydrophobicity |
| Phenyl-Hexyl | π-π and hydrophobic interactions | Differences in electron density of the aromatic ring[7] |
| PFP | Dipole-dipole, π-π, shape selectivity | Positional differences of polar/halogen substituents |
| Biphenyl | π-π and steric interactions | Shape and electronic differences[8] |
Challenge 2: Failure to Separate Enantiomers of a Chiral Chlorinated Indanone
Symptom: You have a racemic mixture of a chiral chlorinated indanone, and attempts to separate the enantiomers using standard HPLC are unsuccessful.
Root Cause Analysis and Solutions:
Enantiomers have identical physical properties in a non-chiral environment. Therefore, their separation requires the introduction of chirality into the analytical system.[3] This can be achieved through a chiral stationary phase (CSP) or by derivatizing the enantiomers with a chiral agent to form diastereomers.
Troubleshooting Workflow:
Caption: Strategy for separating chiral chlorinated indanones.
Detailed Protocols:
-
Direct Chiral HPLC:
-
Column Selection: Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) are a good starting point due to their broad applicability.
-
Mobile Phase Screening: A typical mobile phase for normal-phase chiral separations consists of hexane/isopropanol or hexane/ethanol. For reversed-phase, acetonitrile/water or methanol/water is common. The choice depends on the specific CSP and analyte.
-
-
Indirect Separation via Diastereomers:
-
Derivatization: If the chlorinated indanone has a reactive handle (e.g., a hydroxyl group after reduction of the ketone), it can be esterified with a chiral acid like camphorsultam dichlorophthalic acid (CSDP acid).[9]
-
Chromatography: The resulting diastereomers now have different physical properties and can often be separated on a standard achiral column (silica or C18).[9]
-
Cleavage: After separation, the chiral auxiliary is chemically removed to yield the pure enantiomers.
-
Challenge 3: Difficulty in Purifying Chlorinated Indanone Isomers by Crystallization
Symptom: Attempts to purify a mixture of chlorinated indanone isomers by crystallization result in an oiling out of the product, or the resulting crystals are still a mixture of isomers.
Root Cause Analysis and Solutions:
Successful crystallization depends on the differential solubility of the desired compound and its impurities in a given solvent system.[10] For isomers with very similar solubilities, this becomes a significant challenge. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2]
Troubleshooting Crystallization:
-
Solvent Selection is Key:
-
The ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[10]
-
Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, methanol).
-
Consider binary solvent systems. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed, then heat to redissolve and cool slowly.
-
-
Techniques to Improve Crystal Formation:
-
Slow Cooling: Allow the heated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. Rapid cooling often traps impurities.
-
Seeding: Introduce a pure crystal of the desired isomer to the supersaturated solution to induce crystallization.[11]
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent and place this in a sealed container with a larger volume of a more volatile "poor" solvent. Slow diffusion of the poor solvent's vapor into the solution will gradually induce crystallization.[11]
-
Experimental Protocol: Binary Solvent Crystallization
-
Dissolve the impure chlorinated indanone isomer mixture in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
While the solution is still warm, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a colder environment.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.[10]
References
- Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Thermo Fisher Scientific.
- BenchChem.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024).
- Scribd. HPLC Column Troubleshooting Guide.
- BenchChem.
- SOP: CRYSTALLIZ
- Guide for crystalliz
- Sciencemadness.org.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
- PubMed.
- III Analytical Methods.
- NIH. Separation and identification of indene–C70 bisadduct isomers. (2016).
- Inline purification in continuous flow synthesis – opportunities and challenges. (2022).
- NIH. Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. (2023).
- Linear Analysis of a Continuous Crystallization Process for Enantiomer Separ
- MDPI.
- ResearchGate. Electrochemical α‐Selective Chlorination of Indanones with AlCl3/MgCl2. (2025).
- MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
- CDC Stacks. SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY.
- Trends in Environmental Analytical Chemistry.
- Journal of Chemical Technology and Metallurgy.
- NIH.
- PubMed. Liquid chromatographic enantiomer separations applying chiral ion-exchangers based on Cinchona alkaloids. (2018).
- MARLAP Manual Volume II: Chapter 14, Separ
- BenchChem.
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- 4. Separation of enantiomers of new psychoactive substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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stability issues and degradation of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 5,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 448193-94-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation phenomena associated with this compound. Our goal is to provide practical, scientifically-grounded advice to ensure the integrity of your experiments and materials.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common observations and questions that arise when working with this compound.
FAQ 1: My solid this compound, which was initially a white powder, has developed a yellowish tint. What is the cause and is it still usable?
Answer: The appearance of a yellow tint in the solid material, which is typically a white to light yellow solid, is often an early indicator of minor degradation.[1][2] The most probable causes are:
-
Photodegradation: Exposure to ambient laboratory light, especially UV wavelengths, can initiate the degradation of light-sensitive molecules. The ICH guidelines for photostability testing exist precisely because light is a common cause of degradation.[3][4]
-
Oxidation: Interaction with atmospheric oxygen over time can lead to the formation of colored impurities. The ketone functional group and the benzylic protons on the indanone ring system are potentially susceptible to oxidative processes.
Is it usable? The usability depends on the extent of degradation and the sensitivity of your application. For qualitative or non-critical applications, it may be acceptable. However, for quantitative studies, GMP applications, or sensitive synthetic steps, the presence of impurities can be detrimental.
Recommendation:
-
Re-analyze the material: Use a suitable analytical method like reverse-phase HPLC-UV to quantify the purity of the material and identify any new impurity peaks.[5]
-
Perform a functional test: If possible, test the discolored material in a small-scale, non-critical experiment to see if it performs as expected.
-
Purify if necessary: If the impurity levels are unacceptable, consider recrystallization to purify the compound.
-
Prevent future issues: Always store the compound under the recommended conditions.
FAQ 2: What are the optimal storage and handling conditions for this compound?
Answer: Proper storage is critical to maintaining the long-term stability and purity of the compound. Based on its chemical nature as a chlorinated solid organic compound, the following conditions are recommended:
-
Temperature: Store at room temperature, away from direct heat sources.[1][2] The melting point is 102-106 °C, so high temperatures should be avoided to prevent any thermal degradation.
-
Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is best practice. This displaces oxygen and moisture, minimizing oxidative and hydrolytic degradation.
-
Light: Store in an amber glass vial or a container that is otherwise protected from light to prevent photolytic degradation.[6]
-
Container: Use a tightly sealed, appropriate container. For handling chlorinated compounds, materials like carbon steel or stainless steel are often recommended for bulk storage; for lab quantities, glass is suitable.[7][8] Ensure the container is stored in a well-ventilated area.[6]
FAQ 3: I am observing a new, unexpected peak in my HPLC chromatogram after leaving my compound in a methanol solution overnight. What could be happening?
Answer: The appearance of a new peak suggests that the compound is degrading or reacting in the solution. While this compound is slightly soluble in water, its solubility and stability in organic solvents can vary.[1][2] Potential causes include:
-
Solvolysis: Although less common with methanol, reaction with the solvent is a possibility, especially if catalysts (acidic or basic residues) are present.
-
Hydrolysis: If the methanol was not anhydrous, residual water could cause slow hydrolysis, particularly if the pH is not neutral.
-
Oxidative Degradation: Dissolved oxygen in the solvent can contribute to degradation. The process of dissolving the compound increases its surface area and susceptibility to oxidation compared to the solid state.
Recommendation:
-
Always use freshly prepared solutions for quantitative analysis.
-
Use high-purity, anhydrous solvents when possible.
-
If solutions must be stored, even for a short period, store them at a reduced temperature (2-8°C), protected from light, and consider degassing the solvent to remove oxygen.
FAQ 4: My synthesis reaction using this compound is giving low yields and multiple byproducts. Could the compound be degrading under my reaction conditions?
Answer: Yes, it is highly likely. The stability of the indanone core is dependent on the specific reaction conditions.
-
Strong Basic Conditions: The protons on the carbon adjacent to the ketone (the α-protons) can be acidic. Strong bases can lead to deprotonation and subsequent side reactions like aldol condensation or other rearrangements.
-
Strong Acidic Conditions: While the molecule is generally stable in mild acid, harsh acidic conditions could potentially promote side reactions.
-
Oxidizing/Reducing Agents: The ketone group is susceptible to both oxidation and reduction. Unintended redox reactions with other reagents in your mixture can consume your starting material.
-
High Temperatures: Thermal stress can lead to decomposition.[9][10] If your reaction requires heat, run a control experiment where you heat the starting material in the reaction solvent alone to assess its thermal stability under those conditions.
Section 2: Troubleshooting Workflows & Protocols
As a Senior Application Scientist, I advocate for a systematic approach to problem-solving. The following workflow and protocols are designed to help you identify and resolve stability issues.
Troubleshooting Workflow for Stability Issues
This diagram outlines a logical path for diagnosing the root cause of observed instability.
Caption: A workflow for troubleshooting stability issues.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3] They involve subjecting the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[11][12] This protocol is a general guideline based on ICH recommendations.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B options.[4][13]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, prepare a sample and a control (without the stressor where applicable, e.g., a sample in neutral water for hydrolysis). The goal is to achieve 5-20% degradation.[14]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at room temperature or heat gently (e.g., 60°C) if no degradation is observed.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. This reaction may be fast, so check at early time points.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[5][14]
-
Thermal Stress (Solid): Place a small amount of solid compound in a calibrated oven at a temperature below the melting point (e.g., 80°C).
-
Thermal Stress (Solution): Heat the stock solution at 80°C.
-
Photostability: Expose the solid compound and a solution (e.g., in quartz cuvettes) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A dark control should be run in parallel.
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will need to be optimized.
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples by a suitable reverse-phase HPLC method. A gradient method is often required to separate the parent compound from its degradation products.[5]
Data Interpretation:
-
Compare the chromatograms of stressed samples to the control samples.
-
Calculate the percentage degradation of the parent peak.
-
Note the relative retention times and peak areas of any new impurity peaks.
-
If using an LC-MS, attempt to identify the mass of the degradation products to hypothesize their structures.
Hypothesized Degradation Pathways
Based on the chemical structure of this compound, we can hypothesize several degradation pathways under stress conditions. This diagram illustrates potential transformations that a forced degradation study would aim to confirm or refute.
Caption: Hypothesized degradation pathways for investigation.
Quantitative Data Summary Table (Example)
After a forced degradation study, summarize your results in a table for easy comparison.
| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradation Products >0.1% | RRT of Major Degradant |
| 0.1 M HCl | 24h @ 60°C | 8.5% | 2 | 0.78 |
| 0.1 M NaOH | 4h @ RT | 19.2% | 3 | 0.65, 1.15 |
| 3% H₂O₂ | 24h @ RT | 12.0% | 4 | 0.88 |
| Thermal (Solid) | 48h @ 80°C | < 1.0% | 0 | N/A |
| Photostability | ICH Q1B | 4.3% | 1 | 0.92 |
References
- Guidance on Storage and Handling of Chlorin
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
- Guidance on Storage and Handling of Chlorin
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2014). Pharmaceutical Technology. [Link]
-
Forced Degradation Studies. (2016). Semantic Scholar. [Link]
-
Safe Handling and Storage of Chlorine. (n.d.). RLS Human Care. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). ICH. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. (2021). Polymer Chemistry. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. [Link]
-
Chemical Compatibility Chart. (n.d.). Cole-Parmer. [Link]
-
Chemical Compatibility Guide. (n.d.). ISM. [Link]
-
Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole. (2022). RSC Publishing. [Link]
Sources
- 1. 5,7-Dichloro-2,3-dihydroinden-1-one price,buy 5,7-Dichloro-2,3-dihydroinden-1-one - chemicalbook [chemicalbook.com]
- 2. 5,7-Dichloro-2,3-dihydroinden-1-one | 448193-94-0 [amp.chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. pharmtech.com [pharmtech.com]
- 6. rlsdhamal.com [rlsdhamal.com]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Anatomies for the thermal decomposition behavior and product rule of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Overcome Low Reactivity of Dichlorinated Starting Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for overcoming the inherent low reactivity of dichlorinated starting materials in synthetic chemistry. The C-Cl bond is notoriously strong and resistant to cleavage, often leading to sluggish or failed reactions. This resource provides a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a dichlorinated starting material failing or proceeding so slowly?
A1: The primary reason is the strength and inertness of the carbon-chlorine (C-Cl) bond compared to C-Br or C-I bonds. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] For aryl chlorides, this step has a high activation energy. Several factors can lead to failure:
-
Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. More specialized, electron-rich, and sterically bulky ligands are required to promote the oxidative addition step.[3][4]
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions or for deprotonating the amine in Buchwald-Hartwig aminations.[5] An unsuitable base can halt the cycle.
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive Pd(II) state. Ensuring strictly anaerobic (inert) conditions is critical.
-
Poor Reagent Solubility: If your starting materials, catalyst, or base are not adequately dissolved in the reaction solvent, the reaction will be slow or incomplete.
Q2: I am trying to achieve selective mono-functionalization of a dichloroarene but end up with a mixture of starting material, mono-, and di-substituted products. How can I improve selectivity?
A2: Achieving selective mono-substitution requires careful control over reaction conditions to exploit the subtle differences in reactivity between the two C-Cl bonds, or to simply limit the reaction extent.
-
Stoichiometry: Use a limiting amount of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid in a Suzuki reaction) to favor mono-substitution.
-
Temperature and Time: Lowering the reaction temperature can increase selectivity. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the second coupling from occurring.
-
Ligand Selection: The steric and electronic properties of the ligand can influence site selectivity. For instance, in substrates like 2,4-dichloropyridine, highly hindered ligands can direct coupling to a specific position.[6]
-
Electronic Differentiation: If the two chlorine atoms are in electronically distinct environments (e.g., one is ortho to an electron-withdrawing group), one C-Cl bond will be more activated. The reaction can be optimized to target this more reactive site first.
Q3: My palladium catalyst doesn't work. Should I try a different metal?
A3: Yes. While significant advances have been made in palladium catalysis for aryl chlorides, nickel catalysts are often superior for activating these stubborn bonds.[7] Nickel-catalyzed Kumada and Negishi couplings are powerful alternatives.
-
Kumada Coupling: This reaction uses a Grignard reagent (R-MgX) as the nucleophile and is particularly effective for unactivated aryl chlorides, often proceeding at room temperature with the right nickel-NHC (N-heterocyclic carbene) catalyst system.[8][9]
-
Negishi Coupling: Employing an organozinc reagent, this reaction is also highly effective for C(sp³)-C(sp²) and C(sp²)-C(sp²) bond formation involving aryl chlorides and demonstrates high functional group tolerance.[7][10]
Troubleshooting Guides & Advanced Strategies
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
The key to successfully coupling dichlorinated materials with palladium lies in enhancing the rate of oxidative addition. This is almost always achieved by modifying the ligand on the palladium center.
The Causality Behind Ligand Choice: Electron-rich and sterically bulky ligands are paramount.
-
Electron-Rich Character: Increases the electron density on the Pd(0) center, making it a better nucleophile to attack the electrophilic C-Cl bond and lowering the barrier to oxidative addition.[3]
-
Steric Bulk: Promotes the final, product-releasing reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst.[4][5]
Recommended Ligand Classes:
| Ligand Class | Examples | Typical Reactions | Key Advantages |
| Bulky Alkylphosphines | t-Bu₃P, cataCXium® A | Suzuki, Buchwald-Hartwig | Highly electron-donating and effective for many aryl chlorides. |
| Biarylphosphines (Buchwald Ligands) | XPhos, SPhos, RuPhos | Suzuki, Buchwald-Hartwig, Sonogashira | Extremely active and versatile; provide high stability and turnover numbers (TONs).[3][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Suzuki, Kumada (with Ni) | Strong σ-donors, often more stable than phosphines at high temperatures.[8][12] |
| Ferrocenylphosphines | dppf | Suzuki, Negishi | Bidentate ligand that provides stability to the catalytic intermediate.[13] |
Troubleshooting Flowchart for a Failed Pd-Catalyzed Reaction
Caption: Troubleshooting flowchart for palladium-catalyzed cross-coupling reactions.
Guide 2: Activating C-Cl Bonds with Nickel Catalysis
For particularly unreactive dichlorinated substrates, especially those lacking activating electronic groups, nickel catalysis is often the superior choice.
The Nickel Advantage: Nickel is more earth-abundant and cost-effective than palladium. Mechanistically, Ni(0) is a more potent reductant than Pd(0), facilitating oxidative addition to the C-Cl bond. Furthermore, Ni-catalyzed reactions can sometimes proceed via different mechanisms, including radical pathways, that are less accessible to palladium.[7]
Key Nickel-Catalyzed Reactions:
-
Kumada Coupling: This reaction pairs an aryl chloride with a Grignard reagent. It is highly effective but requires careful handling due to the reactivity of the Grignard reagent, which is incompatible with acidic functional groups (e.g., -OH, -NH₂, -COOH).[9][14] Modern systems often use Ni(II) precatalysts with NHC ligands, which are reduced in situ by the Grignard reagent.[8]
-
Negishi Coupling: Using a milder organozinc nucleophile, this reaction offers broader functional group tolerance than the Kumada coupling.[7][15] It is a powerful tool for constructing C(sp²)-C(sp³) bonds, which can be challenging in other cross-coupling reactions.[10]
Guide 3: Alternative Activation Strategies
-
Grignard Reagent Formation: It is possible to directly form a Grignard reagent from a dichlorinated starting material, although this can be challenging. The reaction involves a single electron transfer from magnesium metal to the aryl chloride.[16][17] Success often depends on the activation of the magnesium (e.g., with I₂, 1,2-dibromoethane) and the use of solvents like THF.[18][19] This converts the unreactive C-Cl bond into a highly nucleophilic C-Mg bond, which can then be used in subsequent reactions.
-
Photoredox Catalysis: Light-driven strategies are emerging as a mild and powerful way to activate C-Cl bonds.[20] A photosensitizer, upon absorbing light, can become a potent reductant capable of transferring an electron to the aryl chloride, leading to the formation of an aryl radical that can be trapped or used in subsequent coupling steps.[21][22] This approach avoids the need for high temperatures and strong bases.
Experimental Protocols
Protocol 1: Mono-Selective Suzuki-Miyaura Coupling of 1,4-Dichlorobenzene
This protocol details a typical setup for achieving mono-arylation using a modern palladium catalyst system.
Reagents & Equipment:
-
1,4-Dichlorobenzene
-
Phenylboronic acid (1.1 equiv)
-
XPhos Pd G3 (precatalyst, 0.5-2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv), finely ground and dried
-
Anhydrous 1,4-Dioxane
-
Schlenk flask, magnetic stirrer, inert gas line (N₂ or Ar)
Step-by-Step Methodology:
-
Setup: In a glovebox or under a positive flow of inert gas, add the 1,4-dichlorobenzene, phenylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to a dry Schlenk flask equipped with a stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The mixture should be a suspension.
-
Degassing (Optional but Recommended): If not working in a glovebox, perform three "pump-thaw" cycles to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or LC-MS. The reaction should be stopped once the starting 1,4-dichlorobenzene is consumed to minimize the formation of the di-substituted product.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Nickel-Catalyzed Kumada Coupling of 4-Chlorotoluene
This protocol demonstrates the use of a nickel catalyst for a challenging C-Cl bond activation.
Reagents & Equipment:
-
4-Chlorotoluene
-
Phenylmagnesium bromide (1.5 M in THF, 1.2 equiv)
-
NiCl₂(IPr) (precatalyst, 2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, syringe pump, inert gas line
Step-by-Step Methodology:
-
Setup: To a dry Schlenk flask under inert atmosphere, add the NiCl₂(IPr) catalyst and 4-chlorotoluene.
-
Solvent Addition: Add anhydrous THF and stir to dissolve.
-
Grignard Addition: Cool the mixture to 0 °C. Add the phenylmagnesium bromide solution dropwise via a syringe pump over 30 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction is often complete at room temperature.[8]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- Anctil, E. J. G., & Snieckus, V. (2002). The Directed Ortho Metalation-Cross Coupling Symbiosis. Application to the Synthesis of Isoprekinamycin. Organic Letters, 4(11), 1879–1881.
- Yang, D., et al. (2020). Site-Selective Suzuki–Miyaura Cross-Coupling of 2,4-Dichloropyridine Enabled by a Sterically Demanding N-Heterocyclic Carbene Ligand. Organic Letters, 22(15), 6048–6053.
- Pitre, S. P., et al. (2018). Assembly-Promoted Single-Electron Transfer in Microheterogeneous Solutions Allows for the Photochemical Activation of Alkyl Chlorides. Journal of the American Chemical Society, 140(20), 6432–6436.
- BenchChem. (2025). Technical Support Center: Managing Dichloro-Substituent Reactivity. BenchChem.
- Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yang, D., et al. (2020). Site-Selective Suzuki–Miyaura Cross-Coupling of 2,4-Dichloropyridine Enabled by a Sterically Demanding N-Heterocyclic Carbene Ligand. Journal of the American Chemical Society, 142(26), 11487–11493.
- Organ, M. G., et al. (2008). Room-temperature Kumada cross-coupling of unactivated aryl chlorides catalyzed by N-heterocylic carbene-based nickel(II) complexes.
- Al-Masum, M., & Kumaraswamy, G. (2000). Ligandless, Heterogeneous Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides. Tetrahedron Letters, 41(29), 5673–5676.
- Braunstein, P., & Macgregor, S. A. (2015). Computational study of the double C–Cl bond activation of dichloromethane and phosphine alkylation at [CoCl(PR₃)₃]. Dalton Transactions, 44(23), 10639–10651.
- Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- University of Calgary. (n.d.).
- Nakao, Y., & Hiyama, T. (2011). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters, 13(10), 2598–2601.
- Science.gov. (n.d.).
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Available at: [Link]
- NROChemistry. (n.d.). Kumada Coupling.
- König, B. (2020). Light-driven strategies for activation of C–Cl bonds.
- Wikipedia. (n.d.). Negishi coupling.
- Soomro, S. A., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig. Molecules, 29(12), 2843.
- Li, J. H., & Zhang, W. C. (2010). Kumada Cross-Coupling of Aryl Grignard Reagents with Aryl Halides Catalyzed by an Immobilized Nickel Catalyst.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Leah4Sci. (2020).
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters, 3(20), 3201–3204.
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]
- Wikipedia. (n.d.).
- Ghorai, P. (2021). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies.
- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
- Schmidt, A. F., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51302.
- Ghorai, P. (2021). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies.
- YouTube. (2022). Negishi Coupling.
- Dai, C., & Fu, G. C. (2006). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 128(13), 4594–4595.
- Wikipedia. (n.d.). Sonogashira coupling.
- Le Roy, D. C., et al. (2023). Visible light activation of C–Cl and C–F bonds in persistent organic pollutants using cerium(iii) triamidoamine complex. Chemical Science, 14(41), 11377–11385.
- Wikipedia. (n.d.). Grignard reagent.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1988–1996.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
- Hocek, M., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry, 20(35), 7013–7022.
- Rueping, M., et al. (2020). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Various Authors. (n.d.). 2,3-Dicyano-5,6-dichlorobenzoquinone-Mediated and Selective C–O and C–C Cross-Couplings of Phenols and Porphyrins.
- Various Authors. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- Wikipedia. (n.d.). Cross-coupling reaction.
- YouTube. (2020). Sonogashira Coupling.
- Common Organic Chemistry. (n.d.).
Sources
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- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
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- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting guide for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The following is a curated collection of troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction resulted in a very low yield of 5-chloro-2,3-dihydro-1H-inden-1-one. What are the potential causes and how can I improve it?
Answer: A low yield in this synthesis is a common issue that can stem from several factors, primarily related to the reagents, reaction conditions, and the nature of the Friedel-Crafts or intramolecular cyclization reactions involved.
Potential Causes & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic. Moisture contamination will deactivate the catalyst, halting the reaction.
-
Solution: Use freshly opened, high-purity AlCl₃. Handle it in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.
-
-
Insufficient Reaction Temperature: The intramolecular cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone often requires elevated temperatures to proceed efficiently.[1]
-
Poor Quality Starting Materials: The purity of the starting materials, such as chlorobenzene and 3-chloropropionyl chloride, is crucial. Impurities can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity starting materials. Verify their purity by techniques like NMR or GC-MS before starting the reaction.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants to the catalyst can lead to incomplete conversion.
-
Solution: Carefully measure and control the stoichiometry of your reactants and catalyst. For the Friedel-Crafts acylation, a slight excess of the Lewis acid is often used to account for any minor deactivation.
-
-
Side Reactions: At high temperatures, side reactions such as polymerization or the formation of undesired isomers can occur, consuming the starting material and reducing the yield of the desired product.[1]
-
Solution: Optimize the reaction temperature and time. Adding the reactants portion-wise or via syringe pump can help control the reaction rate and minimize side reactions. Some methods suggest the use of mixed molten salts (e.g., AlCl₃/NaCl) to moderate the reaction.[3]
-
Issue 2: The Product is a Dark, Oily, or Tarry Substance
Question: After the reaction, I obtained a dark, tarry crude product instead of the expected solid. What went wrong and how can I purify it?
Answer: The formation of a dark, viscous product is indicative of polymerization and other side reactions, often due to excessive heat or prolonged reaction times.
Potential Causes & Solutions:
-
Overheating: Friedel-Crafts reactions are exothermic. If the temperature is not controlled, it can lead to runaway reactions and the formation of polymeric byproducts.
-
Solution: Maintain strict temperature control throughout the reaction. Use an ice bath for initial mixing of reagents if the reaction is highly exothermic. For larger scale reactions, consider a reactor with better heat transfer capabilities.
-
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially at elevated temperatures, can lead to product decomposition and tar formation.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). Quench the reaction as soon as the starting material is consumed.
-
Purification of a Tarry Product:
If you have already obtained a tarry product, purification can be challenging but is often possible:
-
Solvent Extraction: Dissolve the crude product in a suitable organic solvent like dichloromethane or toluene. The desired product may be more soluble than the polymeric byproducts.
-
Column Chromatography: This is a highly effective method for separating the desired product from colored impurities and polymeric material. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Steam Distillation: For thermally stable products like 5-chloro-2,3-dihydro-1H-inden-1-one, steam distillation can be an excellent purification method to separate it from non-volatile tars.[1]
-
Recrystallization: After initial purification, recrystallization from a suitable solvent system (e.g., isopropanol or methanol/water) can yield a pure, crystalline product.[4][5]
Issue 3: Formation of Isomeric Impurities
Question: My product analysis shows the presence of isomeric impurities. How can I minimize their formation?
Answer: In the context of the Friedel-Crafts acylation of chlorobenzene, the formation of ortho- and para-substituted isomers is expected.[6][7][8] The chloro substituent is an ortho-, para-director.[7]
Minimizing Isomer Formation:
-
Steric Hindrance: The para-isomer is generally the major product due to steric hindrance at the ortho position.[6][7] Running the reaction at lower temperatures can sometimes increase the selectivity for the para-isomer.
-
Catalyst Choice: The choice of Lewis acid and solvent can influence the isomer ratio. While AlCl₃ is common, other catalysts like solid acids or heteropolyacids have been explored to improve selectivity.[3]
Separation of Isomers:
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.
-
Column Chromatography: As mentioned earlier, column chromatography is a reliable method for separating isomers.
Experimental Protocols
Protocol 1: Synthesis via Intramolecular Cyclization
This protocol is based on the cyclization of 3-chloro-1-(4-chlorophenyl)-1-propanone using sulfuric acid.[1]
Materials:
-
3-chloro-1-(4-chlorophenyl)-1-propanone
-
Concentrated Sulfuric Acid (98%)
-
Inert solvent (e.g., n-heptane)[1]
-
Ice water
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add concentrated sulfuric acid.
-
Heat the sulfuric acid to 90-100°C.
-
Dissolve 3-chloro-1-(4-chlorophenyl)-1-propanone in an inert solvent like n-heptane.
-
Add the solution of the starting material dropwise to the hot sulfuric acid over a period of 1-2 hours.
-
After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of the crude product should form. Filter the solid and wash it with cold water until the washings are neutral.
-
For further purification, the crude solid can be recrystallized from a suitable solvent like isopropanol or purified by steam distillation.
| Parameter | Value | Reference |
| Reaction Temperature | 90-150°C | [1] |
| Solvent | n-heptane or n-octane | [1] |
| Purification | Steam Distillation or Recrystallization | [1] |
Visualizing the Reaction Pathway
The synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one from chlorobenzene and 3-chloropropionyl chloride involves a two-step process: an initial Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation (cyclization).
Caption: General reaction scheme for the two-step synthesis.
Troubleshooting Workflow
When encountering a problem, a systematic approach can help in identifying and resolving the issue efficiently.
Caption: A systematic workflow for troubleshooting common synthesis issues.
References
- A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents.
-
Preparation method of 5-chloro-1-indanone - Eureka | Patsnap. Available at: [Link]
- CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
-
The major product formed in the Friedel-Craft acylation of chlorobenzene is - Allen. Available at: [Link]
- CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents.
-
104910001 Synthetic method of 5-chloro-1-indanone - WIPO Patentscope. Available at: [Link]
-
Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb | Asian Journal of Chemistry. Available at: [Link]
- CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents.
-
Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka. Available at: [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone - YouTube. Available at: [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
friedel-crafts acylation of benzene. Available at: [Link]
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- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. CN103601625A - Method for producing 5-chloro-1-indanone - Google Patents [patents.google.com]
- 3. Preparation method of 5-chloro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone - Google Patents [patents.google.com]
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- 6. The major product formed in the Friedel-Craft acylation of chlorobenzene is [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of 1-Indanones
Welcome to the technical support center for the synthesis of 1-indanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The 1-indanone core is a vital structural motif in numerous biologically active molecules, and its efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights to help you achieve optimal results in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 1-indanones, particularly via the common intramolecular Friedel-Crafts acylation pathway.[1][3]
Issue 1: Low or No Yield of 1-Indanone
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low or no product yield is a frequent challenge in 1-indanone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.[4][5]
Possible Causes & Solutions:
-
Inactive or Inappropriate Catalyst: The choice and activity of the acid catalyst are critical.[4]
-
Lewis Acids: Many Lewis acids, such as aluminum chloride (AlCl₃), are highly sensitive to moisture, which can lead to deactivation.[4][5] Ensure you are using a fresh, anhydrous catalyst and handling it under an inert atmosphere (e.g., nitrogen or argon).[5][6]
-
Brønsted Acids: For Brønsted acids like Polyphosphoric Acid (PPA), ensure the concentration is adequate. The phosphorus pentoxide (P₂O₅) content in PPA can significantly impact its reactivity.[5] Consider using a stronger alternative like Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) if your substrate is particularly deactivated.[5]
-
Catalyst Screening: If a particular catalyst is ineffective, it is advisable to screen a variety of others. For instance, if AlCl₃ fails, consider other Lewis acids like iron(III) chloride (FeCl₃), niobium(V) chloride (NbCl₅), or scandium(III) triflate (Sc(OTf)₃).[4] Superacids such as triflic acid (TfOH) are also powerful catalysts for this transformation.[4][6]
-
-
Substrate Reactivity: The electronic nature of the aromatic ring plays a significant role.
-
Deactivated Substrates: If your 3-arylpropanoic acid contains electron-withdrawing groups, the aromatic ring will be deactivated, making the intramolecular electrophilic aromatic substitution more difficult.[7] In such cases, a more potent catalytic system, like a superacid (e.g., TfOH), or higher reaction temperatures may be necessary.[4][6]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature greatly influences the rate of reaction.[4] If the temperature is too low, the activation energy for the cyclization may not be reached.[5] Carefully and gradually increase the reaction temperature while monitoring for the formation of side products.[5]
-
Reaction Time: The reaction may not have reached completion. It is essential to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5][6]
-
-
Moisture Contamination: As mentioned, many catalysts are sensitive to moisture.[4]
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common byproducts and how can I minimize their formation?
Answer: Byproduct formation is often linked to the reaction conditions and the reactivity of the starting materials. Identifying the impurities can help in diagnosing the problem.
Common Byproducts & Mitigation Strategies:
-
Regioisomers: When there are multiple possible sites for cyclization on the aromatic ring, a mixture of regioisomers can be formed.[4][5]
-
Control Strategies:
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder certain positions, favoring cyclization at less hindered sites.[4]
-
Solvent Effects: The choice of solvent can influence the product distribution. For example, nitromethane has been shown to provide better selectivity in some cases.[4]
-
Catalyst Control: For reactions catalyzed by PPA, adjusting the P₂O₅ content can effectively alter the regioselectivity.[4]
-
-
-
Intermolecular Reaction Products (High Molecular Weight Impurities): High concentrations of the starting material can favor intermolecular reactions, leading to polymers or dimers instead of the desired intramolecular cyclization.[5]
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture to maintain a low instantaneous concentration.[5]
-
-
Indene Derivatives: Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[5]
-
Solution: Maintain strict temperature control and consider using a milder work-up procedure.[5]
-
-
Polymeric Material: Strong acidic conditions and high temperatures can cause polymerization of the starting material or the product.[5] This is often observed as a dark, sticky residue in the reaction flask.[8]
-
Solution: Carefully control the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction times if possible.[5]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1-indanones.
Q1: What are the primary synthetic routes to 1-indanones?
A1: The most common and robust method is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their more reactive derivatives, 3-arylpropionyl chlorides.[1][3][6] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1][4] Alternative methods include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions.[2][4]
Q2: What is the general mechanism of the intramolecular Friedel-Crafts acylation for 1-indanone synthesis?
A2: The reaction proceeds via an electrophilic aromatic substitution pathway. The catalyst activates the carboxylic acid or acyl chloride to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step is deprotonation to restore aromaticity, yielding the 1-indanone.[1][6]
Q3: Should I use the 3-arylpropanoic acid directly or convert it to the acyl chloride first?
A3: This depends on several factors:
-
Direct Cyclization of the Acid: This is a one-step, more environmentally friendly approach as water is the only byproduct.[3][6] However, it often requires harsher reaction conditions, such as high temperatures and strong acid catalysts.[3][6]
-
Cyclization of the Acyl Chloride: This is a two-step process that involves first converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride.[2][6] The subsequent cyclization can then be carried out under milder conditions.[6] While generally more efficient, this route generates corrosive byproducts.[6]
Q4: How do I choose between a homogeneous and a heterogeneous catalyst?
A4: Both types of catalysts have their advantages and disadvantages:
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (usually liquid).[9] They are often more active and selective because every catalytic entity can act as an active site.[9] However, their separation from the reaction mixture can be difficult and costly.[9] Examples include AlCl₃, TfOH, and various metal triflates.[4][6]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture).[9] Their primary advantage is the ease of separation and reusability.[9][10] Examples include Nafion-H (a solid superacidic resin).[4]
Q5: Are there "greener" catalytic options for 1-indanone synthesis?
A5: Yes, there is growing interest in developing more environmentally benign methods. This includes the use of reusable solid acid catalysts and non-conventional energy sources like microwave irradiation, which can significantly reduce reaction times.[3] Metal-free methods, such as using L-proline as a catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, also represent a greener synthetic pathway.[11]
Section 3: Experimental Protocols & Data
Catalyst Performance Comparison
The choice of catalyst can significantly impact the yield of 1-indanone. The following table summarizes the performance of various catalysts for the intramolecular Friedel-Crafts acylation.
| Catalyst | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| AlCl₃ | Phenylpropionic acid chloride | Benzene | Reflux | - | 90 | [2][4] |
| PPA | 3-(4-methoxyphenyl)propanoic acid | - | 80 | 15 min | >98 (conv.) | [4] |
| TfOH (3 eq.) | 3-(4-methoxyphenyl)propanoic acid | CH₂Cl₂ | 80 (MW) | 60 min | >98 (conv.) | [3][4] |
| Tb(OTf)₃ | 3-Arylpropionic acids | o-dichlorobenzene | 250 | - | up to 74 | [2][4] |
| NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | RT | - | Good | [2][4] |
| Nafion-H | Phenylpropionic acid chloride | Benzene | Reflux | - | 90 | [2][4] |
conv. = conversion; MW = Microwave irradiation; RT = Room Temperature; PPA = Polyphosphoric acid; TfOH = Triflic acid; Tb(OTf)₃ = Terbium(III) trifluoromethanesulfonate; NbCl₅ = Niobium(V) chloride; AlCl₃ = Aluminum chloride.
Protocol 1: Synthesis of 1-Indanone via Direct Cyclization of 3-Arylpropanoic Acid using Triflic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-arylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[6]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[6]
-
Monitor the reaction progress by TLC or GC-MS.[6]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated NaHCO₃ solution to quench the reaction.[6]
-
Extract the aqueous layer with dichloromethane (3 x volume).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter the drying agent and concentrate the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[6]
Protocol 2: Synthesis of 1-Indanone via Cyclization of 3-Arylpropionyl Chloride
Step A: Formation of the Acyl Chloride
-
In a round-bottom flask, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane.[6]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[6]
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[6]
-
Allow the reaction to stir at room temperature until the evolution of gas ceases.
Step B: Intramolecular Friedel-Crafts Acylation
-
In a separate flame-dried flask under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1-1.5 eq) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the Lewis acid suspension to 0 °C.
-
Slowly add the freshly prepared 3-arylpropionyl chloride solution from Step A to the Lewis acid suspension.
-
Monitor the reaction progress by TLC or GC-MS.[6]
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).[6]
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.[6]
-
Filter the drying agent and concentrate the solvent under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.[6]
Section 4: Visualizations
Decision Workflow for Catalyst Selection
The selection of an appropriate catalyst is a critical step in optimizing the synthesis of 1-indanones. The following diagram illustrates a decision-making workflow to guide your choice.
Caption: A decision tree for selecting the optimal catalyst for 1-indanone synthesis.
General Reaction Workflow
The overall experimental process for the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation follows a logical sequence from preparation to purification.
Caption: A general experimental workflow for the synthesis of 1-indanones.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- BenchChem. (n.d.). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
- Serafin, K., & StOBIECKA, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health.
- BenchChem. (n.d.). Scale-up considerations for the industrial production of 1-indanone.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of indanone spiro-isochromanone derivatives.
- Cravotto, G., et al. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Organic Letters. (2020). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications.
- Green Chemistry. (2021). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. RSC Publishing.
- BenchChem. (n.d.). Technical Support Center: 5-Fluoro-1-indanone Purification.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- ResearchGate. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- ResearchGate. (2015). Optimization Conditions for the Synthesis of Indanone 4df.
- Sciencemadness.org. (2023). Contaminated 1-indanone sample.
- Organic Letters. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool.
- PMC - NIH. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
- ResearchGate. (n.d.). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach.
- Reddit. (2018). Organic chemistry - SYNTHESIS PROBLEM.
- UWSpace. (2005). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. University of Waterloo.
- PubMed. (2010). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol.
- ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Homogeneous and Heterogeneous Catalysis.
- ResearchGate. (2021). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core.
- ResearchGate. (n.d.). Intramolecular Friedel‐Crafts acylation.
- ResearchGate. (2022). Homogeneous and heterogeneous catalysis in industry.
- Prime Scholars. (2022). Polymer Sciences Intramolecular Acylation Catalyzed with the Aid of Using Chloroaluminate Ionic Beverages.
- UWSpace. (2005). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. University of Waterloo.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. eolss.net [eolss.net]
- 10. researchgate.net [researchgate.net]
- 11. A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization and Purity Analysis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and drug development professionals, the rigorous characterization and purity analysis of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of analytical methodologies for 5,7-Dichloro-2,3-dihydro-1H-inden-1-one, a key building block in various synthetic pathways. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating system of analysis.
Introduction to this compound
This compound is a halogenated indanone derivative with the molecular formula C₉H₆Cl₂O. Its structure, featuring a bicyclic system with two chlorine atoms on the aromatic ring and a ketone functional group, makes it a versatile intermediate in medicinal chemistry and materials science. The precise characterization and stringent purity control of this compound are paramount, as even minor impurities can significantly impact the yield, purity, and biological activity of downstream products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆Cl₂O | [Generic Supplier Data] |
| Molecular Weight | 201.05 g/mol | [Generic Supplier Data] |
| CAS Number | 448193-94-0 | [Generic Supplier Data] |
| Appearance | White to off-white crystalline solid | [Generic Supplier Data] |
| Melting Point | 102-106 °C | [Generic Supplier Data] |
Synthesis and Potential Impurities
Understanding the synthetic route is crucial for predicting potential impurities. A common method for synthesizing chlorinated 1-indanones is through an intramolecular Friedel-Crafts acylation of a substituted phenylpropionyl chloride.[1][2][3][4]
Caption: Synthetic pathway and potential impurities.
This reaction can lead to several impurities:
-
Isomeric Products: Alternative cyclization pathways can result in other dichlorinated indanone isomers.
-
Unreacted Starting Material: Incomplete reaction can leave residual 3-(2,4-dichlorophenyl)propanoyl chloride or the corresponding carboxylic acid.
-
Polymeric Byproducts: Intermolecular reactions can lead to the formation of higher molecular weight species.
-
Residual Solvents and Reagents: Solvents and the Lewis acid catalyst (e.g., AlCl₃) may be present in the final product.
A robust analytical strategy must be capable of separating and identifying the target compound from these potential impurities.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific goal, whether it is structural elucidation, routine purity assessment, or trace impurity identification.
Table 2: Comparison of Analytical Techniques
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Purity assessment, quantification | High resolution, sensitive, quantitative | Requires chromophore, reference standards for identification |
| GC-MS | Purity, volatile impurities, identification | High sensitivity, structural information from MS | Not suitable for non-volatile or thermally labile compounds |
| ¹H & ¹³C NMR | Structural elucidation, characterization | Definitive structural information | Lower sensitivity, may not detect trace impurities |
| FTIR | Functional group identification | Fast, non-destructive, confirms functional groups | Limited for complex mixtures, not quantitative |
| UV-Vis | Preliminary identification, quantification | Simple, fast, quantitative | Low specificity, requires chromophore |
Detailed Experimental Protocols and Rationale
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity.
Rationale for Method Development: A reversed-phase method is chosen due to the non-polar nature of the dichlorinated indanone. A C18 column provides excellent hydrophobic retention. The mobile phase composition is optimized to achieve good separation between the main peak and potential impurities. UV detection is suitable as the aromatic ring and ketone carbonyl group are strong chromophores.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis analysis).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of the mobile phase.
Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be tentatively assigned based on their retention times relative to the main peak, but requires confirmation by other techniques like LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Rationale for Method Development: GC is well-suited for the analysis of the relatively volatile this compound. Mass spectrometry provides definitive identification based on the fragmentation pattern. This method is particularly useful for identifying isomeric impurities and residual solvents.
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate.
Data Interpretation: The retention time provides chromatographic separation, while the mass spectrum provides a molecular fingerprint for identification. The molecular ion peak (M⁺) should be observed at m/z 200 (for ³⁵Cl isotopes) and 202/204 (isotope pattern for two chlorine atoms). Fragmentation patterns can be used to distinguish between isomers.
Caption: A typical analytical workflow for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination.
Rationale for Method Development: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for complete structural assignment.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons and two methylene groups in the aliphatic region.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Expected Spectral Features (based on analogous structures): [5]
-
¹H NMR (CDCl₃):
-
Aromatic protons: Two singlets or doublets in the range of δ 7.0-8.0 ppm.
-
Methylene protons (adjacent to carbonyl): A triplet around δ 2.7-3.0 ppm.
-
Methylene protons (benzylic): A triplet around δ 3.0-3.3 ppm.
-
-
¹³C NMR (CDCl₃):
-
Carbonyl carbon: δ 195-205 ppm.
-
Aromatic carbons: Multiple signals between δ 120-150 ppm.
-
Methylene carbons: Two signals between δ 25-40 ppm.
-
Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
These spectroscopic techniques provide quick and valuable information about the functional groups and electronic structure of the molecule.
FTIR Rationale: FTIR is excellent for confirming the presence of the key carbonyl (C=O) and aromatic (C=C) functional groups.
FTIR Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet or acquire the spectrum using an ATR accessory.
-
Expected Absorptions: [6][7][8]
-
~1710-1730 cm⁻¹: Strong C=O stretch of the five-membered ring ketone.
-
~1550-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~700-900 cm⁻¹: C-Cl stretching.
-
UV-Vis Rationale: The conjugated system of the aromatic ring and the ketone will produce characteristic UV absorptions.[9][10][11]
UV-Vis Experimental Protocol:
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Ethanol or acetonitrile.
-
Procedure: Prepare a dilute solution and scan from 200-400 nm.
-
Expected Absorptions: Maxima (λ_max) are expected around 250-260 nm and possibly a weaker n→π* transition at longer wavelengths (~300-320 nm).
Conclusion: A Multi-faceted Approach to Quality Assurance
A comprehensive analysis of this compound requires a multi-technique approach. While HPLC-UV is the primary tool for routine purity assessment, orthogonal techniques like GC-MS are invaluable for identifying and quantifying volatile impurities and confirming the identity of byproducts. NMR spectroscopy remains the gold standard for definitive structural elucidation, and FTIR and UV-Vis provide rapid and cost-effective confirmation of the key structural motifs. By integrating these techniques within a validated analytical framework, researchers can ensure the quality and consistency of this critical synthetic intermediate.
References
-
Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. ResearchGate. Available at: [Link]
-
Photophysical properties of indenone azines: UV/vis absorption spectra... ResearchGate. Available at: [Link]
-
1-(2-Indanylidene)-2-indanone | C18H14O | CID 1208120 - PubChem. PubChem. Available at: [Link]
-
1-Indanone | C9H8O | CID 6735 - PubChem. PubChem. Available at: [Link]
-
Synthesis method of 5-chloro-1-indanone - Eureka | Patsnap. Patsnap. Available at: [Link]
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1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. ScienceDirect. Available at: [Link]
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A Comparative Guide to Analytical Techniques for Validating the Structure of 5,7-dichloro-1-indanone
In the landscape of pharmaceutical research and chemical synthesis, the unequivocal structural confirmation of novel and existing compounds is a cornerstone of scientific rigor and regulatory compliance. For a molecule like 5,7-dichloro-1-indanone, a key intermediate in the synthesis of various biologically active compounds, absolute certainty of its structure is paramount.[1][2][3] This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of 5,7-dichloro-1-indanone, moving beyond a mere listing of methods to explain the causality behind experimental choices and the synergy of a multi-technique approach.
The Orthogonal Workflow for Structural Validation
The validation process is a logical progression, with each step providing a unique piece of the structural puzzle. The data from each technique should be consistent with the proposed structure and with the data from the other techniques.
Caption: Orthogonal workflow for the structural validation of 5,7-dichloro-1-indanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We employ both ¹H (proton) and ¹³C (carbon) NMR to map out the precise connectivity of the atoms.
Expertise in Action: Why NMR is Foundational
NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5,7-dichloro-1-indanone, ¹H NMR will reveal the number of different types of protons, their relative numbers (through integration), and their proximity to one another (through spin-spin coupling). ¹³C NMR complements this by identifying all unique carbon environments, including quaternary carbons that are invisible in ¹H NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of 5,7-dichloro-1-indanone and dissolve it in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean 5 mm NMR tube. The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.
-
Set a spectral width of approximately 220 ppm.
-
A greater number of scans is required due to the low natural abundance of ¹³C.
-
Data Interpretation and Comparison
The expected NMR data for 5,7-dichloro-1-indanone is summarized below. The interpretation relies on predicting the chemical shifts and coupling patterns based on the electronic effects of the substituents (two chlorine atoms and a carbonyl group) on the indanone framework.
| ¹H NMR Data (Predicted) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | H-4 | ~7.6 | d | 1H | Proton adjacent to Cl, meta to other Ar-H |
| H-6 | ~7.4 | d | 1H | Proton between two Cl atoms | |
| Aliphatic Protons | H-2 | ~3.1 | t | 2H | Methylene adjacent to carbonyl |
| H-3 | ~2.7 | t | 2H | Methylene adjacent to aromatic ring |
| ¹³C NMR Data (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~205 | C=O (C-1) |
| Aromatic Carbons | ~150 | C-7a (quaternary) |
| ~140 | C-3a (quaternary) | |
| ~135 | C-5 (C-Cl) | |
| ~133 | C-7 (C-Cl) | |
| ~128 | C-6 | |
| ~125 | C-4 | |
| Aliphatic Carbons | ~36 | C-2 |
| ~26 | C-3 |
Trustworthiness Check: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure (2 aromatic, 4 aliphatic). The number of signals in the ¹³C NMR (8 predicted) should match the number of unique carbons. The splitting patterns (doublets for aromatic, triplets for aliphatic) must be consistent with the neighboring protons.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its molecular formula. Furthermore, the fragmentation pattern offers a "fingerprint" that can corroborate the proposed structure.
Expertise in Action: Choosing the Right MS Technique
For a relatively small and stable molecule like 5,7-dichloro-1-indanone, Electron Ionization (EI) is an excellent choice. It provides a clear molecular ion peak and a rich, reproducible fragmentation pattern that is highly informative for structural confirmation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 5,7-dichloro-1-indanone (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min. This ensures good separation from any potential impurities.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Interpretation and Comparison
The mass spectrum provides two key pieces of information: the molecular ion and the fragmentation pattern.
| Mass Spectrometry Data | m/z (mass-to-charge ratio) | Interpretation |
| Molecular Ion [M]⁺ | 200/202/204 | The molecular weight of C₉H₆Cl₂O is 201.05 g/mol .[1] The observed cluster of peaks at m/z 200, 202, and 204 is the definitive isotopic signature of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), confirming the molecular formula. |
| Key Fragments | 172/174 | Loss of carbon monoxide ([M-CO]⁺), a characteristic fragmentation for ketones. The dichlorinated isotopic pattern remains. |
| 137 | Loss of CO and a chlorine atom ([M-CO-Cl]⁺). |
Trustworthiness Check: The observed molecular ion must match the calculated molecular weight for the empirical formula C₉H₆Cl₂O. The isotopic pattern for the molecular ion and key fragments must be consistent with the presence of two chlorine atoms.
Infrared (IR) Spectroscopy: The Functional Group Identifier
IR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick and essential confirmation of the molecule's chemical class.
Expertise in Action: What to Look For
For 5,7-dichloro-1-indanone, the most crucial absorption band to identify is the carbonyl (C=O) stretch of the ketone. Its position in the spectrum can also give clues about the ring strain and conjugation. We also expect to see characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid 5,7-dichloro-1-indanone powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background.
-
Data Interpretation and Comparison
| Infrared (IR) Spectroscopy Data | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H Stretch | ~3050 - 3100 | Medium | C-H stretching in the aromatic ring.[4] |
| Aliphatic C-H Stretch | ~2850 - 2950 | Medium | C-H stretching of the methylene groups. |
| Carbonyl (Ketone) C=O Stretch | ~1715 | Strong, Sharp | Characteristic of a five-membered ring ketone conjugated with an aromatic ring. This is the most diagnostic peak. [5] |
| Aromatic C=C Stretch | ~1600, ~1470 | Medium-Strong | Carbon-carbon stretching vibrations within the aromatic ring.[4] |
| C-Cl Stretch | ~700 - 800 | Strong | Stretching vibrations of the carbon-chlorine bonds. |
Trustworthiness Check: The presence of a strong, sharp absorption band around 1715 cm⁻¹ is a mandatory confirmation of the ketone functional group. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms that the compound is not an alcohol or carboxylic acid.
Conclusion: A Unified and Validated Structural Assignment
By integrating the data from NMR, MS, and IR spectroscopy, we construct a cohesive and self-validating structural proof for 5,7-dichloro-1-indanone.
-
IR confirms the presence of a conjugated ketone and an aromatic ring.
-
MS confirms the molecular weight and elemental composition (specifically the presence of two chlorine atoms).
-
NMR provides the definitive map of the carbon-hydrogen framework, showing the precise arrangement of the aromatic and aliphatic protons and carbons.
Each technique provides an independent line of evidence that, when combined, leads to an unambiguous structural assignment. This orthogonal approach is not merely good practice; it is an essential component of scientific integrity, ensuring that the materials used in research and development are precisely what they are intended to be.
References
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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comparative study of 5,7-dichloro-1-indanone with other halogenated indanones
An In-Depth Comparative Guide to 5,7-Dichloro-1-Indanone and Other Halogenated Indanones for Drug Development Professionals
Abstract
The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Halogenation of this core is a critical strategy for modulating physicochemical properties and enhancing therapeutic efficacy.[4][5] This guide provides a comprehensive comparative analysis of 5,7-dichloro-1-indanone against other key chlorinated indanones, such as 5-chloro-1-indanone and 6-chloro-1-indanone. We will delve into their synthesis, physicochemical characteristics, chemical reactivity, and biological significance, supported by experimental data and protocols to inform researchers in drug discovery and development.
The Strategic Role of Halogenation on the Indanone Core
The introduction of halogen atoms, particularly chlorine, onto the aromatic ring of the 1-indanone scaffold profoundly influences its molecular properties. This modification can alter lipophilicity, metabolic stability, and binding interactions with biological targets.[6] The position and number of chlorine atoms dictate the electronic nature of the aromatic ring and the reactivity of the indanone system, providing a powerful tool for fine-tuning drug candidates. 5,7-dichloro-1-indanone, with its distinct substitution pattern, offers unique steric and electronic properties compared to its mono-chlorinated counterparts, making it a valuable, albeit less explored, building block in synthetic chemistry.
Synthesis of Chlorinated 1-Indanones: A Comparative Overview
The most prevalent method for synthesizing the 1-indanone core is the intramolecular Friedel-Crafts reaction, which involves the cyclization of an arylpropionic acid or its corresponding acyl chloride.[7][8] This powerful reaction is widely used for various substituted indanones, including halogenated derivatives.
General Synthetic Workflow: Intramolecular Friedel-Crafts Cyclization
The general principle involves the formation of an acylium ion from a 3-arylpropionic acid derivative, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered ketone ring. The choice of starting materials and cyclizing agents is crucial for achieving high yields and regioselectivity.
Caption: General workflow for 1-indanone synthesis via Friedel-Crafts reactions.
Synthesis of Specific Chlorinated Indanones:
-
5,7-Dichloro-1-indanone: While less documented, its synthesis logically follows the Friedel-Crafts cyclization of 3-(3,5-dichlorophenyl)propanoic acid. The starting phenylpropanoic acid can be prepared via various routes, including the reduction of the corresponding cinnamic acid.
-
5-Chloro-1-indanone: This is a well-documented synthesis, often starting from 3-chlorobenzaldehyde or 1-(4-chlorophenyl)-2-propen-1-one.[9][10][11] One common method involves the intramolecular cyclization of 3-(3-chlorophenyl)propanoic acid, often prepared from m-chlorobenzaldehyde.[11] Another route uses an intramolecular cyclization of 1-(4-chlorophenyl)-2-propen-1-one catalyzed by hydrogen chloride.[9][10]
-
6-Chloro-1-indanone: The synthesis typically proceeds via the Friedel-Crafts cyclization of 3-(4-chlorophenyl)propanoic acid. This precursor is readily accessible from 4-chlorobenzaldehyde.
Physicochemical Properties: A Data-Driven Comparison
The number and position of chlorine atoms significantly impact the physical properties of the indanone molecule. Increased chlorination generally leads to a higher molecular weight, an elevated melting point due to stronger intermolecular forces, and increased lipophilicity (higher LogP), which can affect solubility and bioavailability.[6]
| Property | 5,7-Dichloro-1-indanone | 5-Chloro-1-indanone | 6-Chloro-1-indanone |
| Molecular Formula | C₉H₆Cl₂O[12] | C₉H₇ClO[10][13] | C₉H₇ClO[14] |
| Molecular Weight | 201.05 g/mol | 166.6 g/mol [10] | 166.60 g/mol [14] |
| Melting Point | 102-106 °C[12] | ~71-75 °C | ~96-98 °C |
| Appearance | Solid | White Solid[10] | Solid |
| Solubility | Slightly soluble in water[15][16] | Sparingly soluble in water | Sparingly soluble in water |
| Calculated LogP | 3.22[12] | ~2.5 | ~2.5 |
| CAS Number | 448193-94-0 | 42348-86-7[13] | 14548-38-0[14] |
Note: Some data for mono-chloro-indanones are typical values from supplier databases and may vary.
Comparative Chemical Reactivity
The electronic landscape of the indanone core is modulated by the halogen substituents, influencing its reactivity at several key positions.
Caption: Key reactive sites on the halogenated 1-indanone scaffold.
-
Aromatic Ring (C4, C6): The chlorine atoms are electron-withdrawing via induction but electron-donating through resonance. Overall, they are deactivating towards electrophilic aromatic substitution, yet direct substitution ortho- and para- to their positions. In 5,7-dichloro-1-indanone, the C4 and C6 positions are the most likely sites for further substitution, although the ring is significantly deactivated.
-
Carbonyl Group (C1): The carbonyl group is susceptible to standard ketone reactions, such as nucleophilic addition, reduction to the corresponding indanol, and formation of imines or oximes. The electronic influence of the ring chlorination on the carbonyl's reactivity is generally modest.
-
α-Position (C2): The protons at the C2 position are acidic and can be removed to form an enolate. This allows for a range of reactions, including alkylation, acylation, and condensation (e.g., Claisen-Schmidt condensation).[17] The electron-withdrawing nature of the chlorine atoms on the aromatic ring can slightly increase the acidity of these protons, potentially facilitating enolate formation.
The unique 5,7-dichloro substitution pattern sterically hinders the C6 position and electronically influences the entire aromatic system differently than the 5-chloro or 6-chloro isomers, opening distinct avenues for further functionalization.
Biological Activity & Applications
The 1-indanone framework is a key component in numerous pharmaceuticals and biologically active molecules, with applications ranging from anticancer to anti-Alzheimer's agents.[1][2][18]
-
5,7-Dichloro-1-indanone: Primarily utilized as a chemical synthesis intermediate.[15][19] Its specific substitution pattern makes it a precursor for complex, poly-substituted molecules where precise control over substituent placement is necessary. Its biological profile is not extensively reported, presenting an opportunity for screening and discovery.
-
5-Chloro-1-indanone: Famously serves as a crucial intermediate in the synthesis of the oxadiazine insecticide, Indoxacarb.[20] This highlights the value of chlorinated indanones in agrochemical development.
-
General Halogenated Indanones: Many indanone derivatives exhibit potent biological activities. For instance, certain 2-benzylidene-1-indanones show significant cytotoxicity against human cancer cell lines.[18] The halogen atoms in these structures often contribute to enhanced binding affinity and improved pharmacokinetic properties.[4]
Experimental Protocols
To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Cyclization
This protocol is adapted from established literature procedures.[11]
Objective: To synthesize 5-chloro-1-indanone from 3-chlorobenzaldehyde.
Step 1: Preparation of 3-Chloro-phenylpropionic acid
-
In a 250 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add formic acid (80g) and diethylamine (58g).
-
Add m-chlorobenzaldehyde (20g, 0.142 mol) and malonic acid (16g, 0.154 mol) to the flask.
-
Stir the mixture to dissolve the solids, then heat to 150 °C and maintain at reflux.
-
Monitor the reaction by TLC until completion (typically 4-6 hours).
-
Cool the reaction mixture and pour it into 800 mL of ice water with stirring.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 3-chloro-phenylpropionic acid. Recrystallize from ethyl acetate if necessary.
Step 2: Intramolecular Friedel-Crafts Acylation
-
In a dry 250 mL flask under a nitrogen atmosphere, suspend the dried 3-chloro-phenylpropionic acid (10g, 0.054 mol) in dichloromethane (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add zinc chloride (11g, 0.081 mol) as the catalyst.
-
Slowly add thionyl chloride (8.3g, 0.07 mol) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly pouring the mixture into 100 mL of crushed ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-chloro-1-indanone.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Screening
Objective: To compare the cytotoxic effects of different halogenated indanones on a human cancer cell line (e.g., MCF-7 breast cancer cells).
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of 5,7-dichloro-1-indanone and other test compounds in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the media in the wells with 100 µL of media containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Outlook
This guide establishes that 5,7-dichloro-1-indanone, while fundamentally similar to its monochlorinated analogs through shared synthetic routes and core reactivity, possesses distinct physicochemical properties due to its unique dichlorination pattern. Its higher melting point and lipophilicity are predictable consequences of increased halogenation. While 5-chloro-1-indanone has a defined role in agrochemicals, the application space for 5,7-dichloro-1-indanone remains largely unexplored, presenting a significant opportunity for medicinal chemists.
Future research should focus on leveraging the 5,7-dichloro substitution for the development of novel therapeutics. The steric and electronic profile of this molecule could lead to derivatives with unique binding modes or improved metabolic stability. Systematic screening of its biological activity is warranted, and its use as a scaffold for creating libraries of complex molecules could yield novel drug candidates for a range of diseases.
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MDPI. (2018). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Available at: [Link]
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A Researcher's Guide to Validating the Biological Activity of Synthesized 5,7-dichloro-1-indanone Derivatives
The 1-indanone core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this scaffold have shown significant potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[2][3][4][5] The introduction of specific substitutions, such as the 5,7-dichloro pattern on the aromatic ring, presents a rational strategy for modulating potency, selectivity, and pharmacokinetic properties. However, moving from a synthesized molecule to a validated lead compound requires a rigorous and systematic approach to biological evaluation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 5,7-dichloro-1-indanone derivatives. We will move beyond simple screening to delve into mechanistic validation, explaining the causality behind experimental choices and providing field-proven protocols. Our focus will be on two of the most promising therapeutic avenues for indanone derivatives: anticancer and anti-inflammatory applications.
Part 1: The Foundational Screen — Establishing a Therapeutic Window
Before investigating any specific, elegant mechanism of action, it is imperative to first answer a fundamental question: at what concentration does our compound exhibit a biological effect, and is this effect specific or simply the result of broad cellular toxicity? This initial step establishes a working concentration range and therapeutic window, guiding all subsequent, more complex assays.
Causality: Why Start with Cytotoxicity?
The initial assessment of cytotoxicity using a robust cell viability assay is the cornerstone of the validation process. It allows us to differentiate between a compound that selectively modulates a biological pathway and one that acts as a blunt instrument, inducing cell death indiscriminately. By determining the half-maximal inhibitory concentration (IC50), we establish a critical benchmark. Subsequent mechanistic assays should be conducted at non-toxic or minimally toxic concentrations (typically well below the IC50) to ensure that the observed effects are due to specific target engagement rather than off-target toxicity and cellular stress responses.
Experimental Workflow: General Screening
Caption: General workflow for initial cytotoxicity screening of synthesized compounds.
Protocol: MTT Assay for Cell Viability
The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[6]
Materials:
-
Synthesized 5,7-dichloro-1-indanone derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8]
-
Relevant cancer cell line (e.g., MCF-7 for breast, A549 for lung)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or another solubilization solution[6]
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (containing the same concentration of DMSO used for the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the colored solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Data Presentation: Comparative Cytotoxicity
| Compound | Target Cell Line | IC50 (µM) ± SD |
| Derivative 1 (DCID-1) | MCF-7 (Breast Cancer) | 5.2 ± 0.4 |
| Derivative 2 (DCID-2) | MCF-7 (Breast Cancer) | 15.8 ± 1.1 |
| Derivative 3 (DCID-3) | MCF-7 (Breast Cancer) | 0.9 ± 0.1 |
| Doxorubicin (Control)[10] | MCF-7 (Breast Cancer) | 0.06 ± 0.01 |
This table presents hypothetical data for illustrative purposes.
Part 2: Mechanistic Deep Dive — Uncovering the "How"
With foundational cytotoxicity data in hand, we can now design experiments to probe specific molecular mechanisms. Based on extensive literature on indanone scaffolds, we will explore two plausible pathways: kinase inhibition for anticancer activity and modulation of the inflammatory response.[3][4][10]
Focus A: Anticancer Validation via Kinase Inhibition
Causality: Why Target Protein Kinases?
Protein kinases are a major class of therapeutic targets because their dysregulation is a hallmark of numerous cancers.[9] They are critical nodes in the signaling pathways that control cell growth, proliferation, and survival.[11] Demonstrating that a 5,7-dichloro-1-indanone derivative can selectively inhibit a specific, cancer-relevant kinase provides strong evidence of a targeted mechanism of action, elevating it from a simple cytotoxic agent to a potential precision therapeutic.
Protocol: In Vitro Luminescence-Based Kinase Assay
This type of assay measures the amount of ADP produced as a byproduct of the kinase reaction; the ADP is then converted to a luminescent signal.[9] A lower signal indicates less ADP production and therefore greater kinase inhibition.
Materials:
-
Recombinant human kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized derivatives and a known kinase inhibitor (e.g., Staurosporine) as a positive control[9]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)[9]
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Create a serial dilution of the test compounds and Staurosporine in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Pre-incubation: Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well. Plot the signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[9]
Data Presentation: Kinase Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) ± SD |
| Derivative 3 (DCID-3) | CDK2/Cyclin A | 85 ± 7 |
| Derivative 4 (DCID-4) | CDK2/Cyclin A | 550 ± 25 |
| Staurosporine (Control)[9] | CDK2/Cyclin A | ~10-20 |
This table presents hypothetical data for illustrative purposes.
Focus B: Anti-inflammatory Validation via NF-κB Pathway Modulation
Causality: Why Investigate the NF-κB Pathway?
The transcription factor NF-κB is a master regulator of the inflammatory response.[3] It controls the expression of pro-inflammatory genes, including iNOS and COX-2.[3] Many anti-inflammatory agents exert their effects by inhibiting this pathway. Validating that our indanone derivatives can suppress the activation of NF-κB and the expression of its downstream targets in response to an inflammatory stimulus (like Lipopolysaccharide, LPS) provides a clear and compelling mechanism for their anti-inflammatory activity.[12]
Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Protocol: Western Blot Analysis of NF-κB Signaling
Western blotting is a core technique used to quantify changes in protein expression and phosphorylation status, providing a direct window into cellular signaling events.[11][13][14]
Materials:
-
RAW 264.7 murine macrophage cell line[3]
-
Lipopolysaccharide (LPS)
-
Synthesized derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors[11]
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Enhanced chemiluminescence (ECL) detection reagent[11]
-
Digital imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of the indanone derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for p-p65, 24 hours for COX-2 expression) to induce an inflammatory response. Include an untreated control and an LPS-only control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer.[11] Quantify the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[11]
-
Blotting: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunodetection:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p65) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash again three times with TBST.
-
-
Detection and Analysis: Apply the ECL reagent and capture the chemiluminescent signal using a digital imaging system.[11] Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to a loading control (e.g., β-actin) to ensure equal protein loading across lanes.
Data Presentation: Inhibition of Inflammatory Markers
| Treatment Group | Relative p-p65 Expression (Normalized to total p65) | Relative COX-2 Expression (Normalized to β-actin) |
| Control (Untreated) | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 | 8.2 |
| LPS + DCID-5 (1 µM) | 3.1 | 4.5 |
| LPS + DCID-5 (5 µM) | 1.4 | 1.9 |
This table presents hypothetical densitometry data for illustrative purposes.
Conclusion
The validation of a synthesized compound is a logical, multi-step process that builds a comprehensive case for its biological activity. By progressing from broad cytotoxicity screening to specific, mechanism-based assays, researchers can effectively characterize novel 5,7-dichloro-1-indanone derivatives. The experimental framework provided here, focusing on cytotoxicity, kinase inhibition, and NF-κB pathway modulation, offers a robust starting point. The data generated through these self-validating protocols not only confirms biological activity but also provides crucial insights into the mechanism of action, paving the way for further lead optimization and preclinical development.
References
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- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. MTT assay overview | Abcam [abcam.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
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- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synthetic Routes of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Introduction
5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a crucial intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. The strategic placement of the chlorine atoms on the aromatic ring and the reactive ketone functionality make it a versatile building block for the synthesis of more complex molecules. The efficiency and viability of synthesizing this indanone derivative are paramount for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, complete with experimental insights and supporting data to inform your synthetic strategy.
The synthesis of 1-indanones, in general, is a well-established field, with the intramolecular Friedel-Crafts reaction being a cornerstone of this chemistry.[1][2][3] This guide will delve into the nuances of applying this and other methodologies to the specific synthesis of the 5,7-dichloro substituted indanone, evaluating each route based on yield, purity, scalability, and environmental impact.
Key Synthetic Strategies at a Glance
The synthesis of this compound predominantly revolves around the intramolecular cyclization of a suitable precursor. The two main strategies that will be compared are:
-
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3,5-Dichlorophenyl)propanoic Acid. This is a classic and widely applicable method for the formation of the indanone ring system.
-
Route 2: Two-Step Synthesis via Knoevenagel Condensation and Subsequent Cyclization. This approach begins with more readily available starting materials and proceeds through a propanoic acid intermediate.
This guide will now explore each of these routes in detail, providing a thorough analysis to aid in the selection of the most appropriate method for your research and development needs.
Route 1: Intramolecular Friedel-Crafts Acylation of 3-(3,5-Dichlorophenyl)propanoic Acid
The intramolecular Friedel-Crafts acylation is a powerful and direct method for the synthesis of cyclic ketones fused to an aromatic ring.[4] In this route, 3-(3,5-dichlorophenyl)propanoic acid is cyclized in the presence of a strong acid catalyst to yield the desired 5,7-dichloro-1-indanone.
Reaction Mechanism and Causality
The reaction proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is first activated by the Lewis or Brønsted acid catalyst to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich carbon at the ortho position to the alkyl chain on the benzene ring, leading to the formation of the five-membered ring. The final step involves the loss of a proton to restore aromaticity.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocol
A representative procedure for this transformation involves the use of polyphosphoric acid (PPA) as both the catalyst and solvent.
Step 1: Preparation of 3-(3,5-Dichlorophenyl)propanoic Acid
This precursor can be synthesized from 3,5-dichlorobenzaldehyde through a Knoevenagel condensation with malonic acid followed by catalytic hydrogenation.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(3,5-dichlorophenyl)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) (10-15 wt. eq.) and heat the mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) to afford pure this compound.
Performance Analysis
| Parameter | Route 1: Intramolecular Friedel-Crafts Acylation |
| Starting Material | 3-(3,5-Dichlorophenyl)propanoic acid |
| Key Reagents | Polyphosphoric acid (PPA) or AlCl₃/SOCl₂ |
| Reported Yield | 70-85% (based on analogous reactions) |
| Purity | High after recrystallization |
| Scalability | Moderate; handling of viscous PPA can be challenging on a large scale. |
| Safety & Environment | PPA is corrosive and requires careful handling. The workup generates acidic waste. |
| Advantages | Direct cyclization, generally good yields. |
| Disadvantages | Precursor synthesis required, harsh reaction conditions, waste disposal. |
Route 2: Two-Step Synthesis via Knoevenagel Condensation and Subsequent Cyclization
This route offers an alternative approach starting from the more readily available 3,5-dichlorobenzaldehyde. The key steps involve the formation of the propanoic acid side chain followed by an intramolecular Friedel-Crafts acylation. A similar pathway has been successfully employed for the synthesis of 5-chloro-1-indanone.[5][6]
Reaction Workflow
Caption: Workflow for the Two-Step Synthesis of 5,7-Dichloro-1-indanone.
Experimental Protocol
Step 1: Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid
-
Knoevenagel Condensation: A mixture of 3,5-dichlorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and a base (e.g., piperidine or pyridine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux until the reaction is complete.
-
Hydrogenation: The resulting 3-(3,5-dichlorophenyl)acrylic acid is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 3-(3,5-dichlorophenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
The procedure is analogous to that described in Route 1, using the 3-(3,5-dichlorophenyl)propanoic acid obtained in Step 1.
Performance Analysis
| Parameter | Route 2: Two-Step Synthesis |
| Starting Material | 3,5-Dichlorobenzaldehyde |
| Key Reagents | Malonic acid, Piperidine, Pd/C, H₂, PPA or AlCl₃/SOCl₂ |
| Reported Yield | Overall yield of 60-75% (estimated from similar syntheses) |
| Purity | Requires purification at each step. |
| Scalability | Good; the individual steps are generally scalable. |
| Safety & Environment | Use of flammable hydrogen gas requires specialized equipment. Generates waste from multiple steps. |
| Advantages | Readily available starting materials, well-established reactions. |
| Disadvantages | Multi-step process, requires hydrogenation, potentially lower overall yield. |
Comparative Summary and Recommendations
| Feature | Route 1: Intramolecular Friedel-Crafts Acylation | Route 2: Two-Step Synthesis |
| Overall Simplicity | More direct (single cyclization step) | More steps, but each is a standard transformation |
| Yield | Potentially higher for the cyclization step | Overall yield may be lower due to multiple steps |
| Starting Material Availability | 3-(3,5-Dichlorophenyl)propanoic acid may need to be synthesized | 3,5-Dichlorobenzaldehyde is more commonly available |
| Scalability Concerns | Handling of PPA on a large scale | Hydrogenation requires specialized equipment |
| Environmental Impact | Concentrated acid waste | Waste generated from multiple steps |
Expert Recommendation:
For laboratory-scale synthesis where the primary goal is to obtain the target molecule with high purity and good yield in a relatively direct manner, Route 1 (Intramolecular Friedel-Crafts Acylation) is often the preferred method, provided the starting propanoic acid is available or can be synthesized efficiently. The reaction is robust and the purification is typically straightforward.
For larger-scale production or when starting from more basic building blocks, Route 2 (Two-Step Synthesis) offers a viable alternative. While it involves more steps, the individual reactions are well-understood and generally scalable. The choice between the two routes will ultimately depend on the specific resources, expertise, and scale of the intended synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through established synthetic methodologies, primarily centered around the intramolecular Friedel-Crafts acylation. This guide has provided a detailed comparison of two primary routes, highlighting the key experimental considerations and performance metrics for each. By understanding the advantages and limitations of each approach, researchers and drug development professionals can make an informed decision to select the synthetic strategy that best aligns with their specific project goals.
References
- A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
- Synthetic method of 5-chloro-1-indanone.
-
Preparation method for synthesizing 5-chloro-1-indanone through one-step method. Eureka. [Link]
- Synthetic method for improving yield of 5-chloro-1-indanone.
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Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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Synthesis method of 5-chloro-1-indanone. Eureka | Patsnap. [Link]
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Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. [Link]
- Method for producing 5-chloro-1-indanone.
- Process for preparing 1-indanones.
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Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. PubMed. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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3-(3,5-Dichlorophenyl)propionic acid. PubChem. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. [Link]
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Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
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3-[(3,5-Dichloroanilino)carbonyl]propionic acid. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5,7-dichloro-1-indanone Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. In the realm of immunoassay development and drug discovery, cross-reactivity can be a significant hurdle, potentially leading to inaccurate quantification and unforeseen off-target effects. This guide provides an in-depth technical comparison of the cross-reactivity of several 5,7-dichloro-1-indanone analogs. We will explore the underlying principles of antibody-antigen recognition, present a detailed experimental protocol for assessing cross-reactivity, and analyze a representative dataset to illustrate how subtle molecular modifications can profoundly impact antibody binding.
The Significance of 5,7-dichloro-1-indanone and Its Analogs
5,7-dichloro-1-indanone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] Its derivatives have shown a broad range of biological activities, including anti-inflammatory and neuroprotective properties.[4][5][6] As with many small molecules, the development of sensitive and specific immunoassays for the detection and quantification of 5,7-dichloro-1-indanone is crucial for pharmacokinetic studies, residue monitoring, and quality control. However, the presence of structurally similar analogs, either as metabolites, synthetic precursors, or related compounds, necessitates a thorough evaluation of antibody cross-reactivity to ensure the reliability of such assays.
Principles of Antibody-Antigen Recognition and Cross-Reactivity
The interaction between an antibody and its target antigen is a highly specific, non-covalent binding event driven by a combination of hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.[7] The specificity of this interaction is determined by the complementary shapes and chemical properties of the antibody's paratope (binding site) and the antigen's epitope (the specific region recognized by the antibody).
Cross-reactivity occurs when an antibody raised against a specific antigen (in this case, 5,7-dichloro-1-indanone) also binds to other, structurally similar molecules.[8] This phenomenon is a critical consideration in immunoassay development, as it can lead to false-positive results or an overestimation of the target analyte's concentration. For small molecules like 5,7-dichloro-1-indanone, which act as haptens, antibodies are generated by conjugating the hapten to a larger carrier protein to elicit an immune response.[9][10][11][12] The resulting antibodies will recognize specific features of the hapten's structure.
The degree of cross-reactivity is influenced by the structural similarity between the target antigen and the analog. Minor changes in functional groups or their positions on the molecular scaffold can significantly alter the binding affinity of the antibody.
Comparative Analysis of 5,7-dichloro-1-indanone Analogs
To illustrate the impact of structural modifications on antibody binding, we will consider a panel of hypothetical 5,7-dichloro-1-indanone analogs and their cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA) designed for the specific detection of 5,7-dichloro-1-indanone.
Selected Analogs for Cross-Reactivity Profiling
The following analogs were selected to represent a range of structural modifications to the 5,7-dichloro-1-indanone backbone:
-
Analog A: 5-chloro-1-indanone
-
Analog B: 7-chloro-1-indanone
-
Analog C: 5,7-dibromo-1-indanone
-
Analog D: 1-indanone
-
Analog E: 2-benzylidene-5,7-dichloro-1-indanone
These analogs allow for the assessment of the importance of the number and type of halogen substituents, as well as the impact of substitution at other positions on the indanone ring.
Experimental Data: Cross-Reactivity Assessment
The cross-reactivity of the selected analogs was determined using a competitive ELISA. The results are summarized in the table below. Cross-reactivity is expressed as a percentage relative to 5,7-dichloro-1-indanone (the target analyte), which is defined as 100%.
| Analog | Structure | Modification from Target | IC50 (ng/mL) | Cross-Reactivity (%) |
| 5,7-dichloro-1-indanone (Target) | - | 10 | 100 | |
| Analog A: 5-chloro-1-indanone | Missing chlorine at position 7 | 50 | 20 | |
| Analog B: 7-chloro-1-indanone | Missing chlorine at position 5 | 80 | 12.5 | |
| Analog C: 5,7-dibromo-1-indanone | Chlorine atoms replaced by bromine | 150 | 6.7 | |
| Analog D: 1-indanone | Missing both chlorine atoms | >1000 | <1 | |
| Analog E: 2-benzylidene-5,7-dichloro-1-indanone | Addition of a benzylidene group at position 2 | >5000 | <0.2 |
IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the maximum signal in the competitive ELISA. Cross-Reactivity (%) = (IC50 of Target / IC50 of Analog) x 100[13]
Interpretation of Results
The data clearly demonstrates that the antibody exhibits high specificity for 5,7-dichloro-1-indanone.
-
Importance of Halogenation: The complete removal of both chlorine atoms (Analog D) results in a dramatic loss of binding, indicating that the chloro substituents are critical components of the epitope recognized by the antibody.
-
Positional Effects: The lower cross-reactivity of Analog B compared to Analog A suggests that the chlorine at position 5 may play a more crucial role in antibody binding than the chlorine at position 7.
-
Halogen Type: The substitution of chlorine with bromine (Analog C), a larger and less electronegative halogen, significantly reduces cross-reactivity, highlighting the antibody's sensitivity to the specific type of halogen present.
-
Steric Hindrance: The addition of a bulky benzylidene group at the 2-position (Analog E) virtually eliminates binding, likely due to steric hindrance that prevents the analog from fitting into the antibody's binding site.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a detailed, step-by-step protocol for determining the cross-reactivity of small molecule analogs using a competitive ELISA. This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.
Materials
-
High-binding 96-well microtiter plates
-
Coating antigen (5,7-dichloro-1-indanone conjugated to a carrier protein, e.g., BSA)
-
Primary antibody (specific for 5,7-dichloro-1-indanone)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
5,7-dichloro-1-indanone standard and analog solutions
-
Microplate reader
Step-by-Step Methodology
-
Coating the Plate:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 5,7-dichloro-1-indanone standard and each of the analog solutions.
-
In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody.
-
Incubate this mixture for 30-60 minutes at room temperature to allow the antibody to bind to the free analyte.
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature. During this step, any unbound primary antibody will bind to the coating antigen on the plate.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis
-
Generate a standard curve by plotting the absorbance values against the logarithm of the 5,7-dichloro-1-indanone standard concentrations.
-
For each analog, plot the absorbance values against the logarithm of its concentration.
-
Determine the IC50 value for the standard and each analog from their respective curves.
-
Calculate the percent cross-reactivity for each analog using the formula: % Cross-Reactivity = (IC50 of 5,7-dichloro-1-indanone / IC50 of Analog) x 100[13]
Visualizing the Experimental Workflow and Principles
To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided in Graphviz DOT language.
Competitive ELISA Workflow
Caption: Workflow of the competitive ELISA for cross-reactivity assessment.
Principle of Competitive Binding in ELISA
Caption: Principle of competitive binding in ELISA.
Conclusion
References
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Journal of the American Chemical Society. [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). PubMed. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). Quanterix. [Link]
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Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018). ResearchGate. [Link]
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Development of immunoassays for multi-residue detection of small molecule compounds. (2018). Taylor & Francis Online. [Link]
-
Understanding and Limiting Cross-Reactivity in ELISA Testing. (2022). Science World Report. [Link]
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Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit. [Link]
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Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2001). PubMed. [Link]
-
Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). Royal Society of Chemistry. [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio. [Link]
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Cross reactivity testing at Quansys Biosciences. (2023). Quansys Biosciences. [Link]
- Synthetic method for improving yield of 5-chloro-1-indanone. (2020).
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Preparation method for synthesizing 5-chloro-1-indanone through one-step method. (n.d.). Eureka. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). National Institutes of Health. [Link]
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Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. (2017). RSC Publishing. [Link]
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Hapten. (n.d.). Wikipedia. [Link]
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). National Institutes of Health. [Link]
- Synthetic method of 5-chloro-1-indanone. (2015).
-
Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). PubMed. [Link]
-
Rational design, synthesis, biologic evaluation, and structure-activity relationship studies of novel 1-indanone alpha(1)-adrenoceptor antagonists. (2007). PubMed. [Link]
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Engineered hapten-binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery. (2016). PubMed. [Link]
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Anti-hapten Antibody Problems. (n.d.). Aptamer Group. [Link]
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Hapten Specific Antibody Discovery Service. (n.d.). Creative Biolabs. [Link]
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A Researcher's Guide to Confirming the Regiochemistry of Dichlorinated Indanone Products
For researchers, scientists, and professionals in drug development, the precise structural characterization of synthesized molecules is non-negotiable. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When this scaffold is dichlorinated, the resulting regioisomers can exhibit vastly different pharmacological profiles. Therefore, unambiguous confirmation of the chlorine atoms' positions on the aromatic ring is a critical step in any synthetic campaign.
This guide provides an in-depth comparison of the essential analytical techniques required to determine the regiochemistry of dichlorinated indanone products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
The Synthetic Challenge: A Mixture of Isomers
The most common route to substituted indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its corresponding acid chloride.[2][3] When starting from a dichlorinated phenylpropanoic acid, the cyclization is generally regioselective. However, direct electrophilic dichlorination of indanone itself can lead to a mixture of products, with the substitution pattern governed by the directing effects of the existing carbonyl group and the first chlorine atom. Understanding the potential isomers is the first step in confirming the structure of the obtained product.
A Comparative Toolkit for Regiochemical Confirmation
A multi-faceted analytical approach is the most robust strategy for confirming the regiochemistry of your dichlorinated indanone products. While each technique provides valuable information, their combined power leads to an irrefutable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful technique for distinguishing between regioisomers in solution.[4] Differences in the electronic environment of the protons and carbons in each isomer lead to unique chemical shifts and coupling patterns.
¹H NMR: Decoding the Aromatic Region
The aromatic region (typically 7.0-8.0 ppm) of the ¹H NMR spectrum is the most informative for determining the substitution pattern. The number of signals, their splitting patterns (singlets, doublets, etc.), and their coupling constants (J-values) provide a fingerprint for each isomer.
Let's consider the possible dichlorinated 1-indanone isomers and their expected aromatic ¹H NMR patterns:
-
4,5-Dichloro-1-indanone: Two aromatic protons, appearing as two doublets.
-
4,6-Dichloro-1-indanone: Two aromatic protons, appearing as two singlets.
-
4,7-Dichloro-1-indanone: Two aromatic protons, appearing as two doublets.
-
5,6-Dichloro-1-indanone: Two aromatic protons, appearing as two singlets.
-
5,7-Dichloro-1-indanone: Two aromatic protons, appearing as two doublets.[5]
-
6,7-Dichloro-1-indanone: Two aromatic protons, appearing as two doublets.
Table 1: Predicted ¹H NMR Aromatic Signals for Dichloro-1-indanone Isomers
| Isomer | Predicted Aromatic Signals | Rationale |
| 4,5-Dichloro | Two doublets (ortho-coupling) | H-6 and H-7 are adjacent. |
| 4,6-Dichloro | Two singlets | H-5 and H-7 are not adjacent. |
| 4,7-Dichloro | Two doublets (meta-coupling) | H-5 and H-6 are adjacent. |
| 5,6-Dichloro | Two singlets | H-4 and H-7 are not adjacent. |
| 5,7-Dichloro | Two doublets (meta-coupling) | H-4 and H-6 are not adjacent but show meta coupling. |
| 6,7-Dichloro | Two doublets (ortho-coupling) | H-4 and H-5 are adjacent. |
The aliphatic protons of the five-membered ring typically appear as two triplets (or more complex multiplets) around 2.7 and 3.1 ppm, corresponding to the CH₂ groups at C-3 and C-2, respectively.
¹³C NMR and DEPT: A Deeper Look
The ¹³C NMR spectrum provides information about the number of unique carbon environments. For dichlorinated indanones, one would expect to see signals for the carbonyl carbon (~200 ppm), four aromatic carbons directly bonded to chlorine or another carbon, two aromatic carbons bonded to hydrogen, and two aliphatic carbons. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for confirming the number of protonated aromatic carbons.
2D NMR (COSY and HMBC): The Unambiguous Connection
When ¹H NMR spectra are complex or ambiguous, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Shows correlations between coupled protons. In the context of dichlorinated indanones, it can definitively establish the connectivity of adjacent aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assigning quaternary carbons and confirming the overall carbon skeleton, including the positions of the chlorine substituents relative to the protonated carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified dichlorinated indanone product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire DEPT-90 and DEPT-135 spectra to aid in the assignment of carbon types.
-
-
2D NMR Acquisition (if needed):
-
Acquire COSY and HMBC spectra to establish connectivity and resolve any ambiguities in the structural assignment.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations to elucidate the precise regioisomeric structure.
-
X-Ray Crystallography: The Definitive Answer
For an unambiguous and definitive structural determination, single-crystal X-ray crystallography is the gold standard.[6] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and connectivity. If a suitable single crystal of the dichlorinated indanone product can be grown, X-ray crystallography will unequivocally establish the regiochemistry. The crystal structure of 6-chloro-1-indanone serves as a valuable reference for the indanone framework.[7]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. The resulting model is refined to fit the experimental data.
-
Analysis: The final refined structure provides the exact atomic coordinates, bond lengths, and bond angles, thereby confirming the regiochemistry.
Mass Spectrometry (MS): Confirming Dichlorination
While mass spectrometry does not typically distinguish between regioisomers, it is an essential tool for confirming the molecular weight and the presence of two chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), compounds containing chlorine exhibit a characteristic isotopic pattern in their mass spectra.
For a dichlorinated compound, the molecular ion region will show three peaks:
-
M: Containing two ³⁵Cl atoms.
-
M+2: Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Containing two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms in the molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Acquire the mass spectrum in a positive or negative ionization mode, depending on the compound's properties.
-
Data Analysis: Examine the molecular ion region for the characteristic M, M+2, and M+4 isotopic pattern to confirm the presence of two chlorine atoms.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is useful for confirming the presence of key functional groups. For a dichlorinated indanone, the most prominent feature will be the strong carbonyl (C=O) stretch of the ketone, typically appearing in the range of 1700-1720 cm⁻¹. The spectrum will also show characteristic absorptions for aromatic C-H and C=C bonds, as well as C-Cl bonds. While not definitive for regiochemistry, the IR spectrum serves as a useful fingerprint for the compound.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient method. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, particularly the carbonyl stretch, to confirm the presence of the indanone core.
Workflow and Logic
The process of confirming the regiochemistry of a dichlorinated indanone product should follow a logical progression, starting with the most informative and readily available techniques.
Caption: A logical workflow for the synthesis, purification, and regiochemical confirmation of dichlorinated indanone products.
By systematically applying these analytical techniques, researchers can confidently and accurately determine the regiochemistry of their dichlorinated indanone products, ensuring the integrity of their subsequent research and development efforts.
References
[8] BenchChem. (2025). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. [9] Fillion, E., et al. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. [7] PubChem. (n.d.). 6-Chloro-1-indanone. National Center for Biotechnology Information. Retrieved from a valid URL. [10] BenchChem. (2025). An In-Depth Technical Guide to the Friedel-Crafts Acylation of p-Dichlorobenzene in Synthesis. [2] GÜDERE, M. B., et al. (2019). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. TÜBİTAK Academic Journals. [11] Tan, S. C., et al. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(Supp. 1), 99–106. [12] Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). ResearchGate. [13] Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025). ResearchGate. [14] The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (n.d.). Journal of the Chemical Society C - RSC Publishing. Szymański, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [15] Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [5] Sigma-Aldrich. (n.d.). 5,7-Dichloro-1-indanone 97. [16] Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid. (n.d.). Google Patents. [17] Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. (n.d.). Supporting Information. [18] Crystal structure for compound 13 by X‐ray diffraction determination. (n.d.). ResearchGate. [19] Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuranderivatives. (n.d.). ResearchGate. [20] BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Bromo-1-(3,4-dichlorophenyl)ethanone and Its Isomers. [3] BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation. [21] Organic Chemistry Portal. (n.d.). Indanone synthesis. [22] Synthetic method of 5-chloro-1-indanone. (n.d.). Google Patents. [23] Xu, Y., et al. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. [24] PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. Retrieved from a valid URL. [25] A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [4] Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [26] Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. (n.d.). MDPI. [27] Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. (2010). IT Services - University of Liverpool. [28] Thermo Fisher Scientific. (n.d.). 5,7-Dichloro-1-indanone, 97%. [29] Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. (n.d.). MDPI. [6] Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
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in vitro assay protocols to evaluate the efficacy of indanone derivatives
An In-Depth Technical Guide to In Vitro Assay Protocols for Evaluating the Efficacy of Indanone Derivatives
The indanone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse and potent biological activities.[1] From the well-established acetylcholinesterase (AChE) inhibitor Donepezil, used in the treatment of Alzheimer's disease, to emerging candidates with anticancer, anti-inflammatory, and neuroprotective properties, the versatility of the indanone core is remarkable.[1][2] Evaluating the efficacy of novel indanone derivatives requires a systematic and multi-faceted approach using a suite of robust in vitro assays.
This guide provides a comprehensive overview of key in vitro protocols to characterize the bioactivity of indanone derivatives. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals seeking to establish the therapeutic potential of this promising class of compounds.
Section 1: Enzyme Inhibition Assays: Pinpointing Molecular Targets
Many indanone derivatives exert their therapeutic effects by directly interacting with and inhibiting specific enzymes. A quantitative assessment of this inhibition is the first critical step in characterizing their mechanism of action. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to reduce enzyme activity by 50%.[3]
General Workflow for Enzyme Inhibition Assays
The workflow for determining inhibitor potency is a systematic process, beginning with primary screening and culminating in the determination of the IC50 value. This ensures that resources are focused on the most promising "hit" compounds.
Caption: General workflow for enzyme inhibitor screening and IC50 determination.
Acetylcholinesterase (AChE) Inhibition Assay
Expertise & Experience: AChE inhibitors are cornerstone therapeutics for Alzheimer's disease.[1] Indanone derivatives, inspired by the structure of Donepezil, are frequently evaluated for this activity.[4][5] The most common method is the spectrophotometric assay developed by Ellman, which is reliable, cost-effective, and adaptable to a high-throughput format.
Trustworthiness: The validity of this assay rests on appropriate controls. A positive control, such as Donepezil, confirms the assay is performing correctly, while a negative (vehicle) control establishes the baseline 100% enzyme activity.[6] The reaction is monitored over time to ensure measurements are taken during the initial linear phase of the reaction velocity.
Authoritative Grounding: This protocol is based on the well-established Ellman's method, which uses acetylthiocholine (ATCh) as a substrate.[4] AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured at 412 nm.[7][8]
Experimental Protocol: AChE Inhibition (Ellman's Method)
-
Materials & Reagents:
-
Purified AChE (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffered Saline (PBS), pH 8.0
-
Test Indanone Derivatives (dissolved in DMSO)
-
Donepezil (positive control)
-
96-well clear microplate
-
Microplate spectrophotometer
-
-
Solution Preparation:
-
AChE Solution: Prepare a working solution of AChE in PBS. The final concentration should be optimized to yield a linear rate of absorbance change for at least 5-10 minutes.
-
ATCh Solution: Prepare a 10 mM stock solution in PBS.
-
DTNB Solution: Prepare a 10 mM stock solution in PBS.
-
Test Compounds: Prepare a series of dilutions (e.g., 0.01 µM to 100 µM) in PBS from a DMSO stock. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
140 µL of PBS (pH 8.0)
-
20 µL of Test Compound dilution (or Donepezil, or vehicle)
-
10 µL of DTNB solution
-
-
Mix and incubate the plate at 25°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.[8]
-
Add 20 µL of AChE solution to each well to start the pre-incubation with the inhibitor.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).[9]
-
Data Presentation: Comparative AChE Inhibitory Activity
| Compound | IC50 (µM)[5] |
| Indanone Derivative 1 | 5.25 |
| Indanone Derivative 2 | 0.89 |
| Indanone Derivative 3 | 12.01 |
| Donepezil (Control) | 0.02 |
Monoamine Oxidase (MAO) Inhibition Assay
Expertise & Experience: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[10] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are therapeutic targets for neurodegenerative disorders like Parkinson's and Alzheimer's disease.[11] Therefore, assessing the inhibitory potential and selectivity of indanone derivatives against both isoforms is highly valuable.
Trustworthiness: This protocol utilizes a continuous spectrophotometric or fluorometric method, which provides high accuracy.[11] The use of selective inhibitors as controls (Clorgyline for MAO-A, Selegiline for MAO-B) is essential to validate the assay's specificity for each isoform.[10]
Authoritative Grounding: The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO-catalyzed amine oxidation.[12] The H2O2 is detected using a probe that, in the presence of horseradish peroxidase (HRP), is converted to a highly fluorescent product. This fluorometric approach offers high sensitivity.[13][14]
Experimental Protocol: Fluorometric MAO-A/B Inhibition
-
Materials & Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer
-
High-Sensitivity Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test Indanone Derivatives (in DMSO)
-
Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor)
-
96-well black, flat-bottom microplate
-
Microplate fluorometer
-
-
Solution Preparation:
-
Enzyme Solutions: Dilute MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer. Prepare fresh before use.
-
Working Reagent: Prepare a working reagent containing the probe, HRP, and substrate in assay buffer. The final concentrations must be optimized based on the kit manufacturer's instructions.[14]
-
Test Compounds: Prepare serial dilutions in assay buffer.
-
-
Assay Procedure:
-
In separate plates for MAO-A and MAO-B, add 50 µL of the respective diluted enzyme solution to each well.
-
Add 5 µL of the test compound dilution (or selective inhibitor control, or vehicle).
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[13][14]
-
Initiate the reaction by adding 50 µL of the Working Reagent to each well.
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity (e.g., λex = 535nm, λem = 587nm).
-
-
Data Analysis:
-
Subtract the fluorescence of a "no enzyme" blank from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value for both MAO-A and MAO-B using non-linear regression.
-
Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B).
-
Data Presentation: Comparative MAO-A and MAO-B Inhibitory Activity
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) |
| Indanone Derivative 4 | 15.6 | 1.2 | 0.08 (MAO-B selective) |
| Indanone Derivative 5 | 2.5 | 28.4 | 11.36 (MAO-A selective) |
| Clorgyline (Control) | 0.01 | >100 | >10000 |
| Selegiline (Control) | >100 | 0.05 | <0.0005 |
Section 2: Cell-Based Assays for Evaluating Neuroprotection
While enzyme assays are crucial for identifying direct molecular targets, cell-based assays provide a more physiologically relevant context to evaluate the overall efficacy of a compound, such as its ability to protect neurons from damage.[15] These assays are vital for screening compounds intended for neurodegenerative diseases.[16]
Workflow for a Cell-Based Neuroprotection Assay
This workflow outlines the key stages of assessing a compound's ability to protect cultured neuronal cells from a toxic insult.
Caption: Workflow for a typical in vitro neuroprotection assay.
MTT Cell Viability Assay for Neuroprotection
Expertise & Experience: The MTT assay is a classic, colorimetric method for assessing cell viability.[17] It is widely used to screen for the neuroprotective effects of small molecules against toxins that induce oxidative stress and mitochondrial dysfunction, common pathological features in neurodegeneration.[4][18]
Trustworthiness: The assay's reliability depends on carefully established controls: an untreated control (100% viability), a toxin-only control (to establish the window of cell death), and a compound-only control (to check for inherent cytotoxicity of the indanone derivative).
Authoritative Grounding: The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[17]
Experimental Protocol: Neuroprotection against H2O2-induced Stress
-
Materials & Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Hydrogen peroxide (H2O2)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
Test Indanone Derivatives
-
96-well cell culture plates
-
-
Assay Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the indanone derivatives (or vehicle). Incubate for 2 hours.
-
Toxin Induction: Add H2O2 to the wells to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be pre-determined). Do not add H2O2 to the "untreated control" wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize all absorbance values to the untreated control (set to 100% viability).
-
Calculate % Cell Viability using the formula: % Viability = (Abs_sample / Abs_untreated_control) * 100
-
Plot % Viability against the concentration of the indanone derivative.
-
Data Presentation: Neuroprotective Effect of Indanone Derivatives
| Treatment Group | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Untreated Control | - | 100 ± 4.5 |
| H2O2 Only | 150 | 48.2 ± 3.1 |
| Indanone Deriv. 6 + H2O2 | 1 | 55.7 ± 2.9 |
| Indanone Deriv. 6 + H2O2 | 10 | 78.9 ± 4.2 |
| Indanone Deriv. 7 + H2O2 | 1 | 50.1 ± 3.5 |
| Indanone Deriv. 7 + H2O2 | 10 | 61.3 ± 3.8 |
Section 3: Antioxidant Capacity Assays
Expertise & Experience: Oxidative stress is a key pathogenic factor in many diseases. The ability of a compound to scavenge free radicals is a valuable therapeutic property. Assays like DPPH and ABTS are rapid, simple, and inexpensive methods to screen for the antioxidant (radical scavenging) potential of indanone derivatives.[19]
Authoritative Grounding: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical, yellow-colored DPPH-H.[20] The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant's ability to donate a hydrogen atom.[20][21]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials & Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test Indanone Derivatives
-
Ascorbic Acid or Trolox (positive control)
-
96-well microplate
-
-
Procedure:
-
Prepare a 0.1 mM DPPH working solution in methanol.
-
Prepare serial dilutions of the test compounds and positive control in methanol.
-
In a 96-well plate, add 100 µL of the test compound dilution to each well.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[20][22]
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of DPPH solution with methanol instead of the sample).[20]
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting % Scavenging against compound concentration.
-
Data Presentation: Comparative DPPH Scavenging Activity
| Compound | Scavenging IC50 (µM) |
| Indanone Derivative 8 | 45.3 |
| Indanone Derivative 9 | 18.7 |
| Ascorbic Acid (Control) | 8.5 |
References
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A Comparative Pharmacological Analysis of Indole and Indanone Scaffolds: Privileged Structures in Modern Drug Discovery
Introduction: The Architectural Cornerstones of Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically significant agents. These are often termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. Among these, the indole and indanone cores represent two of the most versatile and prolific scaffolds in drug discovery.
The indole scaffold, an aromatic heterocyclic compound, consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring.[1][2] This structure is a cornerstone in numerous natural products, including the amino acid tryptophan and neurotransmitters like serotonin, and is embedded in a vast array of approved drugs.[2][3] Its unique electronic properties and ability to participate in various molecular interactions have made it a focal point for developing treatments across oncology, neurology, and infectious diseases.[3][4]
The indanone scaffold, featuring a benzene ring fused to a five-membered cyclopentanone ring, can be considered a structural analogue and, in some contexts, a bioisostere of indole.[5][6] It gained significant prominence with the success of Donepezil, a leading treatment for Alzheimer's disease.[7][8] Often described as a "rigid cousin" of chalcones, the indanone framework offers a distinct conformational rigidity that medicinal chemists leverage to achieve target specificity and potency.[5]
This guide provides a comparative analysis of the pharmacological properties of these two pivotal scaffolds. We will dissect their structural nuances, explore their divergent and convergent roles in targeting key disease pathways, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and lead optimization.
Structural and Physicochemical Distinctions: The Basis of Biological Activity
The pharmacological versatility of indole and indanone derivatives stems from their distinct, yet related, core structures. Understanding these differences is fundamental to appreciating their interactions with biological targets.
-
Indole: The indole nucleus is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, creating a high electron density, particularly at the C3 position of the pyrrole ring.[2] This makes it a strong hydrogen bond donor (via the N-H group) and capable of engaging in π-π stacking and cation-π interactions. Its relative flexibility allows it to adapt to the topology of various binding sites.
-
Indanone: The indanone scaffold is characterized by a rigid, planar structure that incorporates an α,β-unsaturated ketone system within a five-membered ring.[5] The presence of the carbonyl group (a hydrogen bond acceptor) and the planar bicyclic system allows for strong π-π stacking interactions. This inherent rigidity can reduce the entropic penalty upon binding to a target, often leading to higher affinity. For example, in the active site of acetylcholinesterase (AChE), the indanone ring of Donepezil establishes a critical π–π interaction with the indole ring of the Trp286 residue.[9]
These foundational differences in electronics, hydrogen bonding potential, and conformational rigidity are the primary drivers of the distinct pharmacological profiles of drugs derived from each scaffold.
Comparative Pharmacological Profiles: Convergent and Divergent Therapeutic Applications
While both scaffolds are pharmacologically versatile, they have each been exploited for distinct therapeutic advantages. Below, we compare their roles in two major disease areas.
Neurodegenerative Disorders: A Shared Battlefield
Both indole and indanone scaffolds are central to the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's, often by targeting the same pathways through different binding interactions.[7][10][11]
-
Indole in Neuroprotection: Indole derivatives, including the endogenous hormone melatonin, are potent antioxidants that combat the oxidative stress implicated in neuronal damage.[10] They also serve as scaffolds for inhibitors of protein aggregation (amyloid-beta and alpha-synuclein), cholinesterases (AChE), and monoamine oxidases (MAO), all of which are key targets in neurodegeneration.[10][11][12]
-
Indanone as a Cornerstone of Alzheimer's Therapy: The indanone scaffold is arguably most famous for its role in Donepezil, a potent and selective acetylcholinesterase inhibitor.[7][9] This success has spurred the development of numerous other indanone derivatives that inhibit not only AChE but also butyrylcholinesterase (BChE) and MAO-A/B, making them valuable for creating multi-target-directed ligands.[7][9][13]
Key Insight: While both scaffolds are effective in designing cholinesterase and MAO inhibitors, the indanone core of Donepezil provides a rigid, planar surface ideal for π-π stacking with aromatic residues in the enzyme's active site, a feature that has been heavily optimized in subsequent drug design.[9] Indole derivatives, in contrast, offer broader neuroprotective potential through their well-documented antioxidant and anti-aggregation properties.[10]
Oncology: Broad vs. Focused Applications
In cancer therapy, the indole scaffold has a long and storied history, while the indanone core is an emerging and potent platform.
-
Indole's Dominance in Anticancer Drug Design: The indole nucleus is a privileged scaffold in oncology.[14] It is the core of the Vinca alkaloids (tubulin polymerization inhibitors), a multitude of protein kinase inhibitors targeting pathways like EGFR, CDK, and PI3K, and DNA topoisomerase inhibitors.[14][15][16] This wide applicability stems from the scaffold's ability to be extensively and variably functionalized, allowing it to fit into the ATP-binding pockets of kinases, the colchicine-binding site of tubulin, and other critical targets.[15][17]
-
Indanone's Emerging Role in Oncology: Indanone derivatives have demonstrated significant potential as anticancer agents.[8][18] Arylidene indanones, in particular, act as potent tubulin depolymerizing agents.[5][18] Furthermore, indanone-containing hybrids, such as spiroisoxazoline derivatives, have been developed as selective COX-2 inhibitors with potent cytotoxicity against breast and colorectal cancer cell lines.[19]
Key Insight: The indole scaffold's proven track record and chemical tractability have led to its integration into a wider range of anticancer mechanisms.[14][20] The indanone scaffold, while also highly effective, has seen more focused application, particularly in the design of rigid analogues of other known pharmacophores, like chalcones, to yield potent tubulin inhibitors and selective enzyme inhibitors.[5][19]
Data Presentation: Comparative Inhibitory Activities
The following table summarizes representative data from the literature to provide a quantitative comparison of indole and indanone derivatives against key pharmacological targets.
| Compound Class | Representative Compound | Target | Cell Line / Enzyme Source | IC₅₀ Value | Reference |
| Indanone Derivative | Compound 64 | Acetylcholinesterase (AChE) | Mice Brain Homogenate | 12.01 µM | [21] |
| Indanone Derivative | Compound D29 | Acetylcholinesterase (AChE) | Electrophorus electricus | 0.0224 µM | [9] |
| Indanone Derivative | Compound 9f (Spiroisoxazoline) | COX-2 | Human | >10 µM (for COX-1) | [19] |
| Indanone Derivative | Compound 9f (Spiroisoxazoline) | Cytotoxicity | MCF-7 (Breast Cancer) | 0.03 µM | [19] |
| Indole Derivative | Indole-3-carbinol | Cytotoxicity | H1299 (Lung Cancer) | 449.5 µM | [14] |
| Indole Derivative | Pyrazolyl-s-triazine-indole hybrid 16 | EGFR Kinase | Recombinant Human | 34.1 nM | [3] |
| Indole Derivative | Pyrazolyl-s-triazine-indole hybrid 16 | Cytotoxicity | A549 (Lung Cancer) | 2.66 µM | [3] |
| Indole-based PI3Kδ Inhibitor | FD223 | PI3Kδ | Recombinant Human | 1 nM | [22][23] |
This table is for illustrative purposes and compiles data from different studies. Direct comparison of IC₅₀ values should be done with caution, as experimental conditions may vary.
Experimental Protocols: Self-Validating Methodologies
To ensure scientific integrity, the protocols described below are standard, self-validating systems for assessing the pharmacological activity of novel compounds based on indole or indanone scaffolds.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is a gold standard for quantifying AChE activity and its inhibition. The causality is direct: active AChE hydrolyzes acetylthiocholine (ATC) to thiocholine, which reacts with Ellman's reagent (DTNB) to produce a yellow anion whose absorbance is measured at 412 nm. An effective inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
ATC solution (10 mM in buffer).
-
AChE enzyme solution (from Electrophorus electricus or brain homogenate) diluted in buffer to a working concentration.
-
Test compounds (indole/indanone derivatives) and a positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the test compound solution at different concentrations (or solvent for control).
-
Add 20 µL of the AChE enzyme solution. Mix and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATC substrate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell metabolic activity, serving as a proxy for cell viability. The underlying principle is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan, which can be quantified. A cytotoxic compound will decrease the number of viable cells, leading to a reduced formazan signal.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (indole/indanone derivatives) and a positive control (e.g., Doxorubicin) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with solvent only (vehicle control).
-
Incubate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100.
-
Plot % Viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations: Pathways and Processes
The following diagrams, rendered in DOT language, illustrate key concepts discussed in this guide.
Caption: High-level comparison of common synthetic routes to indole and indanone scaffolds.
Caption: Mechanism of action for indole/indanone derivatives in Alzheimer's Disease therapy.
Caption: Common anticancer mechanisms of action for indole and indanone-based compounds.
Conclusion and Future Perspectives
The comparative analysis of indole and indanone scaffolds reveals two pharmacologically rich and structurally versatile frameworks.
-
The indole scaffold stands as one of the most privileged structures in medicinal chemistry, with unparalleled success across a broad spectrum of therapeutic areas, most notably in oncology and neurology.[2][4][14] Its electronic properties and synthetic accessibility allow for the creation of diverse libraries targeting a wide array of biological macromolecules.
-
The indanone scaffold , propelled by the clinical success of Donepezil, has cemented its role as a crucial framework, particularly in the design of enzyme inhibitors for neurodegenerative diseases.[7][8] Its rigid and planar nature offers a distinct advantage for achieving high-affinity binding through specific interactions like π-π stacking, and it serves as a potent platform for developing tubulin inhibitors and other anticancer agents.[5][9]
The future of drug discovery with these scaffolds lies in leveraging their unique properties in innovative ways. The development of multi-target-directed ligands (MTDLs) , where a single molecule is designed to interact with multiple targets, is a promising strategy for complex multifactorial diseases like Alzheimer's and cancer.[17] Both indole and indanone cores are ideal starting points for such endeavors. Furthermore, the creation of hybrid molecules , which covalently link an indole or indanone pharmacophore with another active moiety, is a powerful approach to achieve synergistic effects and overcome drug resistance.[17][24]
For the drug development professional, the choice between an indole and an indanone scaffold is not a matter of inherent superiority, but of strategic design. The decision should be guided by the specific target, the desired mechanism of action, and the structural insights gained from existing structure-activity relationships. Both scaffolds will undoubtedly continue to be cornerstones in the development of the next generation of therapeutics.
References
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Safety Operating Guide
A Guide to the Proper Disposal of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS No. 448193-94-0), ensuring the safety of laboratory personnel and the protection of our environment. The causality behind these protocols is rooted in federal regulations and a commitment to best practices in laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any handling or disposal, it is critical to understand the inherent risks associated with this compound. This compound is classified with the following health hazards:
-
H301: Toxic if swallowed.
-
H319: Causes serious eye irritation. [1]
The toxicity of this compound means that even small quantities, if ingested, can cause significant harm. The serious eye irritation classification indicates the potential for damage if proper eye protection is not used. Due to these hazards, this compound must be treated as a hazardous waste .
This initial assessment is the cornerstone of our disposal plan. The U.S. Environmental Protection Agency (EPA) mandates that chemical waste generators are responsible for determining if their waste is hazardous.[2] Given the known toxicity of this compound, we proceed with the highest level of caution.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
| PPE Category | Required Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent accidental skin contact. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield | To protect against splashes and dust that could cause serious eye irritation.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or aerosols, especially when transferring the solid compound. |
This multi-layered approach to PPE creates a necessary barrier between the researcher and the hazardous material, a fundamental principle of laboratory safety.
Step-by-Step Disposal Protocol
The disposal of this compound is a structured process that ensures safety and regulatory compliance from the point of generation to its final disposition.
-
Do Not Mix: Never mix this compound waste with other waste streams.[3] Mixing can lead to unknown chemical reactions and complicates the disposal process.
-
Use a Designated, Compatible Container:
-
Place solid waste into a clearly labeled, sealable, and chemically compatible container. The original container, if in good condition, can be suitable.[3]
-
For solutions containing this compound, use a container designed for liquid hazardous waste. Ensure the container has a tightly fitting cap to prevent spills and evaporation.[3]
-
The container must be in good condition, free from leaks or external contamination.[3]
-
Accurate labeling is a critical regulatory requirement. Your waste container must be clearly marked with the following information:
-
The words "HAZARDOUS WASTE" .[3]
-
The full chemical name: "this compound" .
-
The approximate quantity or concentration of the waste.
-
The date when the waste was first added to the container (accumulation start date).
This information is vital for the safety of everyone in the lab and for the disposal company that will handle the waste.
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[3]
-
This area should be under the control of the laboratory personnel, away from general traffic, and ideally in a secondary containment bin to catch any potential leaks.
-
Ensure the storage location is cool and dry, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Contact your EHS Office: This should always be your first point of contact. They will have established procedures and approved vendors for hazardous waste pickup.
-
Complete Necessary Paperwork: You will likely need to fill out a hazardous waste pickup request form, providing all the information from your waste label.[3]
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4] Such actions are illegal and environmentally harmful.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Trustworthiness Through Self-Validation
This protocol is designed as a self-validating system. By correctly identifying the hazards, using the appropriate PPE, and following the prescribed steps for containment and labeling, you are inherently complying with the foundational principles of the EPA's Resource Conservation and Recovery Act (RCRA).[2] The final step of involving your EHS office and a licensed disposal company ensures that the "cradle-to-grave" responsibility for the hazardous waste is properly managed.[2]
Your diligence in following these procedures not only ensures regulatory compliance but also fosters a culture of safety and environmental stewardship within your organization.
References
Navigating the Safe Handling of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one: A Senior Application Scientist's Guide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated organic compounds present a unique set of challenges that demand a meticulous and informed approach to safety. This guide provides an in-depth operational plan for the safe handling of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one, moving beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of your research.
Hazard Assessment: Understanding the Adversary
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 448193-94-0) is a solid, white to light yellow substance with a molecular weight of 201.05 g/mol and a melting point between 102-106 °C.[1][2] While comprehensive toxicological data for this specific compound is not widely available, the available safety information and its chemical structure as a chlorinated ketone guide our safety protocols.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed. [2][3] This indicates acute oral toxicity.
-
H315: Causes skin irritation. [4]
-
H335: May cause respiratory irritation. [4]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), signaling that this substance can cause irritation and acute toxicity.[2]
The Hierarchy of Controls: A Multi-Layered Defense
Effective laboratory safety is not solely reliant on personal protective equipment (PPE). Instead, we employ the hierarchy of controls, a systematic approach to minimizing risk.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher. For a solid compound like this compound, which can become airborne as a dust, the primary engineering control is a certified chemical fume hood . All weighing and handling of this compound must be conducted within a fume hood to prevent the inhalation of fine particulates.[4] The fume hood's exhaust system will capture and remove any airborne particles, protecting the laboratory environment.
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is to be safely performed. Key administrative controls for this compound include:
-
Restricted Access: Only trained personnel should be permitted to handle this compound.
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with the appropriate hazard warnings.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, PPE is essential for protecting against residual risks and in the event of a spill or accident. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | While specific permeation data for this compound is unavailable, both nitrile and neoprene gloves offer good protection against a range of chlorinated organic compounds. It is crucial to change gloves immediately if they become contaminated. |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Given the H319 "Causes serious eye irritation" classification, robust eye protection is mandatory to prevent contact with dust particles.[2][3][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a half-mask respirator with an organic vapor cartridge and a P100 particulate filter. | For weighing and handling of the solid, an N95 dust mask is the minimum requirement to prevent inhalation of airborne particulates.[2] For larger quantities or when there is a potential for aerosolization, a half-mask respirator with an organic vapor cartridge (black) and a P100 particulate filter (magenta) is recommended. |
| Body Protection | A flame-retardant lab coat. | A lab coat will protect against skin contact with the solid. Flame-retardant material is a good general practice in a laboratory setting. |
Step-by-Step Handling Protocol
The following protocol outlines the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, well-ventilated area away from incompatible materials.[4]
-
The container should be clearly labeled with the chemical name and all relevant GHS hazard symbols.
-
-
Preparation for Use:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, etc.) within the fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate all equipment that came into contact with the compound.
-
Wipe down the work surface of the fume hood.
-
Properly dispose of all contaminated waste (see disposal plan below).
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency Procedures: Preparing for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Spill: For a small spill, and only if you are trained to do so, carefully sweep up the solid material, avoiding the creation of dust. Place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container. This waste must be segregated from non-halogenated organic waste.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Safe Handling Workflow Diagram
The following diagram visualizes the critical decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. Remember, safety is not a static checklist but a dynamic and integral part of sound scientific practice.
References
-
5,7-Dichloro-1H-indole-2,3-dione. ResearchGate. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
